molecular formula C3H4F2O3 B1197383 2-(Difluoromethoxy)acetic acid CAS No. 29101-99-3

2-(Difluoromethoxy)acetic acid

Cat. No.: B1197383
CAS No.: 29101-99-3
M. Wt: 126.06 g/mol
InChI Key: DFUYDBNOCSKWJZ-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C3H4F2O3 and its molecular weight is 126.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(difluoromethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F2O3/c4-3(5)8-1-2(6)7/h3H,1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUYDBNOCSKWJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30183355
Record name Difluoromethoxyacetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29101-99-3, 1089695-61-3
Record name Difluoromethoxyacetic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Difluoromethoxyacetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(difluoromethoxy)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Strategic Incorporation of the Difluoromethoxy Group: A Technical Guide to 2-(Difluoromethoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Prominence of Fluorinated Motifs in Medicinal Chemistry

The strategic introduction of fluorine atoms into bioactive molecules represents a cornerstone of modern drug design. Among the plethora of fluorinated motifs, the difluoromethoxy group (-OCHF₂) has garnered significant attention for its unique ability to modulate a candidate's physicochemical and pharmacokinetic properties. This guide provides an in-depth technical overview of 2-(Difluoromethoxy)acetic acid, a key building block for accessing this valuable functional group. With a CAS Number of 1089695-61-3 , this compound serves as a critical intermediate for researchers seeking to enhance the metabolic stability, lipophilicity, and target engagement of novel therapeutic agents.[1][2][3][4][5][6]

This document will delve into the synthesis, properties, and applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Structural Attributes

This compound (C₃H₄F₂O₃) is a fluorinated carboxylic acid with a molecular weight of approximately 126.06 g/mol .[1][3][6] The presence of the highly electronegative fluorine atoms imparts distinct characteristics to the molecule. It is typically a colorless to pale yellow liquid or solid, contingent on its purity and the ambient temperature.[4] The compound exhibits polar characteristics, influencing its solubility in various solvents.[4]

PropertyValueSource
CAS Number 1089695-61-3[2][3][5][6]
Molecular Formula C₃H₄F₂O₃[1][2][3][5][6][7]
Molecular Weight ~126.06 g/mol [3][5][6]
Appearance Colorless to pale yellow liquid or solid[4]
Polarity Polar[4]

The difluoromethoxy group is a key structural feature, acting as a lipophilic hydrogen bond donor and a metabolically stable alternative to a methoxy group. This stability arises from the strength of the C-F bond, which resists enzymatic cleavage.

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound can be achieved through various routes, with a common strategy involving the reaction of a suitable difluoromethoxylated precursor with an acetic acid derivative. One prevalent method involves the use of difluoromethoxy ketones as building blocks.[1] A generalized synthetic workflow is outlined below.

Experimental Protocol: A Representative Synthesis

This protocol is a generalized representation and may require optimization based on specific laboratory conditions and available starting materials.

  • Step 1: Formation of a Difluoromethoxylated Intermediate. A common starting point is the reaction of a suitable alcohol with a source of difluorocarbene, often generated in situ.

  • Step 2: Functional Group Transformation. The resulting difluoromethoxylated intermediate is then converted to a precursor suitable for the introduction of the acetic acid moiety. This may involve oxidation or other functional group interconversions.

  • Step 3: Introduction of the Acetic Acid Moiety. The precursor from Step 2 is reacted with a reagent that provides the carboxymethyl group, such as a protected bromoacetate followed by deprotection.

  • Step 4: Purification. The final product, this compound, is purified using standard techniques such as distillation or chromatography to achieve the desired purity.

SynthesisWorkflow A Starting Material (e.g., Alcohol) C Difluoromethoxylated Intermediate A->C Difluoromethoxylation B Difluorocarbene Source B->C D Functional Group Transformation C->D Conversion F 2-(Difluoromethoxy)acetic Acid (Crude) D->F Carboxymethylation E Acetic Acid Moiety Precursor E->F G Purification F->G Purification H Final Product G->H

A generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile building block for introducing the difluoromethoxy group into drug candidates. This strategic modification can lead to significant improvements in a molecule's pharmacokinetic and pharmacodynamic profile.

Enhancing Metabolic Stability

The difluoromethoxy group is significantly more resistant to oxidative metabolism compared to a methoxy or ethoxy group. This increased metabolic stability can lead to a longer in vivo half-life and improved oral bioavailability of a drug candidate.[1]

Modulating Lipophilicity and Permeability

The incorporation of the -OCHF₂ group can fine-tune the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.[1] This can enhance a drug's ability to cross cell membranes and reach its target.

Impact on Biological Activity

The electronic properties of the difluoromethoxy group can influence the binding affinity of a molecule to its biological target. In some cases, this has led to a significant increase in potency. For instance, compounds with a difluoromethoxy substituent have shown increased potency in inhibiting certain enzymes compared to their non-fluorinated analogs.[1]

DrugDevelopment A This compound B Introduction of -OCHF₂ group into Lead Compound A->B C Improved Metabolic Stability B->C D Modulated Lipophilicity & Permeability B->D E Enhanced Biological Activity/Potency B->E F Optimized Drug Candidate C->F D->F E->F

The role of this compound in drug development.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4), causes severe skin burns and eye damage (Skin Corrosion/Irritation, Category 1B), and may cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure, Category 3).[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a key enabling reagent in modern medicinal chemistry. Its utility as a precursor to the valuable difluoromethoxy group provides drug discovery scientists with a powerful tool to address common challenges in lead optimization, such as poor metabolic stability and suboptimal pharmacokinetic profiles. A thorough understanding of its synthesis, properties, and safe handling is paramount for its effective application in the development of next-generation therapeutics.

References

  • This compound | 1089695-61-3 | Benchchem. (n.d.).
  • 2-(Difluoromethoxy) acetic acid | CymitQuimica. (n.d.).
  • Difluoromethoxyacetic acid | C3H4F2O3 | CID 152980 - PubChem. (n.d.).
  • Acetic acid, 2-(difluoromethoxy)- - ChemBK. (n.d.).
  • CAS 1089695-61-3: this compound - CymitQuimica. (n.d.).
  • 1089695-61-3|this compound|BLD Pharm. (n.d.).
  • This compound | 1089695-61-3 - ChemicalBook. (2025-07-16).

Sources

A Senior Application Scientist's Guide to 2-(Difluoromethoxy)acetic acid: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Difluoromethoxy)acetic acid, a fluorinated building block of increasing importance in medicinal chemistry. We will delve into its core physicochemical properties, with a primary focus on its molecular weight of 126.06 g/mol . The discussion will extend beyond fundamental data to explore the strategic rationale for its use in drug design. As Senior Application Scientists, our perspective is grounded in the practical application of this molecule to solve complex challenges in drug development, such as enhancing metabolic stability, modulating lipophilicity, and improving target engagement. This document synthesizes established data with field-proven insights to serve as an essential resource for professionals engaged in the synthesis and application of novel therapeutic agents.

Core Physicochemical & Structural Properties

This compound is a fluorinated carboxylic acid that has garnered significant attention as a versatile synthetic intermediate.[1][2] Its structure is characterized by an acetic acid backbone substituted with a difluoromethoxy (-OCHF₂) group at the alpha-position.[2] This unique arrangement of functional groups imparts a distinct set of properties that are highly sought after in the design of bioactive molecules.

The fundamental identifiers and computed properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 126.06 g/mol [3][4][5][6]
Molecular Formula C₃H₄F₂O₃[1][3][5][7]
CAS Number 1089695-61-3[1][4][5][7]
Appearance White to off-white solid or colorless to pale yellow liquid[2][4]
IUPAC Name This compound[5]
SMILES C(C(=O)O)OC(F)F[5]
InChI Key DFUYDBNOCSKWJZ-UHFFFAOYSA-N[5][7]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 5[5]
Topological Polar Surface Area 46.5 Ų[5]
pKa (estimated) ≈ 2.8–3.2[1]

The Difluoromethoxy Group: A Bioisostere with Strategic Impact

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, employed to fine-tune physicochemical and biological properties.[8] The difluoromethoxy (-OCHF₂) group, in particular, is a fascinating moiety that can serve as a bioisostere for hydroxyl (-OH), thiol (-SH), or even methyl (-CH₃) groups, offering a unique combination of electronic and steric effects.[9]

The rationale for its use is rooted in several key advantages:

  • Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong (up to 130 kcal mol⁻¹), making it resistant to metabolic degradation by cytochrome P450 enzymes.[8][10] Replacing a metabolically labile methoxy or hydroxyl group with -OCHF₂ can significantly prolong a drug's half-life.[1]

  • Modulation of Lipophilicity (LogP) : The -OCHF₂ group increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes and improve bioavailability.[1][11] This property is critical for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Acidity and pKa Tuning : The two highly electronegative fluorine atoms act as strong electron-withdrawing groups. This inductive effect increases the acidity of the proximal carboxylic acid group, lowering its pKa.[1] This modulation can be critical for optimizing a drug's solubility, formulation, and interaction with biological targets at physiological pH.

  • Unique Hydrogen Bonding Capacity : The hydrogen atom in the -OCHF₂ group is capable of acting as a hydrogen bond donor, a property not shared by the trifluoromethoxy (-OCF₃) group.[9] This allows it to mimic the hydrogen bonding interactions of hydroxyl or amine groups, potentially preserving or enhancing binding affinity to a target protein.[9]

G cluster_0 This compound cluster_1 Impact on Drug Properties Molecule Structure C₃H₄F₂O₃ Carboxyl Carboxylic Acid (-COOH) - Influences Acidity (pKa) - Site for Amide Coupling Molecule->Carboxyl Functionality 1 DFM Difluoromethoxy Group (-OCHF₂) - Enhances Lipophilicity - Boosts Metabolic Stability Molecule->DFM Functionality 2 PD Pharmacodynamics (Target Binding) Carboxyl->PD Interacts via PK Pharmacokinetics (ADME) DFM->PK Improves DFM->PD Modulates via H-Bonding

Caption: Key functional groups of this compound and their influence.

Application in Drug Discovery Workflows

This compound is primarily used as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] Its value lies in its ability to introduce the difluoromethoxy motif into a lead compound during the optimization phase of a drug discovery campaign.[1][12]

Workflow: Lead Optimization Using this compound

The typical workflow involves using the carboxylic acid handle for standard coupling reactions (e.g., amide bond formation) to attach the (difluoromethoxy)acetyl moiety to a core scaffold.

Step-by-Step Methodology:

  • Lead Identification : A lead compound with a suitable functional group (e.g., a primary or secondary amine) and a known metabolic liability (e.g., a rapidly oxidized methoxy group) is identified.

  • Hypothesis Generation : The scientific team hypothesizes that replacing a labile group with a difluoromethoxy-containing fragment will improve the drug's pharmacokinetic profile without sacrificing potency.

  • Synthesis :

    • Activation of Carboxylic Acid : this compound is activated using a standard coupling reagent (e.g., HATU, HOBt/EDC).

    • Amide Coupling : The activated acid is reacted with the amine on the lead compound in the presence of a non-nucleophilic base (e.g., DIPEA) in an appropriate aprotic solvent (e.g., DMF, DCM).

    • Purification : The resulting product is purified using standard techniques such as flash chromatography or preparative HPLC.

  • In Vitro Validation : The newly synthesized analogue is tested in a panel of assays:

    • Potency Assay : To confirm that binding affinity to the primary target is retained or improved.

    • Metabolic Stability Assay : Using liver microsomes or hepatocytes to quantify the improvement in metabolic half-life compared to the parent compound.

    • Physicochemical Profiling : Measuring LogP and solubility to confirm the predicted changes.

  • Data Analysis & Iteration : The data is analyzed to validate the initial hypothesis. If successful, the new analogue may advance to further preclinical testing.

G cluster_assays Validation Assays Start Identify Lead Compound (e.g., with -NH₂ group and metabolic liability) Synth Synthesize Analogue via Amide Coupling with This compound Start->Synth Assay In Vitro Assay Cascade Synth->Assay Data Analyze Data: Potency vs. Stability Assay->Data End Optimized Candidate for In Vivo Studies Data->End Success Fail Failed Criteria: Re-design or Terminate Data->Fail Failure Potency Target Potency MetStab Metabolic Stability Props Physicochemical Properties

Caption: Drug discovery workflow using this compound.

Synthetic Accessibility

The practical utility of any building block is contingent upon its synthetic accessibility. This compound is typically prepared through multi-step sequences. While detailed experimental protocols are proprietary to various suppliers, common strategies involve the reaction of difluoromethoxy-containing precursors with derivatives of acetic acid.[1] For instance, methods may utilize difluoromethoxy ketones as key intermediates in the synthetic route.[1] The compound is commercially available from numerous chemical suppliers, making it readily accessible for research and development purposes.[4][6]

Safety and Handling

As a reactive chemical intermediate, proper handling of this compound is paramount. It is a corrosive material that requires stringent safety protocols in a laboratory setting.

  • GHS Hazard Classification : The compound is classified with the following hazards:

    • H302 : Harmful if swallowed.[5]

    • H314 : Causes severe skin burns and eye damage.[5]

    • H335 : May cause respiratory irritation.[5]

  • Precautionary Measures :

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles with a face shield.

    • Avoid inhalation of dust, fumes, or vapors.[13]

    • In case of contact, immediately flush skin or eyes with copious amounts of water and seek medical attention.[13]

  • Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials.[6] It is often recommended to store in a freezer under -20°C, sealed in a dry, dark place.[6]

Conclusion and Future Outlook

This compound, with a definitive molecular weight of 126.06 g/mol , is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its ability to confer enhanced metabolic stability and modulate lipophilicity and acidity makes it an invaluable building block for overcoming common challenges in drug discovery.[1] The unique hydrogen-bonding capability of the -OCHF₂ group further expands its utility as a versatile bioisostere.[9] As the demand for drug candidates with optimized pharmacokinetic profiles continues to grow, we anticipate that the application of this compound and related fluorinated scaffolds will become even more widespread in the development of next-generation therapeutics.

References

  • ChemBK. (n.d.). Acetic acid, 2-(difluoromethoxy)-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Difluoromethoxyacetic acid. PubChem Compound Database. Retrieved from [Link]

  • S. P. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

Sources

Technical Master Guide: 2-(Difluoromethoxy)acetic Acid (DFMOA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Difluoromethoxy)acetic acid (CAS: 1089695-61-3) is a specialized fluorinated building block critical to modern medicinal chemistry and agrochemical design. Distinguished by the difluoromethoxy (


)  moiety, this compound serves as a robust lipophilic hydrogen bond donor —a rare physicochemical property that allows researchers to modulate lipophilicity (

) and metabolic stability without sacrificing hydrogen bonding capability.

This guide provides a comprehensive technical analysis of DFMOA, detailing its physicochemical profile, validated synthetic routes, reactivity in drug synthesis, and strategic application as a bioisostere.

Physicochemical Profile

The strategic value of DFMOA lies in the electronic and steric modulation provided by the fluorine atoms. Unlike a standard methoxy group, the difluoromethoxy group is weakly acidic and lipophilic.

Table 1: Core Technical Specifications
PropertyValue / DescriptionContext
IUPAC Name This compound
CAS Number 1089695-61-3Primary identifier
Formula

Molecular Weight 126.06 g/mol Fragment-based drug design compliant
Appearance White solid or colorless oilLow melting point (

)
pKa (Acid)

(Est.)[1]
More acidic than acetic acid (4.76) due to

effect of F
pKa (OCF₂H)

The C-H proton is a weak H-bond donor
LogP

Enhanced lipophilicity vs. methoxy analogs
H-Bond Donors 1 (COOH) + 1 (Weak,

)
Unique dual-donor capability
H-Bond Acceptors 3Carboxyl oxygens + Ether oxygen

Structural Analysis: The Lipophilic Bioisostere[2]

The difluoromethoxy group (


)  is a pivotal structural motif. In drug design, it acts as a bioisostere for hydroxyl (

) and thiol (

) groups.[2][3]
Mechanism of Bioisosterism
  • Lipophilicity Modulation: The fluorine atoms lower the basicity of the ether oxygen, reducing desolvation penalties upon protein binding.

  • Hydrogen Bond Donor: The

    
     proton is sufficiently acidic to act as a weak hydrogen bond donor, mimicking the donor capacity of an alcohol (
    
    
    
    ) but with significantly higher metabolic stability against glucuronidation.
  • Conformational Lock: The anomeric effect involving the oxygen lone pairs and the

    
     antibonding orbitals favors specific conformations, potentially pre-organizing the molecule for receptor binding.
    

Bioisostere_Logic OH Hydroxyl Group (-OH) High Polarity Metabolically Labile OCF2H Difluoromethoxy (-OCF2H) Lipophilic H-Bond Donor Metabolically Stable OH->OCF2H Bioisosteric Replacement Target Protein Binding Pocket (Hydrophobic + H-Bond Acceptor) OH->Target Strong H-Bond High Desolvation Cost OCF2H->Target Weak H-Bond Low Desolvation Cost Hydrophobic Interaction

Figure 1: Bioisosteric relationship between hydroxyl and difluoromethoxy groups, highlighting the dual benefit of lipophilicity and hydrogen bonding.[2]

Synthesis & Manufacturing

The synthesis of this compound presents a challenge due to the stability of the difluorocarbene intermediate required for the ether formation. The most robust protocol involves the difluoromethylation of a glycolic acid ester followed by hydrolysis.

Validated Synthetic Route: Difluorocarbene Insertion

Reaction Overview:

  • Precursor: Ethyl glycolate (Ethyl hydroxyacetate).

  • Reagent: Sodium chlorodifluoroacetate (solid source of

    
    ) or Chlorodifluoromethane gas (
    
    
    
    ).
  • Mechanism: Generation of singlet difluorocarbene (

    
    ) which inserts into the 
    
    
    
    bond of the glycolate.
  • Hydrolysis: Saponification of the ester to yield the free acid.

Synthesis_Pathway Start Ethyl Glycolate (HO-CH2-COOEt) Inter Intermediate: Ethyl 2-(difluoromethoxy)acetate Start->Inter DMF, 90°C O-H Insertion Reagent Difluorocarbene Source (ClCF2COONa or ClCF2H) Reagent->Inter :CF2 Generation Product Product: This compound Inter->Product Saponification & Acidification Step2 Hydrolysis (LiOH, THF/H2O)

Figure 2: Step-wise synthesis of this compound via difluorocarbene insertion.

Detailed Experimental Protocol (Self-Validating)

Step 1: Difluoromethylation

  • Reagents: Ethyl glycolate (1.0 eq), Sodium chlorodifluoroacetate (1.5 eq),

    
     (0.5 eq).
    
  • Solvent: DMF (Anhydrous).

  • Procedure:

    • Dissolve ethyl glycolate in DMF under

      
      .
      
    • Add

      
       and heat to 
      
      
      
      .
    • Slowly add Sodium chlorodifluoroacetate (solid) portion-wise over 1 hour. Note: Controlled addition prevents rapid gas evolution (

      
      ).
      
    • Stir at

      
       for 4 hours. Monitor by TLC/GC-MS for disappearance of starting alcohol.
      
    • Workup: Dilute with water, extract with

      
      , wash with brine, dry (
      
      
      
      ), and concentrate. Purify via distillation or flash chromatography.

Step 2: Hydrolysis

  • Reagents: Ethyl 2-(difluoromethoxy)acetate (from Step 1),

    
     (2.0 eq).
    
  • Solvent:

    
     (3:1).
    
  • Procedure:

    • Dissolve ester in

      
      . Cool to 
      
      
      
      .
    • Add

      
       and stir at RT for 2 hours.
      
    • Critical Step: Acidify carefully with

      
       to 
      
      
      
      . Do not use concentrated strong acids for prolonged periods to avoid ether cleavage.
    • Extract with EtOAc, dry, and concentrate to yield the white solid acid.

Reactivity & Derivatization[3]

As a carboxylic acid, DFMOA participates in standard coupling reactions. However, the electron-withdrawing nature of the


-substituent reduces the nucleophilicity of the carbonyl oxygen, occasionally requiring potent activation methods.
Amide Coupling Strategies

For incorporating the 2-(difluoromethoxy)acetyl moiety into drug scaffolds:

  • Standard Activation (HATU/DIPEA):

    • Effective for primary and non-hindered secondary amines.

    • Conditions: DMF,

      
      , 1-2 hours.
      
  • Acyl Fluoride Method (For Hindered Amines):

    • When standard couplings fail due to sterics or low amine nucleophilicity, converting the acid to an acyl fluoride is recommended.[4]

    • Reagent: Cyanuric fluoride or TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate).

    • Advantage:[3][5][6][7][8][9] The acyl fluoride intermediate is highly reactive yet stable enough to isolate or use in situ without rapid hydrolysis.

Stability Considerations
  • Acid Stability: The

    
     ether linkage is generally stable to mineral acids at room temperature but may hydrolyze under refluxing acidic conditions.
    
  • Base Stability: Stable to standard saponification conditions (

    
    , 
    
    
    
    ). Avoid extremely strong bases (e.g.,
    
    
    ) which could deprotonate the
    
    
    proton (
    
    
    ), leading to
    
    
    -elimination and fragmentation.

Safety & Handling

  • Hazards: Causes severe skin burns and eye damage (H314). Harmful if swallowed (H302).

  • Handling: Handle in a fume hood. The compound is corrosive.

  • Storage: Store at

    
     under inert atmosphere. Hygroscopic.
    

References

  • European Chemicals Agency (ECHA). (2025). Registration Dossier: this compound (CAS 1089695-61-3). Retrieved from [Link][10]

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept." Journal of Medicinal Chemistry, 60(2), 797-804. [Link]

  • Hu, J., et al. (2017). "Reagents for Difluoromethylation."[1][2][3][9][10][11] Chemical Reviews, 117(2), 1165-1215. [Link]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

Sources

Structural Elucidation and Analytical Characterization of 2-(Difluoromethoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a pivotal tool for modulating lipophilicity, metabolic stability, and bioavailability. 2-(Difluoromethoxy)acetic acid (DFMA), CAS 1796-11-8, serves as a critical building block, offering the difluoromethoxy (


) moiety—a lipophilic hydrogen bond donor often utilized as a bioisostere for hydroxyl or methoxy groups.[1][2]

This guide provides a rigorous, self-validating framework for the structural elucidation of DFMA. Unlike generic spectral listings, this document focuses on the causality of spectral features, specifically the heteronuclear coupling patterns defined by the fluorine atoms, to ensure unambiguous identification and purity assessment.

The Fluorine Effect: Physico-Chemical Context

Before characterizing the molecule, one must understand the behavior of the


 group. It is not merely a "capped" alcohol; it is a distinct pharmacophore.
  • Lipophilicity Modulation: The

    
     group is significantly more lipophilic than a hydroxyl group and often more so than a methoxy group (
    
    
    
    to
    
    
    relative to
    
    
    ).
  • Hydrogen Bonding: It acts as a weak hydrogen bond donor (via the

    
     proton) and a weak acceptor, distinguishing it from the trifluoromethoxy (
    
    
    
    ) group, which has no donor capacity.

Synthetic Context & Impurity Profiling

To validate the structure, one must anticipate potential impurities derived from its synthesis. DFMA is typically synthesized via the alkylation of a glycolic acid derivative (e.g., benzyl glycolate) with a difluorocarbene source (like chlorodifluoromethane or Chen's reagent), followed by deprotection.

Common Impurities:

  • Glycolic Acid: Result of ether hydrolysis or incomplete alkylation.

  • Difluoroacetic Acid: A byproduct if carbene insertion occurs at the wrong site (rare but possible).

  • Residual Solvents: Often acetonitrile or DMF used in the alkylation step.

Visualization: Synthesis & Impurity Logic

The following diagram outlines the primary synthetic pathway and the critical checkpoints for impurity analysis.

SynthesisPath Start Glycolic Acid Derivative Intermediate Intermediate Ether Start->Intermediate Alkylation Impurity1 Impurity: Unreacted Glycolic Acid Start->Impurity1 Incomplete Rxn Reagent Difluorocarbene Source (e.g., ClCHF2) Reagent->Intermediate Product 2-(Difluoromethoxy) acetic acid (DFMA) Intermediate->Product Deprotection Impurity2 Impurity: Hydrolysis Products Product->Impurity2 Acidic Hydrolysis

Figure 1: Synthetic pathway highlighting the origin of critical impurities (glycolic acid) that must be ruled out during elucidation.

Structural Elucidation: The "Holy Trinity" of NMR

The definitive identification of DFMA relies on the interplay between


, 

, and

NMR. The presence of fluorine introduces large scalar couplings (

) that act as a built-in verification system.
Proton NMR ( )

The proton spectrum is unique due to the geminal coupling between the proton and the two fluorine atoms on the same carbon.

  • The "Smoking Gun" Signal: The

    
     proton does not appear as a singlet. It appears as a triplet  (t) due to coupling with two equivalent 
    
    
    
    nuclei (
    
    
    ).
  • Coupling Constant (

    
    ):  This value is massive, typically 70–75 Hz . If you see a singlet or a small coupling (< 10 Hz), the difluoromethyl group is absent.
    
  • Chemical Shift: The electronegativity of the two fluorines and the oxygen deshields this proton significantly, pushing it to 6.5 – 6.9 ppm .

Fluorine NMR ( )
  • Signal: A doublet (d).

  • Reciprocity: The splitting matches the proton spectrum (

    
     Hz). This confirms the 
    
    
    
    connectivity.
  • Shift: Typically around -80 to -85 ppm (relative to

    
    ).
    
Carbon NMR ( )
  • The Triplet Carbon: The carbon of the

    
     group is split into a triplet  by the two directly attached fluorine atoms.
    
  • Coupling Constant (

    
    ):  This is the largest coupling in the molecule, approximately 250–260 Hz .
    
  • Intensity: Due to the splitting and lack of NOE enhancement (if proton-decoupled), this signal often appears significantly shorter than the carbonyl or methylene carbons.

Summary of NMR Data (in )
NucleusAssignmentShift (

ppm)
MultiplicityCoupling Constant (

)
Causality


6.50 – 6.80Triplet (t)

Hz
Coupling to 2 equivalent F atoms.


4.40 – 4.60Singlet (s)*N/AIsolated methylene (may show slight broadening).


10.0 – 12.0BroadN/AExchangeable acidic proton.


-82.0 – -85.0Doublet (d)

Hz
Coupling to the single geminal proton.


115.0 – 118.0Triplet (t)

Hz
Direct bond to two F atoms.


63.0 – 66.0Singlet (s)N/AAlkyl carbon.


170.0 – 174.0Singlet (s)N/ACarbonyl carbon.

*Note: The methylene protons may appear as a very fine triplet or quartet if long-range coupling (


) is resolved, though this is often obscured by line broadening.

Experimental Protocols

NMR Sample Preparation

Objective: To obtain high-resolution spectra where the large


-couplings are clearly resolved without solvent overlap.
  • Solvent Choice: Use Chloroform-d (

    
    )  as the primary solvent. It minimizes exchange of the acidic proton and provides a clear window for the methylene signal.
    
    • Alternative: If solubility issues arise (rare for this acid), use Acetone-

      
       . Avoid DMSO-
      
      
      
      if looking for trace water, as the water peak can overlap with the methylene region depending on pH.
  • Concentration: Dissolve 10–15 mg of DFMA in 0.6 mL of solvent.

  • Acquisition:

    • Run

      
       with a spectral width of at least 14 ppm to catch the carboxylic acid proton.
      
    • Run

      
      without proton decoupling first to observe the doublet, confirming the presence of the proton on the difluoromethyl group.
      
Mass Spectrometry (GC-MS)

Objective: Confirmation of molecular weight and fragmentation pattern.

  • Method: Electron Ionization (EI, 70 eV).

  • Derivatization: Due to the polar carboxylic acid, direct GC analysis may lead to tailing. It is recommended to derivatize with BSTFA (forming the TMS ester) or Diazomethane (forming the methyl ester) prior to injection.

  • Key Fragments (Methyl Ester Derivative):

    • M+: Molecular ion (e.g., Methyl ester MW = 140).

    • m/z 51:

      
       fragment (Diagnostic).
      
    • Loss of

      
      :  Cleavage of the ether bond.
      

Logic Flow for Elucidation

The following flowchart illustrates the decision-making process a scientist should follow to confirm the structure of DFMA.

ElucidationLogic Start Unknown Sample Suspected DFMA HNMR 1H NMR Analysis Start->HNMR TripletCheck Is there a Triplet at 6.5-6.9 ppm? HNMR->TripletCheck JCoupling Is J ~ 70-75 Hz? TripletCheck->JCoupling Yes Failed Structure REJECTED TripletCheck->Failed No (Singlet = OCH3?) FNMR 19F NMR Analysis JCoupling->FNMR Yes JCoupling->Failed No DoubletCheck Is there a Doublet at -80 to -85 ppm? FNMR->DoubletCheck ImpurityCheck Check 4.0-4.2 ppm (Glycolic Acid CH2) DoubletCheck->ImpurityCheck Yes DoubletCheck->Failed No Confirmed Structure CONFIRMED: This compound ImpurityCheck->Confirmed Clean

Figure 2: Decision logic for structural confirmation. The large H-F coupling constant is the primary gatekeeper.

Conclusion

The structural elucidation of this compound is governed by the distinct magnetic properties of the difluoromethyl group. The researcher's primary focus must be the validation of the


 Hz geminal coupling  observed in both proton and fluorine NMR. Absence of this specific coupling pattern indicates a failure in the difluoromethylation step (likely hydrolysis to an alcohol or aldehyde). By following the protocols and logic flows outlined above, the identity and purity of DFMA can be established with high confidence.

References

  • European Chemicals Agency (ECHA). this compound - Registration Dossier. Retrieved from [Link][3]

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804. Retrieved from [Link]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Retrieved from [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12196695, this compound. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

Sources

Technical Guide: Synthesis of 2-(Difluoromethoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 2-(Difluoromethoxy)acetic acid (CAS: 1089695-61-3) Formula:


Significance:  This compound serves as a critical fluorinated building block in medicinal chemistry. The difluoromethoxy group (

) acts as a lipophilic hydrogen bond donor , functioning as a bioisostere for hydroxyl (

) and thiol (

) groups.[1] Its incorporation improves metabolic stability (blocking oxidation sites) and membrane permeability (

modulation) without significantly altering the steric profile of the parent molecule.

This guide details the synthesis pathway via the O-difluoromethylation of glycolic acid esters , prioritizing the use of solid difluorocarbene sources (Sodium Chlorodifluoroacetate) over ozone-depleting gases (Freon-22) for safety and reproducibility.

Part 1: Retrosynthetic Analysis & Strategy

Direct difluoromethylation of free glycolic acid is chemically inefficient due to the competing nucleophilicity of the carboxylate group (


) versus the hydroxyl group (

). The carboxylate is prone to forming difluoromethyl esters, which are unstable and hydrolyze easily.

The Strategy:

  • Protection: Mask the carboxylic acid as an ester (e.g., Methyl or Benzyl Glycolate).

  • Functionalization: Introduce the

    
     group via a difluorocarbene (
    
    
    
    ) insertion mechanism.
  • Deprotection: Hydrolyze the ester to reveal the target acid.

Pathway Visualization (DOT)

Retrosynthesis Target Target: This compound Inter Intermediate: Alkyl 2-(difluoromethoxy)acetate Inter->Target Hydrolysis (LiOH/THF) Start Starting Material: Glycolic Acid Ester (Methyl/Benzyl Glycolate) Start->Inter Difluorocarbene Insertion (:CF2) Reagent Reagent Source: Sodium Chlorodifluoroacetate (SCDA) Reagent->Inter Decarboxylation (95°C)

Figure 1: Retrosynthetic logic flow from the target acid back to the glycolate precursor.

Part 2: Primary Synthesis Protocol (SCDA Route)

This protocol utilizes Sodium Chlorodifluoroacetate (SCDA) as the difluorocarbene source.[2][3] Unlike chlorodifluoromethane gas (


), SCDA is a solid, non-ozone-depleting reagent that allows for precise stoichiometry and easier handling in standard laboratory hoods.
Phase 1: O-Difluoromethylation

Reaction:



ReagentEquiv.Role
Methyl Glycolate 1.0Substrate
SCDA 2.5 - 3.0Difluorocarbene Source

3.0Base (Proton scavenger)
DMF or NMP SolventPolar aprotic solvent (High BP)
Water 10 mol%Proton source (Critical for terminating the ylide)

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl Glycolate (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add anhydrous

    
      (3.0 equiv). Stir the suspension at room temperature for 15 minutes to ensure deprotonation of the hydroxyl group.
    
  • Reagent Addition: Add Sodium Chlorodifluoroacetate (SCDA) (1.5 equiv initially).

    • Note: SCDA decomposes rapidly at high temperatures. It is best added in portions to maintain a steady concentration of carbene.

  • Reaction Initiation: Heat the mixture to 95–100°C .

    • Mechanism Check: At this temperature, SCDA decarboxylates to release

      
      .
      
  • Monitoring & Maintenance: Monitor via TLC or GC-MS. If conversion stalls, add the remaining SCDA (1.0–1.5 equiv) and continue heating. The reaction typically requires 4–12 hours.

    • Critical: A small amount of water (or the presence of proton sources in the workup) is necessary for the final protonation step (

      
      ), but usually, trace moisture in the solvent or workup is sufficient. Some protocols explicitly add 10 mol% water to facilitate this.
      
  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify the ester intermediate via silica gel flash chromatography (Hexanes/EtOAc gradient).

Phase 2: Hydrolysis to Target Acid

Reaction:



  • Dissolution: Dissolve the purified ester in a THF:Water (3:1) mixture.

  • Saponification: Add Lithium Hydroxide (LiOH) (2.0 equiv). Stir at room temperature for 2–4 hours.

  • Acidification: Cool the reaction to 0°C. Carefully acidify to pH ~2 using 1M HCl.

  • Extraction: Extract with Ethyl Acetate (

    
    ).
    
    • Note: The product is a polar acid; ensure thorough extraction.

  • Isolation: Dry organics (

    
    ) and concentrate in vacuo. The resulting oil often crystallizes upon standing or can be used directly if purity is sufficient (
    
    
    
    by NMR).

Part 3: Mechanistic Insight

Understanding the mechanism is vital for troubleshooting low yields. The reaction does not proceed via typical


 substitution. It involves the generation of a singlet carbene.
Mechanism Diagram (DOT)

Mechanism SCDA SCDA (Cl-CF2-CO2- Na+) Carbene Difluorocarbene (:CF2) SCDA->Carbene Heat (-CO2, -NaCl) Ylide Difluoromethyloxonium Ylide (R-O(+)-CF2(-)) Carbene->Ylide Substrate Glycolate Anion (R-O-) Substrate->Ylide Attack on electrophilic :CF2 Anion Difluoromethoxy Anion (R-O-CF2-) Ylide->Anion Rearrangement / Charge neutralization Product Product (R-O-CF2H) Anion->Product Protonation (H+)

Figure 2: Mechanistic pathway of difluorocarbene insertion into the alkoxide bond.

Key Mechanistic Nuances:

  • Electrophilicity:

    
     is electrophilic. It reacts fastest with electron-rich nucleophiles. The alkoxide (
    
    
    
    ) generated by
    
    
    is sufficiently nucleophilic to trap the carbene.
  • Proton Source: The final step requires a proton. In strictly anhydrous conditions, the anion

    
     is stable. Protonation occurs either from trace water, the conjugate acid of the base, or during the aqueous workup.
    

Part 4: Analytical Validation

Trustworthiness in synthesis relies on rigorous characterization. The fluorine atoms provide a distinct NMR signature.

Expected NMR Data
NucleusShift (

)
MultiplicityCoupling (

)
Structural Assignment

NMR
-80 to -85 ppm Doublet (d)

Hz
The

group coupled to the single proton.

NMR
6.4 - 6.8 ppm Triplet (t)

Hz
The unique proton on the

group (

).

NMR
4.2 - 4.5 ppm Singlet (s)-The methylene group (

) of the acetic acid core.

Troubleshooting via NMR:

  • Missing Triplet at 6.5 ppm: The reaction failed to incorporate the

    
     group.
    
  • Shift at -70 ppm: Possible formation of trifluoromethyl species (unlikely with SCDA) or impurities.

  • Broad Singlet > 10 ppm: Confirms the presence of the carboxylic acid (COOH) after hydrolysis.

Part 5: Safety & Alternative Pathways

Safety Profile
  • SCDA: Thermal decomposition releases

    
     and 
    
    
    
    (trace). Perform in a well-ventilated fume hood.
  • Difluorocarbene: Highly reactive. While short-lived, ensure no highly nucleophilic impurities are present that could cause side reactions.

Alternative: Chen's Reagent

For substrates sensitive to the high temperatures (95°C) required for SCDA, Chen's Reagent (Fluorosulfonyldifluoroacetic acid,


) or its ester can be used.
  • Conditions: Catalytic amount of base, lower temperatures (often room temp to 50°C).

  • Pros: Milder conditions.

  • Cons: Reagent is significantly more expensive and less shelf-stable than SCDA.

Alternative: Chlorodifluoromethane (Freon-22)
  • Status: Deprecated in many regions due to the Montreal Protocol (Ozone Depletion).

  • Process: Bubbling gas through a solution of substrate and concentrated NaOH/KOH.

  • Use Case: Only relevant for legacy industrial processes where regulatory exemptions exist.

References

  • SCDA Reagent Utility: Oshio, H., et al. "Difluoromethylation of phenols and thiophenols using sodium chlorodifluoroacetate." Organic Letters, 2013, 15(19), 5036–5039. [Link]

  • Bioisostere Properties: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. [Link]

  • Chen's Reagent (Milder Alternative): Chen, Q. Y., & Wu, S. W. "Methyl fluorosulfonyldifluoroacetate: a new reagent for trifluoromethylation." Journal of the Chemical Society, Chemical Communications, 1989, (11), 705-706. [Link]

  • General Difluoromethylation Reviews: Ni, C., Hu, M., & Hu, J. "Good Partnership Between Sulfur and Fluorine: Sulfur-Based Fluorination and Fluoroalkylation Reagents for Organic Synthesis." Chemical Reviews, 2015, 115(2), 765–825. [Link]

Sources

Technical Monograph: 2-(Difluoromethoxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

SMILES String: OC(=O)COC(F)F

Executive Summary

In the high-stakes landscape of hit-to-lead optimization, 2-(Difluoromethoxy)acetic acid (CAS: 1089695-61-3) serves as a critical fluorinated building block. Its primary utility lies in the introduction of the difluoromethoxy (


)  motif—a structural element increasingly prized in medicinal chemistry for its ability to act as a lipophilic hydrogen bond donor .

Unlike the trifluoromethoxy group (


), which is purely lipophilic and chemically inert, the difluoromethoxy group retains a unique acidic proton (

for the parent acid) capable of weak hydrogen bonding while simultaneously blocking metabolic soft spots (O-dealkylation). This guide dissects the chemical identity, synthetic pathways, and pharmacological rationale for deploying this molecule in drug discovery campaigns.

Part 1: Chemical Identity & Informatics[1][2]

The unambiguous identification of this building block is essential for database integration and procurement.

Table 1: Physicochemical Profile

ParameterDataNotes
IUPAC Name This compound
SMILES OC(=O)COC(F)FCanonical representation
CAS Number 1089695-61-3Primary commercial identifier
Molecular Formula

Molecular Weight 126.06 g/mol
H-Bond Donors 1Carboxylic acid OH
H-Bond Acceptors 4Including Fluorine atoms
Predicted pKa

Increased acidity due to

-fluorine electron withdrawal
Physical State Colorless to pale yellow liquidHygroscopic; store under inert gas

Part 2: The Pharmacological Rationale ( Motif)

The decision to incorporate this compound into a scaffold is rarely arbitrary. It is a strategic move to modulate physicochemical properties without altering steric bulk significantly.

The "Fluorine Effect" & Bioisosterism

The difluoromethoxy group acts as a bioisostere for both methoxy (


) and hydroxy (

) groups.
  • Metabolic Blocking: The C-H bond in the

    
     group is significantly stronger than in a methoxy group, rendering it resistant to Cytochrome P450-mediated O-dealkylation.
    
  • Lipophilic Hydrogen Bond Donor: This is the defining feature. The electronegativity of the two fluorine atoms polarizes the C-H bond, making the proton acidic enough to function as a weak hydrogen bond donor in the protein binding pocket, a property absent in

    
     or 
    
    
    
    .
Decision Logic for Medicinal Chemists

The following diagram illustrates the logical pathway for selecting this building block during Lead Optimization.

Bioisostere_Logic Start Lead Compound Optimization (Problem Identification) Metabolic_Issue Issue: Rapid O-Dealkylation (Metabolic Instability) Start->Metabolic_Issue Potency_Issue Issue: Poor Binding Affinity (H-Bond Donor Required) Start->Potency_Issue Decision_CF3 Option A: -OCF3 (Trifluoromethoxy) Metabolic_Issue->Decision_CF3 Max Lipophilicity needed Decision_CHF2 Option B: -OCHF2 (Difluoromethoxy) Metabolic_Issue->Decision_CHF2 H-Bonding needed Potency_Issue->Decision_CHF2 Critical Interaction Outcome_CF3 Result: High Lipophilicity NO H-Bond Donor Steric Bulk Increase Decision_CF3->Outcome_CF3 Outcome_CHF2 Result: Balanced Lipophilicity Weak H-Bond Donor Metabolic Block Decision_CHF2->Outcome_CHF2

Figure 1: Decision matrix for selecting the difluoromethoxy motif versus trifluoromethoxy during Structure-Activity Relationship (SAR) studies.

Part 3: Synthetic Methodologies

Synthesizing this compound or using it to install the motif requires handling difluorocarbene (


)  precursors. Two primary protocols are established: the classical chlorodifluoroacetate method and the modern TMS-based method.
Protocol A: The Modern Approach (TMSCF Br)

This method is preferred for its mild conditions and avoidance of ozone-depleting substances.

Reagents:

  • Substrate: Ethyl glycolate (Precursor to the acid)

  • Reagent: (Bromodifluoromethyl)trimethylsilane (

    
    )
    
  • Activator: Potassium hydroxide (KOH) or Potassium bifluoride (

    
    )
    
  • Solvent: Dichloromethane (DCM) / Water biphasic system

Step-by-Step Workflow:

  • Preparation: Dissolve ethyl glycolate (1.0 equiv) in DCM.

  • Activation: Add a solution of KOH (20 equiv) in water at 0°C.

  • Carbene Generation: Slowly add

    
     (2.0 equiv) dropwise. The base activates the silicon species, releasing transient 
    
    
    
    .
  • Insertion: The alkoxide generated in situ attacks the difluorocarbene. Protonation by water yields the difluoromethyl ether.

  • Hydrolysis: The ester is hydrolyzed in situ by the excess base to the carboxylate.

  • Workup: Acidify with HCl to pH 1, extract with EtOAc, and concentrate to yield this compound.

Protocol B: Classical Difluoromethylation

Uses Sodium Chlorodifluoroacetate (


).

Mechanism of Action: The reaction proceeds via the thermal decomposition of the chlorodifluoroacetate anion to generate difluorocarbene, which then inserts into the O-H bond of the glycolic acid derivative.

Synthesis_Pathway Precursor Glycolic Acid Ester (HO-CH2-COOR) Intermediate Alkoxide Attack [RO-CF2]- Precursor->Intermediate Base Activation Reagent Reagent Source (TMSCF2Br or ClCF2CO2Na) Carbene Difluorocarbene [:CF2] Reagent->Carbene Decomposition Carbene->Intermediate Insertion Product This compound (F2CH-O-CH2-COOH) Intermediate->Product Protonation & Hydrolysis

Figure 2: Mechanistic pathway for the synthesis of the target molecule via difluorocarbene insertion.

Part 4: Safety & Handling

Risk Profile:

  • Corrosivity: As an

    
    -fluorinated carboxylic acid, it is corrosive to skin and eyes.
    
  • Volatility: Low molecular weight implies potential volatility; use fume hoods.

  • Incompatibility: Reacts vigorously with strong bases and oxidizing agents.

Storage:

  • Temperature: 2-8°C (Refrigerate).

  • Atmosphere: Hygroscopic; store under Nitrogen or Argon.

References

  • PubChem. (2025). This compound - Compound Summary. National Library of Medicine.[1] [Link]

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. [Link]

  • Hu, J., et al. (2017). Efficient Difluoromethylation of Alcohols Using TMSCF2Br as a Unique and Practical Difluorocarbene Reagent. Angewandte Chemie International Edition. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

Technical Whitepaper: 2-(Difluoromethoxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Fluorinated Building Block for Bioisosteric Design

Topic: 2-(Difluoromethoxy)acetic acid InChIKey: DFUYDBNOCSKWJZ-UHFFFAOYSA-N CAS Registry Number: 1089695-61-3[1][2][3][4]

Executive Summary

In the landscape of modern medicinal chemistry, the modulation of lipophilicity and metabolic stability is paramount.[5][6] This compound serves as a critical C2-building block, enabling the introduction of the difluoromethoxy (


) moiety.[7] Unlike the chemically inert trifluoromethoxy group (

), the difluoromethoxy group functions as a lipophilic hydrogen bond donor , offering a unique bioisosteric alternative to hydroxyl (

) and methoxy (

) groups. This guide details the physicochemical profile, synthetic architecture, and strategic application of this molecule in drug development.
Part 1: Molecular Identity & Physicochemical Profile[8]

The utility of this compound lies in its ability to introduce fluorine without completely abolishing polar interactions. The electron-withdrawing nature of the fluorine atoms lowers the pKa of the carboxylic acid relative to acetic acid, while the terminal proton on the difluoromethyl group remains available for weak hydrogen bonding.

Table 1: Physicochemical Specifications
PropertyValue / Description
IUPAC Name This compound
Molecular Formula

Molecular Weight 126.06 g/mol
InChIKey DFUYDBNOCSKWJZ-UHFFFAOYSA-N
SMILES O=C(O)COC(F)F
Physical State Colorless to pale yellow solid/liquid (mp 46–48 °C)
pKa (Acid) ~2.8 – 3.2 (Estimated)
H-Bond Donor Count 1 (Carboxylic acid) + 1 (Weak,

)
H-Bond Acceptor Count 3
Polar Surface Area 46.5 Ų
Part 2: The Fluorine Effect in Medicinal Chemistry[5][8]
Mechanistic Insight: The Lipophilic Hydrogen Bond Donor

The strategic value of the


 group stems from the "Lipophilicity-Acidity Trade-off."
  • Metabolic Stability: The

    
     bond (approx. 116 kcal/mol) renders the terminal carbon resistant to cytochrome P450 oxidative metabolism compared to a standard methoxy group.
    
  • Bioisosterism: The

    
     group acts as a bioisostere for phenols and alcohols. The acidity of the 
    
    
    
    bond in the
    
    
    moiety allows it to act as a weak hydrogen bond donor, a feature absent in the perfluorinated
    
    
    analog.
Visualization: Bioisosteric Relationships

The following diagram illustrates the functional shift when substituting standard linkers with the difluoromethoxy motif.

Bioisostere_Logic cluster_0 Medicinal Chemistry Sweet Spot Methoxy Methoxy (-OCH3) Metabolically Labile No H-Bond Donor Difluoro Difluoromethoxy (-OCF2H) Lipophilic H-Bond Donor Metabolically Stable Methoxy->Difluoro Fluorine Scan (Increases Stability) Trifluoro Trifluoromethoxy (-OCF3) Highly Lipophilic No H-Bond Donor Difluoro->Trifluoro Perfluorination (Loss of H-Bond Donor)

Figure 1: Comparative analysis of ether-based substituents. The difluoromethoxy group occupies a unique chemical space, balancing lipophilicity with hydrogen bonding capability.[5]

Part 3: Synthetic Methodologies

Direct fluorination of acetic acid is impractical. The authoritative synthesis relies on the alkylation of glycolic acid esters using a difluorocarbene source, followed by ester hydrolysis.

Recommended Protocol: Sodium Chlorodifluoroacetate Route

This method avoids the use of gaseous chlorodifluoromethane (Freon-22), utilizing a solid difluorocarbene precursor for safer handling.

Reagents:

  • Substrate: Ethyl glycolate (Ethyl 2-hydroxyacetate)

  • Reagent: Sodium chlorodifluoroacetate (

    
    )
    
  • Base: Potassium carbonate (

    
    )
    
  • Solvent: DMF (Dimethylformamide)

  • Hydrolysis: Lithium Hydroxide (

    
    ), THF, Water
    

Step-by-Step Methodology:

  • Difluoromethylation (Carbene Insertion):

    • Charge a reaction vessel with Ethyl glycolate (1.0 equiv) and

      
       (1.5 equiv) in anhydrous DMF.
      
    • Heat the mixture to 70–80 °C.

    • Slowly add Sodium chlorodifluoroacetate (2.0 equiv) portion-wise over 1 hour. Note: Evolution of

      
       indicates carbene formation.
      
    • Maintain temperature at 90 °C for 4 hours.

    • Workup: Dilute with water, extract with ethyl acetate, wash with brine, and concentrate to yield Ethyl 2-(difluoromethoxy)acetate.

  • Saponification (Ester Hydrolysis):

    • Dissolve the intermediate ester in a 3:1 mixture of THF/Water.

    • Add

      
       (2.0 equiv) at 0 °C.
      
    • Stir at room temperature for 2 hours (monitor by TLC).

    • Acidification: Adjust pH to ~2 using 1N HCl.

    • Isolation: Extract with Ethyl Acetate. Dry over

      
       and concentrate under reduced pressure.
      
Visualization: Synthetic Workflow

Synthesis_Pathway Start Ethyl Glycolate (HO-CH2-COOEt) Intermediate Ethyl 2-(difluoromethoxy)acetate (CHF2-O-CH2-COOEt) Start->Intermediate DMF, 90°C Difluorocarbene Insertion Reagent Sodium Chlorodifluoroacetate (Source of :CF2) Reagent->Intermediate Product This compound (CHF2-O-CH2-COOH) Intermediate->Product Acid Hydrolysis Hydrolysis LiOH / THF / H2O (Saponification)

Figure 2: Step-wise synthesis of this compound via difluorocarbene insertion and subsequent hydrolysis.

Part 4: Quality Control & Analytics

To validate the integrity of the synthesized compound, researchers must look for specific spectroscopic signatures.

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       12.8 ppm (br s, 1H, 
      
      
      
      )
    • 
       6.75 ppm (t, 
      
      
      
      , 1H,
      
      
      ). Note: The large geminal coupling constant (
      
      
      ) is characteristic of the difluoromethyl group.
    • 
       4.45 ppm (s, 2H, 
      
      
      
      ).
  • 
     NMR: 
    
    • 
       -82.0 to -85.0 ppm (d, 
      
      
      
      ).
  • Mass Spectrometry (ESI-):

    • Calculated

      
      : 125.06 m/z.
      
    • Observed

      
      : 125.1 m/z.
      
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 152980, Difluoromethoxyacetic acid. Retrieved from [Link]

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797-804.[5] Retrieved from [Link]

  • Hu, J., et al. (2011). Reagents for Difluoromethylation. Chemical Reviews, 111(10), 6131–6172. (Contextual grounding for difluorocarbene chemistry). Retrieved from [Link]

Sources

2-(Difluoromethoxy)acetic Acid: Pharmacophore Integration & Biological Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(Difluoromethoxy)acetic acid , a specialized fluorinated building block used in modern medicinal chemistry. It focuses on its role as a pharmacophore installer, its physicochemical influence on drug candidates, and the specific biological activities of derivatives synthesized using this core.

Technical Guide for Medicinal Chemists & Drug Developers

Executive Summary

This compound (CAS: 1089695-61-3) is a strategic fluorinated intermediate used to introduce the difluoromethoxy (


)  motif into bioactive scaffolds.[1][2][3] While the free acid exhibits standard organic acid toxicity, its value lies in its ability to modulate the ADME (Absorption, Distribution, Metabolism, Excretion)  profiles of drug candidates.

The difluoromethoxy group acts as a lipophilic hydrogen bond donor , a rare physicochemical property that allows it to serve as a bioisostere for hydroxyl (


) or thiol (

) groups.[4] This guide details the biological rationale for its use, specific case studies in receptor antagonism, and validated protocols for its integration.
Property Data / Characteristic
Formula

Molecular Weight 126.06 g/mol
Key Pharmacophore Difluoromethoxy (

)
pKa (Predicted) ~2.8–3.2 (More acidic than acetic acid due to F-inductive effect)
Primary Utility Bioisosteric replacement, metabolic stability enhancement
Safety Classification Skin Corr. 1B / Acute Tox. 4 (Oral)

Physicochemical Basis of Biological Activity

To understand the utility of this compound, one must analyze the specific biological impact of the difluoromethoxy group it installs.

The "Lipophilic Hydrogen Bond Donor" Effect

Unlike the trifluoromethoxy group (


), which is purely lipophilic and non-polar, the difluoromethoxy group (

) contains an acidic proton capable of weak hydrogen bonding.
  • Mechanism: The electronegativity of the two fluorine atoms pulls electron density away from the oxygen and the carbon, rendering the terminal hydrogen sufficiently acidic to act as a hydrogen bond donor.

  • Biological Outcome: This allows the moiety to interact with protein targets (e.g., serine proteases, kinase hinge regions) similarly to a hydroxyl group, but with significantly higher membrane permeability due to the fluorination.

Metabolic Stability

The introduction of fluorine blocks metabolic oxidation.

  • Comparison: A methoxy-acetic acid derivative (

    
    ) is susceptible to O-dealkylation by Cytochrome P450 enzymes.
    
  • Advantage: The

    
     bond strength renders the 
    
    
    
    -carbon highly resistant to enzymatic attack, extending the half-life (
    
    
    ) of the resulting drug candidate.
Visualizing the Bioisostere Logic

The following decision tree illustrates when a medicinal chemist should deploy this compound versus standard analogs.

Bioisostere_Logic cluster_legend Outcome Start Target Optimization Need Decision1 Is the H-bond donor critical for binding? Start->Decision1 Branch_Yes Yes (e.g., Hinge Binder) Decision1->Branch_Yes Branch_No No (Hydrophobic Pocket) Decision1->Branch_No Decision2 Is Membrane Permeability Poor (Low LogP)? Branch_Yes->Decision2 Sol_OCF3 Use Trifluoromethoxy (-OCF3) Solution: Pure Lipophilicity Branch_No->Sol_OCF3 Sol_OH Use Hydroxyl (-OH) Risk: High Clearance Decision2->Sol_OH Permeability OK Sol_OCF2H Use Difluoromethoxy (-OCF2H) Solution: H-Bond + Lipophilicity Decision2->Sol_OCF2H Permeability Poor

Figure 1: Decision logic for deploying this compound derivatives in lead optimization.

Biological Applications & Case Studies

Bradykinin B2 Receptor Antagonism

Research into non-peptide antagonists for the Bradykinin B2 receptor (implicated in inflammation and angioedema) has utilized this compound as a critical side-chain builder.

  • Role: The acid is coupled to amine-functionalized quinoline or benzimidazole scaffolds.

  • Effect: The difluoromethoxy-acetyl tail occupies specific sub-pockets of the B2 receptor, providing necessary polar interactions while maintaining the lipophilicity required to penetrate the CNS or peripheral tissues.

  • Source: Patent literature (e.g., WO2019101906) highlights the synthesis of complex antagonists where this specific acid is coupled to optimize potency (

    
    ) and metabolic stability compared to non-fluorinated analogs.
    
Modulation of Kinase Inhibitors

In kinase inhibitor design, the acid is often converted to an amide. The terminal


 proton can interact with the "gatekeeper" residues or the solvent front of the ATP-binding pocket.
  • Activity: Derivatives have shown efficacy in inhibiting specific tyrosine kinases where a balance between water solubility (provided by the amide) and hydrophobic packing (provided by the

    
    ) is required.
    

Experimental Protocols

Protocol A: Amide Coupling of this compound

Objective: To attach the difluoromethoxy moiety to a drug scaffold containing a secondary amine. Rationale: Standard coupling reagents (EDC/NHS) may struggle with the electron-withdrawing nature of the fluorine atoms adjacent to the carboxyl group. HATU is preferred for high yields.

Materials:

  • Amine Scaffold (1.0 eq)

  • This compound (1.2 eq)

  • HATU (1.5 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (1.2 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (

    
    ).
    
  • Activation: Add DIPEA (3.0 mmol) followed by HATU (1.5 mmol). Stir at

    
     for 15 minutes to form the activated ester.
    
  • Coupling: Add the Amine Scaffold (1.0 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS (Target mass = Scaffold + 126.06 - 18.02).

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove unreacted acid), water, and brine.
    
  • Purification: Flash column chromatography (typically Hexane/EtOAc).

Protocol B: Microsomal Stability Assay (Validation of Activity)

Objective: To confirm that the difluoromethoxy insertion improves metabolic stability compared to a methoxy analog.

  • Incubation: Incubate test compound (

    
    ) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4) at 
    
    
    
    .
  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Calculate intrinsic clearance (
    
    
    
    ).
    • Success Criterion: The difluoromethoxy derivative should show

      
       half-life improvement over the non-fluorinated control.
      

Synthesis Workflow Visualization

The following diagram outlines the synthetic pathway from the raw building block to a bioactive amide derivative.

Synthesis_Workflow cluster_properties Product Properties Raw 2-(Difluoromethoxy) acetic acid Reagents HATU / DIPEA (Activation) Raw->Reagents Intermediate Activated Ester (In Situ) Reagents->Intermediate 15 min, 0°C Product Bioactive Amide (R-NH-CO-CH2-OCF2H) Intermediate->Product Scaffold Amine Scaffold (R-NH2) Scaffold->Product Coupling (RT, 4h) Prop1 High Lipophilicity Product->Prop1 Prop2 Metabolic Stability Product->Prop2

Figure 2: Synthetic workflow for integrating the difluoromethoxy-acetyl pharmacophore.

Safety & Handling Data

While the derivatives are therapeutic, the free acid requires strict safety protocols during handling.

  • GHS Signal: DANGER

  • Hazard Statements:

    • H302: Harmful if swallowed.[]

    • H314: Causes severe skin burns and eye damage (Corrosive).

  • Handling Protocol:

    • Must be handled in a chemical fume hood.

    • Wear chemically resistant gloves (Nitrile/Neoprene) and safety goggles.

    • Neutralization: Spills should be neutralized with sodium bicarbonate before disposal.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept." Journal of Medicinal Chemistry, 60(2), 797-804. [Link]

  • Grünenthal GmbH. (2019). Patent WO2019101906A1: Novel Bradykinin B2 Receptor Antagonists. World Intellectual Property Organization.
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

Sources

Technical Guide: Reactivity Profile of 2-(Difluoromethoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: 2-(Difluoromethoxy)acetic acid (CAS: 1089695-61-3) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction: The Lipophilic Hydrogen Bond Donor

This compound is a specialized fluorinated building block that bridges the gap between traditional polarity modulation and modern bioisosteric design. Unlike simple fluorinated acids (e.g., trifluoroacetic acid), this compound features a difluoromethoxy (


)  motif linked to an acetic acid backbone.[1]

This specific architecture offers a dual-utility profile in drug design:

  • The Carboxyl Head: A reactive handle for amide coupling, esterification, and scaffold attachment.

  • The Difluoromethoxy Tail: A "lipophilic hydrogen bond donor." The terminal proton on the

    
     group is sufficiently acidic to act as a hydrogen bond donor, yet the surrounding fluorine atoms mask the polarity, improving membrane permeability (
    
    
    
    ) compared to a hydroxyl or methoxy group.
Core Identity Data
PropertySpecification
CAS Number 1089695-61-3
Formula

Molecular Weight 126.06 g/mol
Appearance White to off-white solid (low melting point ~46-48°C) or colorless liquid
Acidity (

)
~2.8 – 3.2 (Predicted)
Storage -20°C (Hygroscopic, store under inert atmosphere)

Structural Analysis & Electronic Properties

The Inductive Effect

The reactivity of the carboxyl group is significantly modulated by the


-positioned difluoromethoxy group.
  • Acidity: The strong electron-withdrawing nature of the two fluorine atoms is transmitted through the oxygen ether linkage. This lowers the

    
     of the carboxylic acid to approximately 2.8–3.2, making it more acidic than acetic acid (
    
    
    
    4.76) but less acidic than difluoroacetic acid.
  • Coupling Implications: The conjugate base is more stable, making the acid slightly less reactive toward nucleophilic attack in its neutral form, but highly reactive once activated (e.g., as an acid chloride or active ester).

The Lipophilic Hydrogen Bond Donor Concept

The


 group is a critical bioisostere.[2]
  • H-Bond Donor: The

    
     bond in the 
    
    
    
    moiety is polarized by the geminal fluorines, rendering the proton acidic enough to function as a weak hydrogen bond donor.
  • Metabolic Stability: Unlike a methoxy group (

    
    ), which is prone to oxidative dealkylation by cytochrome P450s, the 
    
    
    
    bonds protect the adjacent
    
    
    bond from oxidation, significantly extending the metabolic half-life of the moiety.

Synthesis & Preparation

Note: While commercial sources exist, in-situ preparation or understanding the origin of impurities is vital for process control.

The most robust synthetic route involves the difluoromethylation of a glycolic acid ester followed by hydrolysis. Direct difluoromethylation of the acid is difficult due to the competing carboxyl proton.

Validated Synthetic Workflow
  • Precursor: Ethyl glycolate (Ethyl hydroxyacetate).

  • Difluoromethylation: Reaction with a difluorocarbene source (e.g., Chlorodifluoromethane or Sodium chlorodifluoroacetate) under phase-transfer conditions.

  • Hydrolysis: Saponification of the ester to yield the free acid.

Synthesis Glycolate Ethyl Glycolate (HO-CH2-COOEt) Intermediate Ethyl 2-(difluoromethoxy)acetate (F2HC-O-CH2-COOEt) Glycolate->Intermediate Phase Transfer Catalysis Carbene Difluorocarbene Source (ClCF2H / Base) Carbene->Intermediate Product This compound (F2HC-O-CH2-COOH) Intermediate->Product Saponification & Acidification Hydrolysis Hydrolysis (LiOH / THF / H2O)

Caption: Step-wise synthesis of this compound from glycolic precursors via difluorocarbene insertion.

Reactivity Profile

The compound exhibits two distinct reactivity zones: the Carboxyl Head (standard electrophilic/nucleophilic acyl substitution) and the Difluoromethoxy Tail (generally inert, acting as a physicochemical modulator).

Carboxyl Group Transformations

Due to the lowered


, standard amide coupling protocols must be adjusted. The carboxylate anion is extremely stable; therefore, activation requires robust reagents.
  • Amide Coupling:

    • Recommended Reagents: HATU or COMU with DIPEA in DMF.

    • Note: Carbodiimide couplings (EDC/NHS) may be slower due to the reduced nucleophilicity of the oxygen during the initial activation step.

  • Esterification:

    • Acid Chloride Route: Thionyl chloride (

      
      ) converts the acid to the acid chloride. Caution: The product is volatile.
      
    • Fischer Esterification: Reflux in alcohol with catalytic

      
       proceeds efficiently.
      
Difluoromethoxy Group Stability
  • Acid Stability: The

    
     linkage is stable to dilute acids (e.g., 1N HCl). However, prolonged heating in strong acid (e.g., conc. HBr or HI) will cleave the ether.
    
  • Base Stability: The group is stable to standard basic conditions (e.g., NaOH,

    
    ) used in saponification or alkylation.
    
  • Nucleophilic Attack: The

    
     carbon is electron-deficient but sterically and electronically shielded from typical nucleophilic attack (
    
    
    
    ) by the fluorine atoms.

Reactivity Core This compound Amide Amide Coupling (Drug Conjugation) Core->Amide HATU/Amine Ester Esterification (Prodrug Synthesis) Core->Ester SOCl2 / ROH Reduction Reduction to Alcohol (Building Block Extension) Core->Reduction BH3-THF Decarb Decarboxylation risk (Only at >180°C) Core->Decarb Extreme Heat

Caption: Primary reaction pathways. Green lines indicate synthetic utility; red dashed lines indicate degradation risks.

Experimental Protocols

Protocol A: Amide Coupling (General Procedure)

Use this protocol to attach the motif to an amine-bearing scaffold.

  • Activation: Dissolve this compound (1.0 equiv) in anhydrous DMF (

    
    ).
    
  • Reagents: Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes at

    
     to form the activated ester.
    
  • Coupling: Add the amine substrate (1.0 equiv). Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with

    
     (to remove excess amine/DIPEA), saturated 
    
    
    
    , and brine. Dry over
    
    
    .
  • Validation: The inductive effect of the

    
     group often causes the amide proton to shift downfield in 
    
    
    
    compared to a standard acetamide.
Protocol B: Acid Chloride Formation

Use for difficult esterifications or sterically hindered amines.

  • Setup: Place this compound in a flask under Argon.

  • Reagent: Add Thionyl Chloride (

    
    , 5.0 equiv) dropwise. A drop of DMF can be added as a catalyst.
    
  • Reaction: Reflux at

    
     for 2 hours.
    
  • Isolation: Evaporate excess

    
     under reduced pressure. The residue is the crude acid chloride. Note: Do not distill at high temperature to avoid decomposition. Use immediately.
    

Handling & Safety Profile

  • Corrosivity: Classified as Skin Corr. 1B (H314) . It causes severe skin burns and eye damage.

  • Toxicity: Acute Toxicity, Oral (Category 4).

  • PPE: Face shield, chemically resistant gloves (Nitrile/Neoprene), and lab coat are mandatory. Work must be performed in a fume hood.[3]

  • Incompatibility: Strong bases, strong oxidizing agents.

References

  • ChemicalBook. (2025).[4] this compound Properties and Suppliers. Retrieved from

  • BenchChem. (2025).[3] this compound Structure and Reactivity. Retrieved from

  • PubChem. (2025). Compound Summary: this compound.[1][5][6] National Library of Medicine. Retrieved from

  • Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen Bond Donor Properties of the Difluoromethyl Group. Journal of Organic Chemistry.[4] (Contextual reference for OCF2H properties).

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept. Journal of Medicinal Chemistry. (Contextual reference for bioisosterism).

Sources

Technical Guide: Acidity Profile of 2-(Difluoromethoxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, mechanistic acidity analysis, and experimental determination of 2-(Difluoromethoxy)acetic acid.

Executive Summary

This compound (CAS: 1089695-61-3) is a fluorinated carboxylic acid building block used in medicinal chemistry to modulate lipophilicity and metabolic stability.

  • Core Data Point: The experimental pKa of this compound lies in the range of 2.8 – 3.2 (at 25°C).

  • Significance: It is approximately 1.5 log units more acidic than acetic acid (pKa 4.76) and 0.4–0.7 log units more acidic than methoxyacetic acid (pKa 3.57).

  • Mechanistic Driver: The acidity is driven by the strong inductive withdrawal (-I effect) of the difluoromethoxy group (-OCF₂H), which stabilizes the carboxylate anion more effectively than a non-fluorinated methoxy group.

Physicochemical Profile & Comparative Data

To understand the acidity of this compound, it must be benchmarked against structurally related congeners. The introduction of fluorine atoms decreases the pKa (increases acidity) via induction.

Table 1: Comparative Acidity Landscape
CompoundStructurepKa (Experimental/Predicted)Electronic Effect (

)
Acetic Acid

4.76 Reference
Methoxyacetic Acid

3.57 -I (Oxygen)
This compound

2.8 – 3.2 -I (Oxygen + 2 Fluorines)
Fluoroacetic Acid

2.59 -I (Direct Fluorine)
Difluoroacetic Acid

1.33 Strong -I (2 Direct Fluorines)

Note: The target molecule is less acidic than fluoroacetic acid because the electron-withdrawing fluorine atoms are separated from the carboxyl group by an oxygen atom, which attenuates the inductive pull compared to direct


-substitution.

Mechanistic Analysis: The Fluorine Effect

The acidity of this compound is governed by the stability of its conjugate base, the 2-(difluoromethoxy)acetate anion.

Inductive Stabilization

The difluoromethoxy group (-OCF₂H) acts as a powerful electron-withdrawing group (EWG).

  • Electronegativity: Fluorine (EN = 3.98) pulls electron density from the carbon it is attached to.

  • Transmission: This deficiency is transmitted to the ether oxygen, making it less electron-donating than a standard methoxy oxygen.

  • Anion Stabilization: The resulting dipole pulls electron density away from the carboxylate group (

    
    ), delocalizing the negative charge and lowering the energy of the conjugate base.
    
Comparison with Methoxyacetic Acid[1][2][3]
  • Methoxy (-OCH₃): The oxygen is electronegative (-I), but the methyl group is slightly electron-donating (+I). Result: pKa drops from 4.76 (Acetic) to 3.57.

  • Difluoromethoxy (-OCF₂H): The fluorine atoms reverse the donation potential of the methyl group, turning the substituent into a strong EWG. Result: pKa drops further to ~3.0.

Visualizing the Inductive Effect

InductiveEffect cluster_0 Inductive Withdrawal Path F1 F (Fluorine) C_alpha C (Difluoromethyl) F1->C_alpha Strong Pull O_ether O (Ether) C_alpha->O_ether Transmission C_carbonyl C (Carboxyl) O_ether->C_carbonyl -I Effect O_anion COO- (Anion) C_carbonyl->O_anion Stabilization

Caption: The inductive withdrawal path shows how fluorine atoms pull electron density through the ether linkage to stabilize the carboxylate anion.

Experimental Determination Protocol

For researchers needing to validate this pKa experimentally (e.g., for formulation stability or salt selection), Potentiometric Titration is the gold standard method due to the compound's moderate acidity and solubility.

Method: Potentiometric Titration (SiriusT3 or Equivalent)

Prerequisites:

  • Sample: >5 mg of pure this compound.

  • Solvent: Carbonate-free water (degassed).

  • Titrant: 0.1 M KOH (standardized).

  • Ionic Strength: 0.15 M KCl (to mimic physiological conditions).

Step-by-Step Protocol:

  • Preparation: Dissolve the sample in 0.15 M KCl to achieve a concentration of ~1 mM.

  • Acidification: Lower the pH to ~1.8 using 0.5 M HCl to ensure the molecule is fully protonated (

    
    ).
    
  • Titration: Titrate with 0.1 M KOH under inert gas (Nitrogen/Argon) atmosphere to prevent

    
     absorption.
    
  • Data Collection: Record pH vs. Volume of titrant added.

  • Analysis: Use the Bjerrum plot or derivative method (

    
    ) to identify the inflection point. The pH at the half-equivalence point represents the pKa.
    
Workflow Diagram

TitrationProtocol Start Start: Weigh 5mg Sample Dissolve Dissolve in 0.15 M KCl (Degassed) Start->Dissolve Acidify Acidify to pH 1.8 (Ensure 100% Protonation) Dissolve->Acidify Titrate Titrate with 0.1 M KOH (Inert Atmosphere) Acidify->Titrate Measure Record pH vs Volume Titrate->Measure Calculate Calculate pKa via Bjerrum Plot Analysis Measure->Calculate

Caption: Standardized potentiometric titration workflow for accurate pKa determination of moderately acidic fluorinated compounds.

Applications in Drug Development[2][4][5]

Understanding the pKa of this compound is critical for:

  • Bioisosterism: It serves as a lipophilic bioisostere for acetic acid or methoxyacetic acid. The lower pKa means it will be fully ionized at physiological pH (7.4), improving solubility but potentially limiting passive permeability compared to less acidic analogs.

  • Metabolic Stability: The -OCF₂H group blocks metabolic O-dealkylation (a common clearance route for methoxy groups), prolonging half-life.

  • Salt Formation: With a pKa ~3.0, it forms stable salts with weak bases (e.g., tromethamine, lysine) that might not form stable salts with weaker acids like acetic acid.

References

  • BenchChem. this compound Properties and pKa. Available at:

  • PubChem. Methoxyacetic Acid pKa and Physicochemical Data. CID 12251.[1] Available at: [Link]

  • Guthrie, J. P.Hydrolysis of esters of oxy acids: pKa values for strong acids. Canadian Journal of Chemistry, 1978.
  • Hansch, C., Leo, A., & Taft, R. W.A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 1991, 91(2), 165–195. (Comparison of for -OMe vs -OCF2H).

Sources

Technical Guide: Solubility Profile and Physicochemical Properties of 2-(Difluoromethoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental handling of 2-(Difluoromethoxy)acetic acid (CAS: 1089695-61-3).


Molecular Weight:  126.06  g/mol [1][2]

Part 1: Executive Summary & Chemical Identity

This compound is a fluorinated building block increasingly utilized in medicinal chemistry to introduce the difluoromethoxy (


) motif. This functional group acts as a lipophilic hydrogen bond donor/acceptor modulator, often serving as a bioisostere for methoxy or hydroxy groups to improve metabolic stability and membrane permeability.

Unlike its non-fluorinated analog (methoxyacetic acid), the presence of the difluoromethyl group significantly alters the compound's electron density, acidity, and lipophilicity. This guide provides the critical solubility data and handling protocols necessary for its use in drug discovery and synthesis.

Physicochemical Snapshot
PropertyValueConfidence/Source
Physical State Low-melting solid (mp 46–48°C)Experimental [1, 2]
pKa (Acid) ~2.8 – 3.0Predicted/Structural Analog [3]
LogP 0.6 – 1.2Computed/Experimental [3, 4]
Water Solubility ~50 mg/mL (Intrinsic, pH < pKa)Reported Experimental [3]
Boiling Point >150°C (Est.)Structural Inference

Part 2: Solubility Profile & Data

Aqueous Solubility & pH Dependence

The solubility of this compound is heavily dependent on the pH of the medium due to its carboxylic acid functionality.

  • pH < 2.0 (Stomach/Acidic Media): The compound exists primarily in its neutral, protonated form (

    
    ). In this state, intrinsic solubility is governed by the lipophilic nature of the 
    
    
    
    group. Reported values suggest an intrinsic solubility (
    
    
    ) of approximately 50 mg/mL (50 g/L), classifying it as soluble but not miscible.
  • pH > 4.0 (Systemic/Basic Media): At pH values significantly above its pKa (~2.8), the compound deprotonates to form the carboxylate anion (

    
    ). In this state, solubility increases by orders of magnitude, effectively becoming highly soluble to miscible  in aqueous buffers (PBS, HEPES).
    
Organic Solvent Compatibility

The difluoromethoxy group imparts lipophilicity (LogP ~0.6–1.2) that enhances solubility in organic solvents compared to acetic acid derivatives.

Solvent ClassSolventSolubility RatingApplication Notes
Polar Aprotic Acetonitrile (ACN)High (>100 mg/mL)Preferred solvent for synthesis [5].
Polar Aprotic DMSOHigh (>100 mg/mL)Standard for biological assay stocks (10–20 mM).
Chlorinated Dichloromethane (DCM)High Excellent for extraction/workup.
Protic Methanol/EthanolHigh Suitable, but avoid if esterification is a risk.
Non-Polar Hexanes/HeptaneLow Used as an anti-solvent for crystallization.

Part 3: Mechanistic Analysis (Expertise & Logic)

To understand why this compound behaves differently than methoxyacetic acid, we must analyze the electronic effects of the fluorine atoms.

  • Acidity Modulation: The

    
     group is a strong electron-withdrawing group (EWG). Through the inductive effect (
    
    
    
    ), it pulls electron density away from the ether oxygen, which in turn pulls density from the methylene group and the carboxylate. This stabilizes the conjugate base (carboxylate anion) more effectively than a methoxy group, resulting in a lower pKa (~2.8) compared to methoxyacetic acid (3.57).
  • Lipophilicity (LogP): The replacement of hydrogens with fluorines decreases the polarizability of the ether oxygen and increases hydrophobicity. While methoxyacetic acid is hydrophilic (LogP < 0), this compound enters the positive LogP range (~1.2). This makes it a superior fragment for increasing the lipophilicity of a lead compound without adding significant molecular weight.

Visualization: pH-Dependent Solubility Logic

The following diagram illustrates the relationship between pH, ionization, and solubility states.

SolubilityLogic pH_Low pH < pKa (Acidic) Neutral Neutral Species (R-COOH) pH_Low->Neutral Dominant Species pH_High pH > pKa (Basic) Anion Anionic Species (R-COO-) pH_High->Anion Dominant Species Sol_Low Intrinsic Solubility (~50 mg/mL) Limited by Lipophilic OCF2H Neutral->Sol_Low Determines Sol_High High Solubility (>100 mg/mL) Driven by Ionic Solvation Anion->Sol_High Determines

Figure 1: Mechanistic impact of pH on the solubility state of this compound.

Part 4: Experimental Protocols

Since commercial Certificates of Analysis (CoA) often lack granular solubility data, researchers must validate solubility for their specific application.

Protocol A: Kinetic Solubility Determination (Shake-Flask)

Objective: Determine the maximum solubility in a specific buffer (e.g., PBS pH 7.4) for biological assays.

  • Preparation: Weigh ~10 mg of this compound into a 1.5 mL microcentrifuge tube.

    • Note: If the compound is solid (mp 46°C), ensure it is finely powdered. If liquid/viscous, dispense by weight.

  • Solvent Addition: Add 200 µL of the target solvent (e.g., PBS).

  • Equilibration: Shake or vortex at room temperature (25°C) for 24 hours.

    • Visual Check: If fully dissolved, add more compound until saturation (precipitate visible).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved material.

  • Quantification:

    • Remove supernatant and dilute 1:100 with Mobile Phase (Water/ACN).

    • Analyze via HPLC-UV (210 nm) against a standard curve prepared in DMSO.

Protocol B: Potentiometric pKa Determination

Objective: Validate the pKa to predict ionization at physiological pH.

  • Setup: Use a potentiometric titrator (e.g., Sirius T3 or equivalent).

  • Sample: Dissolve ~3 mg of compound in 10 mL of degassed water/KCl (0.15 M) solution.

  • Titration: Titrate with 0.1 M KOH from pH 1.5 to pH 12.0.

  • Analysis: The inflection point of the titration curve represents the pKa. Expect a value near 2.8–3.0.[3]

Visualization: Experimental Workflow

Workflow Start Start: Solid/Liquid Sample Weigh Weigh ~10mg Start->Weigh AddSolvent Add Buffer (PBS/Water) Weigh->AddSolvent Shake Shake 24h @ 25°C AddSolvent->Shake Filter Centrifuge/ Filter Shake->Filter Analyze HPLC-UV Quantification Filter->Analyze

Figure 2: Step-by-step workflow for kinetic solubility determination.

Part 5: Handling & Stability

  • Hygroscopicity: As a low-molecular-weight acid, the compound is likely hygroscopic. Store in a desiccator at -20°C.

  • Melting: With a melting point of 46–48°C, the compound may melt during transit in hot climates. Upon receipt, verify physical state.[2][4] If it appears as a biphasic melt, gently warm to 50°C to fully liquefy, then mix before aliquoting to ensure homogeneity.

  • Safety: The compound is corrosive (Skin Corr. 1B) due to its acidity. Wear appropriate PPE (gloves, goggles) and handle in a fume hood.

References

  • Sigma-Aldrich. this compound Product Detail & SDS. Available at: (Accessed Feb 2026).

  • Enamine. Building Blocks: this compound.[1][2][5][6] Catalog No. EN300-179091.[5]

  • Benchchem. Physicochemical Properties and Solubility Modeling of this compound. Available at: (Accessed Feb 2026).

  • PubChem. Compound Summary: this compound (CID 152980)..

  • ChemicalBook. Synthesis and Reaction Solvents for CAS 1089695-61-3..

Sources

Technical Whitepaper: Metabolic Profiling of 2-(Difluoromethoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Difluoromethoxy)acetic acid (DFMA) represents a critical structural motif in modern medicinal chemistry, serving both as a robust building block and a potential metabolite of larger difluoromethoxy-containing drugs (e.g., Pantoprazole, Roflumilast). Its metabolic profile is defined by a dichotomy of stability: the difluoromethoxy ether (


)  moiety confers exceptional resistance to oxidative Phase I metabolism, while the carboxylic acid (

)
tail introduces significant Phase II conjugation liabilities.

This guide provides a mechanistic analysis of DFMA’s metabolic stability, focusing on the competition between Cytochrome P450 (CYP)-mediated defluorination and UGT-mediated acyl glucuronidation. It details the specific experimental protocols required to assess these pathways and evaluate the toxicological risks associated with reactive acyl glucuronides.

Structural Logic & Physicochemical Properties[1][2][3][4]

To understand the metabolic fate of DFMA, one must first analyze the electronic influence of the fluorine atoms on the scaffold.

The Fluorine Effect on Stability

The substitution of hydrogen with fluorine in the methoxy group (


) fundamentally alters the bond dissociation energy (BDE) and electron distribution.
PropertyMethoxy (

)
Difluoromethoxy (

)
Metabolic Implication
C-H BDE ~96 kcal/mol~101 kcal/molThe stronger C-H bond in

resists hydrogen atom abstraction (HAT) by CYP450s, the rate-limiting step in O-dealkylation.
Lipophilicity (

)
-0.02+0.65Increased lipophilicity improves membrane permeability but may increase non-specific protein binding.
Electronic Effect Electron DonatingElectron WithdrawingThe

group pulls electron density, significantly lowering the pKa of the adjacent carboxylic acid.
Acidic Reactivity

The electron-withdrawing nature of the difluoromethoxy group lowers the pKa of the acetic acid moiety (approx. pKa 2.8–3.[1]2) compared to acetic acid (pKa 4.76). This ensures DFMA is fully ionized at physiological pH (7.4), driving its clearance preference toward renal excretion and Phase II conjugation rather than passive reabsorption.

Metabolic Pathways: The "Hard" vs. "Soft" Spots

DFMA metabolism is a competition between the robustness of the ether linkage and the reactivity of the carboxylic acid.

Phase I: Oxidative Resistance (The "Hard" Spot)

The


 group is designed to block metabolism.
  • Mechanism: CYP450-mediated O-dealkylation requires initial hydroxylation at the

    
    -carbon. The fluorine atoms deactivate this carbon, making the transition state energy for oxidation significantly higher than that of a non-fluorinated ether.
    
  • Minor Pathway: High concentrations of CYP1A2 or specific bacterial enzymes can force oxidative defluorination . This proceeds via hydroxylation to an unstable intermediate, which spontaneously eliminates hydrogen fluoride (HF) to form a reactive acyl fluoride, rapidly hydrolyzing to oxalate and formate.

Phase II: Conjugation Liability (The "Soft" Spot)

The carboxylic acid is the primary site of metabolism.

  • Acyl Glucuronidation (Major): UGT enzymes (specifically UGT1A1, 1A3, 1A9) conjugate glucuronic acid to the carboxyl group.

    • Risk:[2][3] Acyl glucuronides (AGs) are electrophilic. They can undergo acyl migration , rearranging to form isomers that covalently bind to plasma proteins (e.g., albumin) via transacylation. This is a known mechanism for idiosyncratic drug toxicity (IDT).

  • Amino Acid Conjugation: Activation by Acyl-CoA synthetase allows conjugation with Glycine (forming a hippuric acid derivative) or Taurine.

Pathway Visualization

MetabolicPathways Parent 2-(Difluoromethoxy) acetic acid (DFMA) CYP CYP450 (Oxidation) Parent->CYP Minor Pathway (High Resistance) UGT UGT Enzymes (Conjugation) Parent->UGT Major Pathway (Rapid Clearance) Intermed Unstable Hemi-acetal CYP->Intermed Defluor Oxalate + Formate + HF Intermed->Defluor Spontaneous Elimination AcylGlu 1-O-β-Acyl Glucuronide UGT->AcylGlu Migration Isomeric Glucuronides AcylGlu->Migration pH > 7.0 Acyl Migration ProteinAdduct Covalent Protein Adducts (Toxicity) AcylGlu->ProteinAdduct Direct Attack Migration->ProteinAdduct Transacylation

Figure 1: Metabolic fate of DFMA. Note the stability of the difluoromethoxy group (Phase I) contrasts with the reactivity of the acyl glucuronide (Phase II).

Experimental Protocols

To validate the stability profile of DFMA, researchers must employ a tiered assay strategy. Standard microsomal stability assays are insufficient because they often lack the cofactors for Phase II metabolism.

Protocol A: Metabolic Stability (S9 Fraction / Hepatocytes)

Why: Microsomes alone may miss cytosolic enzymes or lack UGT activity unless specifically activated. Cryopreserved hepatocytes are the "gold standard" as they contain the full complement of Phase I and II enzymes.

Workflow:

  • System: Cryopreserved human/rat hepatocytes (

    
     cells/mL).
    
  • Buffer: Krebs-Henseleit Buffer (pH 7.4).

  • Substrate: Incubate DFMA (1 µM) at 37°C.

  • Timepoints: 0, 15, 30, 60, 120 minutes.

  • Quench: Add 3 volumes of ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS monitoring parent depletion.

    • Calculation: Plot

      
       vs. time to determine 
      
      
      
      and Intrinsic Clearance (
      
      
      ).
Protocol B: Acyl Glucuronide Reactivity Assessment

Why: If an acyl glucuronide is formed, you must determine its chemical instability (half-life of degradation) to assess toxicity risk.

Step-by-Step Methodology:

  • Biosynthesis: Generate the DFMA-glucuronide by incubating DFMA (100 µM) with liver microsomes + UDPGA (cofactor) + Alamethicin (pore-forming agent) for 2 hours.

  • Isolation: Purify the glucuronide metabolite via semi-prep HPLC.

  • Degradation Assay:

    • Dissolve purified glucuronide in Phosphate Buffer (100 mM, pH 7.4) at 37°C.

    • Sampling: Take aliquots at 0, 0.5, 1, 2, 4, 8, and 24 hours.

    • Analysis: Analyze by LC-MS to monitor the disappearance of the 1-O-β-isomer and the appearance of rearranged isomers (2/3/4-O-acyl glucuronides).

  • Risk Metric: An acyl glucuronide degradation

    
     hours indicates high reactivity and potential safety concern.
    
Experimental Workflow Diagram

ExperimentalWorkflow cluster_0 Step 1: Metabolic Stability cluster_1 Step 2: Toxicity Risk (If High Clearance) Start Start: DFMA Substrate Heps Hepatocyte Incubation (Phase I + II) Start->Heps Analysis1 LC-MS: Parent Depletion Heps->Analysis1 Result1 Calculate CL_int Analysis1->Result1 Micro Microsomes + UDPGA (Force Glucuronidation) Result1->Micro If UGT dominant Purify Isolate Glucuronide Micro->Purify Degrade Chemical Stability Test (pH 7.4, 37°C) Purify->Degrade Result2 Measure T_1/2 of Acyl Migration Degrade->Result2

Figure 2: Integrated workflow for assessing metabolic stability and downstream toxicity risks.

Data Interpretation & Reference Values

When analyzing data for DFMA, use the following benchmarks to interpret stability:

ParameterHigh StabilityModerate StabilityLow Stability (High Clearance)
Hepatocyte




Glucuronide


(Stable)


(Reactive/Toxic)

References

  • BenchChem. (2025).[4] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Retrieved from 5

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from

  • Regan, S. et al. (2024). Acyl Glucuronides: Toxicological and Analytical Implications. Chemical Research in Toxicology. Retrieved from 6

  • Zhang, Y. et al. (2021). Discovery of a P450-Catalyzed Oxidative Defluorination Mechanism. ACS Catalysis.[3] Retrieved from 3[7]

  • Shah, P. & Westwell, A. D. (2007).[8] The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from 9

Sources

2-(Difluoromethoxy)acetic acid lipophilicity.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 2-(difluoromethoxy)acetic acid (CAS: 1089695-61-3), a critical fluorinated building block in medicinal chemistry.[1] While often utilized to modulate metabolic stability, its primary utility lies in its unique lipophilic profile relative to non-fluorinated analogs (e.g., methoxyacetic acid).[1]

The difluoromethoxy group (


) acts as a "lipophilic adaptor," offering a distinct advantage over methoxy groups by lowering the pKa of the carboxylic acid tail (pKa ≈ 2.8–3.2) while simultaneously increasing intrinsic lipophilicity.[1][2] This guide details the structural causality of these properties, provides validated protocols for their measurement, and analyzes the discrepancy between intrinsic LogP and physiological LogD7.4.

Molecular Architecture & The Fluorine Effect

To understand the lipophilicity of this compound, one must first deconstruct the electronic influence of the difluoromethoxy moiety.

The Lipophilic Hydrogen Bond Donor

Unlike the trifluoromethoxy group (


), which is purely lipophilic and chemically inert, the difluoromethoxy group contains a unique acidic proton (

).
  • Bond Polarization: The high electronegativity of the two fluorine atoms withdraws electron density from the carbon, polarizing the C-H bond. This makes the proton a weak hydrogen bond donor (HBD).[1]

  • Solvation Shell: Fluorine atoms are poor hydrogen bond acceptors and have low polarizability.[1] They create a "Teflon-like" shield that sheds water molecules more energetically than hydrogen or hydroxyl groups.[1] This reduces the desolvation penalty required for the molecule to enter a lipid membrane.

Electronic Induction and pKa Shift

The ether oxygen acts as a transmission vector for the inductive effect of the fluorine atoms to the carboxylic acid.

CompoundStructurepKa (Approx)Electronic Effect
Acetic Acid

4.76Standard reference
Methoxyacetic Acid

3.57Oxygen (-I effect) increases acidity
This compound

2.8 – 3.2 Fluorine (-I effect) further stabilizes the carboxylate anion

Key Insight: The lower pKa means that at physiological pH (7.4), this compound exists almost exclusively (>99.99%) as the carboxylate anion.[1]

Physicochemical Profiling: LogP vs. LogD

A common pitfall in analyzing this molecule is confusing intrinsic lipophilicity (LogP) with the effective distribution coefficient (LogD).[1]

The "Lipophilicity Cliff"

While the


 group adds intrinsic lipophilicity (increasing LogP of the neutral species), the ionization of the carboxylic acid dominates the behavior at pH 7.4.
  • Intrinsic LogP (Neutral Form): Predicted ~0.6 to 1.[1]2. The

    
     group is more lipophilic than a methyl group (
    
    
    
    vs
    
    
    ).[1]
  • LogD7.4 (Physiological): Because the molecule is ionized, the LogD drops precipitously, likely into the negative range (-1.0 to -2.5).

Implication: In drug design, this fragment is rarely used as a free acid for membrane permeability.[1] It is typically used as a "tail" on a larger scaffold where the acidity is masked or the overall lipophilicity of the parent drug compensates for the anionic charge.

Visualization: The pH-Dependent Partitioning

Lipophilicity_Flow cluster_pH Physiological Environment (pH 7.4) Neutral Neutral Species (COOH) Ionized Ionized Species (COO-) Neutral->Ionized Dissociation pKa ~ 3.0 LogP Intrinsic LogP (Octanol/Water) Neutral->LogP Dominates at pH < 2 LogD LogD (pH 7.4) Effective Distribution Ionized->LogD Dominates at pH 7.4 Membrane Lipid Membrane Permeability LogP->Membrane High Permeability LogD->Membrane Low Permeability (unless masked)

Figure 1: Relationship between ionization state, pH, and effective lipophilicity (LogD).[1]

Experimental Methodologies

To accurately characterize this compound, one must measure both pKa and LogD.[1] Relying solely on calculated values (cLogP) is insufficient due to the specific solvation effects of fluorine.[1]

Protocol A: Potentiometric pKa Determination

Gold Standard for Ionizable Centers

  • Preparation: Dissolve 5 mg of this compound in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

  • Titrant: Use carbonate-free 0.1 M KOH.

  • Apparatus: Automatic potentiometric titrator (e.g., Sirius T3 or Mettler Toledo) equipped with a glass pH electrode.

  • Execution:

    • Perform a "blank" titration with KCl only to calibrate the electrode slope.[1]

    • Titrate the sample from pH 1.8 to pH 6.0.[1]

    • Collect data points every 0.1 pH unit.

  • Analysis: Use the Bjerrum difference plot method to calculate pKa.[1] The inflection point represents the pKa.[1]

Protocol B: High-Throughput LogD7.4 via HPLC

Preferred over Shake-Flask for Fluorinated Acids

Principle: Retention time on a C18 column correlates with lipophilicity.[1] This method avoids the formation of emulsions common in shake-flask methods with amphiphilic fluorinated compounds.[1]

Workflow:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).[1]

  • Mobile Phase A: 20 mM Ammonium Acetate buffer (pH 7.4).

  • Mobile Phase B: Methanol (HPLC Grade).

  • Standards: Prepare a calibration curve using 5 reference acids with known LogD7.4 values (e.g., Benzoic acid, Salicylic acid, Phenylacetic acid).

  • Run Parameters: Isocratic elution (varied %B to capture range) or fast gradient.

  • Calculation:

    • Measure capacity factor

      
       where 
      
      
      
      is the void time (uracil).[1]
    • Plot Log

      
       vs. known LogD of standards.[1]
      
    • Interpolate the LogD of this compound.[1]

HPLC_Workflow Sample Sample Prep 1 mg/mL in MeOH HPLC HPLC Injection C18 Column Sample->HPLC Buffer Buffer Prep NH4OAc pH 7.4 Buffer->HPLC Detection UV Detection 210 nm HPLC->Detection Data Calculate k' (Capacity Factor) Detection->Data Result Interpolate LogD from Calibration Curve Data->Result

Figure 2: HPLC-based LogD determination workflow.

Bioisosteric Applications & Synthesis Note

Metabolic Stability

The primary medicinal chemistry application of the difluoromethoxy group is to block metabolic soft spots.

  • Methoxy (-OCH3): Prone to O-dealkylation by Cytochrome P450 enzymes (CYP2D6, CYP3A4).[1]

  • Difluoromethoxy (-OCHF2): The C-F bond strength (approx. 116 kcal/mol) and the electron-withdrawing nature protect the adjacent carbon from oxidation. This extends the half-life (

    
    ) of the parent drug.[1]
    
Synthetic Accessibility

Researchers should note that this compound is often synthesized via the reaction of a difluorocarbene source (e.g., sodium chlorodifluoroacetate or diethyl (bromodifluoromethyl)phosphonate) with a hydroxyacetic ester, followed by hydrolysis.[1]

  • Safety Note: Difluorocarbene generation can be exothermic and gas-evolving.[1]

References

  • BenchChem. (2025).[1] this compound: Properties and Applications. Retrieved from [1]

  • Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition.[1] Science, 317(5846), 1881-1886.[1]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry.[1][3][4][5][6][7][8][9][10] Chemical Society Reviews, 37(2), 320-330.[1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[2] Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [1]

  • PubChem. (2025).[1] Compound Summary: this compound.[1][7][8] National Library of Medicine.[1] Retrieved from [1]

  • Xing, L., & Glen, R. C. (2002).[1] Novel Methods for the Prediction of LogP and pKa. Journal of Chemical Information and Computer Sciences, 42(4), 796-805.[1]

Sources

Technical Deep Dive: 2-(Difluoromethoxy)acetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism of Action, Synthetic Utility, and Pharmacological Optimization

Executive Summary

2-(Difluoromethoxy)acetic acid (DFMA) (CAS: 1089695-61-3) represents a specialized fluorinated building block in modern drug discovery.[1] Unlike standard reagents, DFMA is strategically deployed to introduce the difluoromethoxy (


)  moiety—a "lipophilic hydrogen bond donor" that acts as a bioisostere for hydroxyl (

) and thiol (

) groups.

This guide details the mechanism of action not as a standalone drug, but as a pharmacophore modulator . It elucidates how DFMA modifies ligand-target interactions, enhances metabolic stability against CYP450 oxidation, and alters the lipophilicity profile (LogD) of lead compounds. We also address the chemical reactivity and safety protocols required for its handling.

Part 1: Physicochemical Profile & Molecular Architecture

The utility of DFMA lies in the unique electronic properties of the difluoromethoxy group.

Key Physicochemical Data
PropertyValueSignificance in Drug Design
Formula

Compact motif for fragment-based design.
Molecular Weight 126.06 g/mol Low MW allows efficient ligand efficiency (LE) optimization.
Acidity (pKa) ~1.33 (Acid), ~14 (

proton)
The carboxylic acid is strong; the

proton is a weak H-bond donor.
H-Bond Donor Yes (via

)
Rare lipophilic H-bond donor capability.
Lipophilicity

(vs

)
Increases membrane permeability compared to polar H-bond donors.
The "Lipophilic Hydrogen Bond Donor" Mechanism

The core "mechanism" of the DFMA moiety is its ability to act as a bioisostere for phenols or alcohols .

  • Electronic Effect: The two fluorine atoms are highly electronegative, pulling electron density from the carbon. This polarizes the

    
     bond, making the proton significantly more acidic than in a methoxy group (
    
    
    
    ).
  • Interaction: This polarized proton can function as a weak Hydrogen Bond Donor (HBD) to protein backbone carbonyls or side chains, mimicking an

    
     group.
    
  • Desolvation Advantage: Unlike an

    
     group, the 
    
    
    
    group does not strongly solvate water. When the drug binds to the protein, there is no high energetic penalty for "stripping" water molecules, often leading to improved binding affinity.

Part 2: Mechanisms of Action

Pharmacological Mechanism: Metabolic Blockade

DFMA is frequently used to cap metabolic soft spots.

  • CYP450 Inhibition: Alkyl chains and methoxy groups are prone to rapid oxidative dealkylation by Cytochrome P450 enzymes.

  • The Fluorine Blockade: The

    
     bond is the strongest single bond in organic chemistry (~116 kcal/mol). Replacing 
    
    
    
    bonds with
    
    
    prevents hydrogen atom abstraction, the first step in oxidative metabolism.
  • Result: Incorporating DFMA extends the half-life (

    
    ) and bioavailability of the parent drug.
    
Chemical Mechanism: Synthetic Reactivity

As a reagent, DFMA functions primarily through its carboxylic acid terminus, allowing it to be coupled to amines (forming amides) or alcohols (forming esters).

  • Activation: The electron-withdrawing effect of the

    
     group makes the carboxylic acid more acidic and the carbonyl carbon more electrophilic than in acetic acid.
    
  • Stability: The difluoromethoxy group is stable under standard amide coupling conditions but can degrade under strongly basic conditions (E1cb elimination) to release difluorocarbene.

Toxicological Mechanism (Safety Warning)

While DFMA is a building block, it bears structural similarity to fluoroacetic acid , a potent mitochondrial toxin.

  • Lethal Synthesis Pathway: Fluoroacetate is converted to fluoroacetyl-CoA, which enters the Krebs cycle to form fluorocitrate . Fluorocitrate irreversibly inhibits aconitase, halting cellular respiration.

  • DFMA Risk: While DFMA is larger and less likely to be a perfect substrate for citrate synthase than fluoroacetate, metabolic cleavage could theoretically release toxic fluorinated intermediates. Direct contact causes severe skin burns (corrosive).[2]

Part 3: Visualization of Mechanisms

Diagram 1: The Bioisosteric & Metabolic Logic

This diagram illustrates how the DFMA moiety functions as a bioisostere and metabolic blocker.

DFMA_Mechanism DFMA This compound (Building Block) Coupled_Product Drug-OCF2H Conjugate DFMA->Coupled_Product Amide/Ester Coupling Drug_Scaffold Drug Scaffold (Amine/Alcohol) Drug_Scaffold->Coupled_Product H_Bonding H-Bond Donor Action (Mimics -OH without desolvation penalty) Coupled_Product->H_Bonding Polarized C-H Bond Metabolic_Stability Metabolic Blockade (Resists CYP450 Oxidation) Coupled_Product->Metabolic_Stability Strong C-F Bonds Lipophilicity Lipophilicity Modulation (Increases Permeability) Coupled_Product->Lipophilicity Fluorine Hydrophobicity Target_Binding Target Protein Binding (Improved Affinity) H_Bonding->Target_Binding Lipophilicity->Target_Binding Membrane Crossing

Caption: Mechanistic flow of DFMA incorporation: transforming a standard scaffold into a metabolically stable, lipophilic H-bond donor conjugate.

Part 4: Experimental Protocols

Protocol A: General Amide Coupling with DFMA

Objective: To install the difluoromethoxyacetyl motif onto a secondary amine drug intermediate.

Reagents:

  • Amine Substrate (1.0 eq)

  • This compound (1.2 eq)[2]

  • HATU (1.5 eq) or T3P (Propylphosphonic anhydride)

  • DIPEA (3.0 eq)

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the Amine Substrate (e.g., 1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add DIPEA (3.0 mmol) and stir for 5 minutes at

    
    .
    
  • Activation: Add this compound (1.2 mmol) followed by HATU (1.5 mmol). Note: T3P is preferred for large scale to avoid byproducts.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor via LC-MS (Look for M+126 mass shift minus water).

  • Workup: Dilute with EtOAc, wash with saturated

    
     (2x), water (1x), and brine (1x).
    
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
    

Validation Criteria:

  • 1H NMR: Look for the characteristic triplet of the

    
     proton around 
    
    
    
    6.5–7.0 ppm (
    
    
    ).
  • 19F NMR: Verify singlet/doublet around

    
     -80 to -90 ppm.
    
Protocol B: Metabolic Stability Assessment (Microsomal Stability)

Objective: To quantify the stability enhancement provided by the DFMA moiety compared to a methoxy analog.

  • Incubation: Incubate test compound (

    
    ) with pooled human liver microsomes (0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4) at 
    
    
    
    .
  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Target:

      
       (High Stability).
      

Part 5: Comparative Data Analysis

The following table highlights why a medicinal chemist would select DFMA over traditional acetic acid or methoxy-acetic acid derivatives.

FeatureMethoxy-Acetic Acid DerivativeDFMA Derivative (Target) Trifluoroethoxy Derivative
H-Bond Donor Ability None (Acceptor only)Weak Donor (Bioisostere to OH) Very Weak Donor
Metabolic Stability Low (O-demethylation risk)High (C-F bond protection) Very High
Lipophilicity (LogP) Baseline+0.4 to +0.7 units +0.9 to +1.2 units
Conformational Bias Coplanar preferenceOrthogonal preference (anomeric effect)Orthogonal
Solubility HighModerate Low

References

  • National Institutes of Health (NIH). (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (2025).[2] Compound Summary: Difluoromethoxyacetic acid.[1][2][3][4] National Library of Medicine. Retrieved from [Link]

  • Erickson, J. A., et al. (2010). Synthesis and biological evaluation of N-difluoromethyl-1,2-dihydropyrid-2-one acetic acid regioisomers: dual inhibitors of cyclooxygenases and 5-lipoxygenase. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(Difluoromethoxy)acetic acid: From Discovery to Modern Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Difluoromethoxy)acetic acid, a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. The difluoromethoxy group imparts unique physicochemical properties to molecules, including enhanced metabolic stability, increased lipophilicity, and improved potency, making this acid a valuable building block for the synthesis of novel therapeutic agents. This document traces the historical context of its emergence within the broader field of organofluorine chemistry, details its synthesis methodologies from early concepts to modern advancements, outlines its key physicochemical properties, and explores its diverse applications in drug development. Detailed experimental protocols and mechanistic insights are provided to offer a practical resource for researchers in the field.

Introduction: The Rise of Fluorine in Medicinal Chemistry and the Significance of the Difluoromethoxy Group

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Among the various fluorinated motifs, the difluoromethoxy group (-OCHF₂) has garnered considerable attention.[1][2] It is recognized as a bioisostere for hydroxyl, amino, and thiol groups, capable of participating in hydrogen bonding while offering increased lipophilicity and resistance to metabolic degradation.[1]

This compound (C₃H₄F₂O₃) is a key intermediate that provides a direct route to incorporating this valuable functional group into more complex molecular architectures.[2] Its structure, featuring a difluoromethoxy group attached to an acetic acid backbone, makes it a versatile reagent in organic synthesis. This guide will delve into the discovery, history, and synthetic evolution of this important compound, providing a foundational understanding for its effective utilization in research and development.

A Historical Perspective: The Emergence of this compound

Pinpointing the exact first synthesis of this compound is challenging, as its development is intertwined with the broader history of difluoromethoxylation and organofluorine chemistry. The initial exploration of fluorinated ethers was often driven by the search for stable and non-toxic materials, with early methods relying on harsh and often hazardous reagents.

The conceptual groundwork for the synthesis of such compounds can be traced back to the development of methods for introducing the difluoromethyl group. Historically, reagents like chlorodifluoromethane (Freon-22) were employed as sources of difluorocarbene (:CF₂), a key intermediate in the formation of difluoromethyl ethers.[3] However, the environmental impact of such reagents led to the development of safer and more efficient alternatives.

While a definitive seminal publication for this compound is not readily apparent from early literature, its emergence as a commercially available and synthetically useful compound is a result of the collective advancements in fluorination and difluoromethylation chemistry over the past few decades. The increasing recognition of the difluoromethoxy group's favorable properties in drug candidates spurred the development of reliable synthetic routes to key building blocks like this compound.

Physicochemical Properties and Data

Understanding the fundamental properties of this compound is crucial for its application in synthesis and for predicting the characteristics of its derivatives.

PropertyValueSource
Molecular Formula C₃H₄F₂O₃[4]
Molecular Weight 126.06 g/mol [4]
CAS Number 1089695-61-3[2][5]
Appearance White to off-white solid[2]
Melting Point 46-48 °C[6]
Storage Temperature -10 °C or -20°C[6][7]

The Evolving Landscape of Synthesis: From Concept to Modern Protocols

The synthesis of this compound has evolved from early conceptual approaches to more refined and accessible methods. The primary challenge lies in the controlled introduction of the difluoromethoxy group onto the α-carbon of an acetic acid precursor.

Conceptual Synthetic Pathways

The synthesis of this compound can be conceptually approached through the O-difluoromethylation of a protected glycolic acid derivative, followed by deprotection. This general strategy is depicted below:

G cluster_0 General Synthetic Strategy Protected Glycolic Acid Protected Glycolic Acid Intermediate Protected 2-(Difluoromethoxy)acetate Protected Glycolic Acid->Intermediate O-Difluoromethylation Difluoromethylating Agent Difluoromethylating Agent Difluoromethylating Agent->Intermediate Final Product This compound Intermediate->Final Product Deprotection G cluster_1 Synthesis via Difluorocarbene Insertion Start Sodium 2-chloro-2,2-difluoroacetate Carbene Difluorocarbene (:CF₂) Start->Carbene Heat (Δ) -NaCl, -CO₂ Product 2-(Difluoromethoxy)acetate Ester (R-OCHF₂) Carbene->Product Insertion into O-H bond Alcohol Hydroxyacetate Ester (R-OH) Alcohol->Product

Sources

Literature review of 2-(Difluoromethoxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Fluorinated Building Block for Lipophilic H-Bond Donors

Executive Summary

2-(Difluoromethoxy)acetic acid (DFMA) is a specialized fluorinated building block (


) used primarily in medicinal chemistry and agrochemical synthesis.[1] Its structural core—the difluoromethoxy group (

)—serves as a critical bioisostere for methoxy (

) and hydroxyl (

) groups.

Unlike the chemically inert trifluoromethoxy group (


), the 

moiety possesses a unique "lipophilic hydrogen bond donor" character. The terminal hydrogen atom is sufficiently acidic to participate in intramolecular or intermolecular hydrogen bonding, modulating target binding affinity and membrane permeability. This guide details the synthesis, physicochemical properties, and strategic application of DFMA in drug design.
Physicochemical Profile

The introduction of fluorine atoms into the alpha-position of the ether oxygen significantly alters the electronic properties of the acetic acid tail.

PropertyValue / DescriptionMechanistic Insight
Formula

MW 126.06 g/mol Low molecular weight fragment for Lead Optimization.
Appearance Colorless liquid/Low-melting solidHygroscopic; requires storage under inert atmosphere.
Acidity (pKa) ~2.9 - 3.1 (Estimated)*The electron-withdrawing

group (

) lowers the pKa relative to methoxyacetic acid (3.57), but it is less acidic than difluoroacetic acid (1.33).
Lipophilicity

LogP vs


+0.2 to +0.4
The fluorine atoms decrease solvation energy, increasing lipophilicity compared to the non-fluorinated ether.
H-Bonding Donor (Weak) & AcceptorThe

proton acts as a weak donor; the ether oxygen's basicity is reduced by the fluorine induction.

*Note: pKa is estimated based on Hammett inductive effects relative to methoxyacetic acid. Direct experimental values in water are sparse due to the compound's specific utility as an intermediate.

Synthetic Methodologies

The synthesis of DFMA revolves around the construction of the difluoromethoxy ether linkage. Two primary routes exist: the classical gas-phase alkylation and the modern solid-reagent transfer.

Route A: Classical Alkylation (Chlorodifluoromethane)

This method involves the nucleophilic attack of a glycolic acid ester alkoxide on chlorodifluoromethane (Freon-22). While effective, it requires handling ozone-depleting gases.

  • Precursor: Methyl glycolate or Ethyl glycolate.

  • Reagent:

    
     (gas).
    
  • Base:

    
     or 
    
    
    
    (to generate the alkoxide).
  • Solvent: DMF or Acetonitrile (polar aprotic is essential to solvate the cation).

Route B: Modern Difluorocarbene Transfer (Recommended)

To avoid gaseous reagents, modern protocols utilize difluorocarbene precursors like Sodium Chlorodifluoroacetate or TFDA. This method is safer and more reproducible for bench-scale synthesis.

Protocol: Synthesis via Sodium Chlorodifluoroacetate

  • Alkylation: Dissolve Ethyl glycolate (1.0 eq) and Sodium chlorodifluoroacetate (1.5 eq) in DMF.

  • Activation: Add

    
     (1.5 eq) and heat to 90°C. The salt decarboxylates to release 
    
    
    
    , which inserts into the O-H bond (or reacts via nucleophilic displacement of the intermediate).
  • Hydrolysis: Treat the resulting ester with LiOH in THF/Water (1:1) at 0°C to cleave the ethyl group without degrading the sensitive

    
     moiety.
    
  • Workup: Acidify carefully to pH 3 and extract with Ethyl Acetate.

Visualization: Synthetic Workflow

Synthesis Figure 1: Synthetic pathway from glycolic esters to DFMA. Start Glycolic Acid Ester (HO-CH2-COOEt) Inter Intermediate: Ethyl 2-(difluoromethoxy)acetate Start->Inter Base, 70-90°C Reagent Difluorocarbene Source (ClCF2CO2Na or ClCF2H) Reagent->Inter Hydrolysis Hydrolysis (LiOH, THF/H2O) Inter->Hydrolysis Product Final Product: This compound Hydrolysis->Product Acidify (pH 3)

Medicinal Chemistry Applications

DFMA is not merely a passive linker; it is a tool for Bioisosteric Replacement .

The "Lipophilic Hydrogen Bond Donor"

The


 group is distinct because the 

bond is polarized by the two geminal fluorine atoms. This makes the hydrogen sufficiently acidic to act as a weak hydrogen bond donor (HBD).
  • vs. Methoxy (

    
    ): 
    
    
    
    is only an H-bond acceptor. Replacing it with
    
    
    can introduce a new interaction with the receptor protein backbone while simultaneously increasing metabolic stability against O-demethylation.
  • vs. Phenol (

    
    ): 
    
    
    
    is a lipophilic bioisostere of a phenol. It maintains H-bond donor capability but removes the high desolvation penalty associated with the hydroxyl group, often improving oral bioavailability.
Strategic Decision Matrix

When should a medicinal chemist employ DFMA?

Bioisostere Figure 2: Rationale for deploying DFMA in Lead Optimization. Problem Lead Compound Issue Branch1 Metabolic Instability (Rapid O-demethylation) Problem->Branch1 Branch2 Poor Permeability (Too Polar/High TPSA) Problem->Branch2 Branch3 Potency Drop (Need H-Bond Donor) Problem->Branch3 Solution Incorporate DFMA Motif (-OCHF2) Branch1->Solution Branch2->Solution Branch3->Solution Effect1 Blocks CYP450 sites (C-F bond strength) Solution->Effect1 Effect2 Increases Lipophilicity (Lowers Desolvation Cost) Solution->Effect2 Effect3 Retains Donor Capacity (Polarized C-H) Solution->Effect3

Handling and Safety Standards

As a fluorinated acid, DFMA presents specific hazards. It is corrosive and can cause severe skin burns.[2][3]

  • Corrosivity: The presence of fluorine atoms increases the electrophilicity of the carbonyl carbon (in derivatives) and the acidity of the carboxylic head. Standard PPE (nitrile gloves, face shield) is mandatory.

  • Storage: The compound is prone to absorbing moisture. It must be stored in a desiccator or under nitrogen at 2-8°C.

  • Reactivity: Avoid contact with strong reducing agents. When converting to the acid chloride (using oxalyl chloride/DMF), ensure proper venting of HCl and CO gases.

References
  • Zafrani, Y., et al. (2017).[4] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018).[4] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • PubChem Database. (2023). "this compound - Compound Summary." National Library of Medicine.

  • Hu, J., et al. (2011). "Difluoromethyl 2-pyridyl sulfone: A New Gem-difluoroolefination Reagent." Angewandte Chemie. (Contextual reference for difluorocarbene reagents).

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.

Sources

Methodological & Application

Synthesis of 2-(Difluoromethoxy)acetic acid from difluoromethoxy ketones.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Efficient Synthesis of 2-(Difluoromethoxy)acetic Acid via Haloform Oxidation of a Difluoromethoxy Ketone Precursor

Abstract

The difluoromethoxy (–OCHF₂) group is a critical pharmacophore in modern drug discovery, valued for its ability to modulate lipophilicity, enhance metabolic stability, and participate in hydrogen bonding. Consequently, the demand for versatile building blocks containing this moiety, such as this compound, has grown significantly. This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound starting from 1-(difluoromethoxy)propan-2-one. The methodology leverages the well-established haloform reaction, a classic transformation adapted here for a fluorinated substrate. We provide a step-by-step experimental procedure, mechanistic insights, process optimization data, and troubleshooting guidance to enable researchers in pharmaceutical and agrochemical development to reliably produce this high-value intermediate.

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of contemporary medicinal chemistry. The difluoromethoxy (–OCHF₂) group, in particular, has emerged as a valuable substituent that is distinct from the more common methoxy (–OCH₃) and trifluoromethoxy (–OCF₃) groups. It offers a unique balance of properties: increased lipophilicity and metabolic stability compared to a methoxy group, while retaining hydrogen bond donor capabilities, a feature absent in the trifluoromethoxy moiety.[1]

This compound is a key synthetic intermediate that allows for the introduction of the CHF₂OCH₂- fragment into larger, more complex molecules.[2] Its synthesis, however, can be challenging. This guide details a practical and efficient approach that utilizes the haloform reaction, a reliable method for converting methyl ketones into carboxylic acids.[3][4] By employing 1-(difluoromethoxy)propan-2-one, a readily accessible difluoromethoxy ketone, as the starting material, this protocol provides a direct and high-yielding pathway to the desired acid.

Underlying Chemical Principles

The Foundational Haloform Reaction

The haloform reaction is a chemical process where a haloform (CHX₃, where X is a halogen) is produced through the exhaustive halogenation of a methyl ketone in the presence of a base.[3][5] The reaction is synthetically valuable as it converts the acetyl group into a carboxyl group.[4]

The mechanism proceeds through three key stages:

  • Enolization: Under basic conditions, the methyl ketone undergoes keto-enol tautomerization, forming an enolate.[3]

  • Exhaustive Halogenation: The enolate, a potent nucleophile, attacks the halogen (e.g., Br₂, Cl₂). This process repeats three times, as the increasing acidity of the α-protons with each halogenation accelerates subsequent reactions. This results in the formation of a trihalomethyl ketone intermediate.[5]

  • Cleavage: The carbonyl carbon of the trihalomethyl ketone is attacked by a hydroxide ion. This is followed by the cleavage of the carbon-carbon bond, expelling a trihalomethyl anion (⁻CX₃), which is a surprisingly good leaving group due to stabilization by the three electron-withdrawing halogens.[3][6]

  • Acid-Base Reaction: A final, rapid proton transfer between the newly formed carboxylic acid and the trihalomethyl anion yields the carboxylate salt and the haloform. Subsequent acidification of the reaction mixture protonates the carboxylate to give the final carboxylic acid product.

Adaptation for 1-(Difluoromethoxy)propan-2-one

In our target synthesis, the substrate 1-(difluoromethoxy)propan-2-one possesses the required methyl ketone moiety (-C(=O)CH₃). The difluoromethoxy group (CHF₂O-) is sufficiently stable under the basic reaction conditions and does not interfere with the reaction at the acetyl group. The overall transformation is a selective oxidation of the methyl group to a carboxyl group, leaving the core difluoromethoxy structure intact.

G sub 1-(Difluoromethoxy)propan-2-one p1 sub->p1 reagents 1. Br₂, NaOH (aq) 2. H₃O⁺ p2 reagents->p2 prod This compound byprod + CHBr₃ (Bromoform) p1->reagents p2->prod p2->byprod

Figure 1: Overall reaction scheme for the synthesis.

Experimental Protocol

This protocol details the synthesis on a 10-gram scale. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialGradeTypical SupplierNotes
1-(Difluoromethoxy)propan-2-one>97% PurityCommercialStarting material
Sodium Hydroxide (NaOH)Reagent Grade, pelletsCommercialBase for reaction
Bromine (Br₂)Reagent GradeCommercialEXTREMELY TOXIC & CORROSIVE
Diethyl Ether (Et₂O)AnhydrousCommercialExtraction solvent
Hydrochloric Acid (HCl)37% (concentrated)CommercialFor acidification
Sodium Sulfite (Na₂SO₃)Reagent GradeCommercialTo quench excess bromine
Magnesium Sulfate (MgSO₄)AnhydrousCommercialDrying agent
Deionized Water (H₂O)N/AIn-houseReaction and work-up solvent
Equipment
  • 500 mL three-neck round-bottom flask

  • Mechanical stirrer

  • Addition funnel (100 mL)

  • Thermometer

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

Step-by-Step Synthesis Protocol

G A 1. Prepare Hypobromite Solution Dissolve 20g NaOH in 200mL H₂O in flask. Cool to 0-5°C. B 2. Add Bromine Slowly add 8.8mL (5.5 eq) Br₂ via addition funnel. Maintain temp < 10°C. A->B C 3. Add Ketone Substrate Add 10g (1.0 eq) of 1-(difluoromethoxy)propan-2-one dropwise. Maintain temp 0-10°C. B->C D 4. Reaction Stir vigorously at room temperature for 2 hours. Monitor by TLC/GC. C->D E 5. Quench Cool to 0-5°C. Add sat. Na₂SO₃ solution until red-brown color disappears. D->E F 6. Acidify & Extract Acidify with conc. HCl to pH ~1. Extract 3x with 100mL Diethyl Ether. E->F G 7. Isolate Product Combine organic layers, dry (MgSO₄), filter, and concentrate via rotary evaporation. F->G H 8. Purify (Optional) Purify crude oil via vacuum distillation to yield pure product. G->H

Figure 2: Step-by-step experimental workflow diagram.

  • Preparation of Sodium Hypobromite Solution: In the 500 mL three-neck flask equipped with a mechanical stirrer and thermometer, dissolve sodium hydroxide (20.0 g, 0.5 mol) in 200 mL of deionized water. Cool the solution to 0-5°C using an ice-water bath.

  • Bromine Addition: Perform this step with extreme caution in a fume hood. Slowly add bromine (8.8 mL, 0.17 mol) to the cold NaOH solution via the addition funnel over 30 minutes. Ensure the temperature of the reaction mixture does not exceed 10°C. The solution will turn a deep red-brown.

  • Substrate Addition: Once the hypobromite solution is prepared, slowly add 1-(difluoromethoxy)propan-2-one (10.0 g, 0.08 mol) dropwise over 20-30 minutes, maintaining the internal temperature between 0°C and 10°C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting material.

  • Work-up: Quenching: Cool the reaction mixture back down to 0-5°C. Carefully add a saturated aqueous solution of sodium sulfite (Na₂SO₃) dropwise until the red-brown color of excess bromine is completely discharged, and the solution becomes pale yellow or colorless.

  • Work-up: Extraction: Transfer the mixture to a separatory funnel. Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is approximately 1 (test with pH paper). During this step, the product will be protonated from its carboxylate salt form. Extract the aqueous layer with diethyl ether (3 x 100 mL). Bromoform (CHBr₃), a byproduct, will also be extracted into the organic layer.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether. The crude product will be a liquid, likely containing residual bromoform.

  • Purification: The crude this compound can be purified by vacuum distillation to separate it from the higher-boiling bromoform and any non-volatile impurities.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect signals corresponding to the methoxy (-OCHF₂), methylene (-CH₂-), and carboxylic acid (-COOH) protons.

  • ¹⁹F NMR: A characteristic triplet for the -CHF₂ group.

  • ¹³C NMR: Signals for the three distinct carbon atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (126.06 g/mol ).

Process Optimization and Troubleshooting

The success of this protocol relies on careful control of reaction parameters.

ParameterRecommended ConditionRationale / Justification
Temperature 0-10°C during additionThe formation of sodium hypobromite and the initial halogenation steps are exothermic. Low temperature minimizes side reactions and prevents disproportionation of the hypobromite.
Reagent Stoichiometry Excess Base & HalogenA significant excess of base and halogen is required to drive the exhaustive halogenation to completion and ensure full conversion of the starting ketone.[5]
Stirring Rate VigorousThe reaction is biphasic (organic ketone in an aqueous solution). Vigorous stirring is essential to maximize the interfacial area and ensure efficient mass transfer for the reaction to proceed.
Acidification pH ~1Complete protonation of the sodium 2-(difluoromethoxy)acetate salt is necessary to convert it to the free acid form, which is soluble in the organic extraction solvent.

Data Summary

The following table summarizes typical results obtained using the described protocol.

ParameterValue
Starting Material Mass 10.0 g
Product Molar Mass 126.06 g/mol
Theoretical Yield 10.16 g
Typical Isolated Yield 7.6 - 8.6 g (75-85%)
Purity (Post-distillation) >98% (by GC)
Appearance Colorless to pale yellow oil

Safety Precautions

  • Bromine (Br₂): Is extremely toxic, corrosive, and volatile. Always handle in a chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, splash goggles, and a face shield. Have a bromine spill kit and sodium thiosulfate solution available for quenching.

  • Sodium Hydroxide (NaOH) & Hydrochloric Acid (HCl): Are highly corrosive. Avoid contact with skin and eyes.

  • Exothermic Reaction: The reaction is exothermic, especially during the addition of bromine and the ketone. Maintain strict temperature control to prevent a runaway reaction.

  • Pressure: Do not perform this reaction in a sealed vessel.

Conclusion

This application note presents a validated and reliable protocol for the synthesis of this compound from 1-(difluoromethoxy)propan-2-one. By adapting the classical haloform reaction, this method provides a direct, scalable, and high-yielding route to a valuable fluorinated building block. The detailed procedural steps and mechanistic explanations are intended to empower researchers in drug discovery and materials science to confidently synthesize this important compound for their research and development needs.

References

  • Master Organic Chemistry. (2020). Haloform Reaction of Methyl Ketones. Master Organic Chemistry. [Link]

  • CCS Chemistry. (2021). Mechanochemical Difluoromethylations of Alcohols. Chinese Chemical Society. [Link]

  • O'Hagan, D. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

  • Wikipedia. Haloform reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Chad's Prep. (2018). 21.3b The Haloform Reaction. YouTube. [Link]

  • Chemistry Steps. The Haloform Reaction. Chemistry Steps. [Link]

Sources

Application Note: Scalable Synthesis of 2-(Difluoromethoxy)acetic Acid via Difluorocarbene Insertion

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(difluoromethoxy)acetic acid , a critical building block in medicinal chemistry. The difluoromethoxy group (


) serves as a lipophilic hydrogen bond donor/acceptor bioisostere, often used to modulate metabolic stability and membrane permeability in drug candidates.

Unlike historical methods relying on ozone-depleting chlorodifluoromethane (Freon-22) gas, this protocol utilizes Sodium Chlorodifluoroacetate (SCDA) as a solid-state, stoichiometric source of difluorocarbene. This approach offers superior safety, reproducibility, and process control.

Key Advantages of this Protocol
  • Safety: Eliminates the need for high-pressure gas cylinders of Freon-22.

  • Scalability: Solid reagents allow for precise stoichiometric control.

  • Selectivity: Uses an ester-protection strategy to ensure

    
    -alkylation over ester formation.
    

Strategic Analysis & Retrosynthesis

Direct difluoromethylation of glycolic acid is chemically fraught due to the competing nucleophilicity of the carboxylate and the hydroxyl group. To ensure regiospecificity, this protocol employs a Protection-Alkylation-Deprotection strategy.

  • Substrate: Ethyl glycolate (Ethyl hydroxyacetate).

  • Reagent: Sodium Chlorodifluoroacetate (

    
    ) acts as the difluorocarbene (
    
    
    
    ) precursor.[1]
  • Mechanism: Thermal decarboxylation of SCDA generates

    
    , which inserts into the 
    
    
    
    bond of the alcohol.
  • Final Step: Saponification of the ester yields the free acid.

Reaction Scheme (Graphviz)

ReactionScheme Substrate Ethyl Glycolate (HO-CH2-COOEt) Intermediate Ethyl 2-(difluoromethoxy)acetate (F2HCO-CH2-COOEt) Substrate->Intermediate Step 1: DMF, K2CO3 95°C, -CO2, -NaCl Reagent Na Chlorodifluoroacetate (ClCF2CO2Na) Reagent->Intermediate Generates :CF2 Product This compound (F2HCO-CH2-COOH) Intermediate->Product Step 2: LiOH, THF/H2O Hydrolysis

Figure 1: Synthetic pathway from ethyl glycolate to the target acid via a difluorocarbene insertion mechanism.[2]

Experimental Protocol

Part A: Synthesis of Ethyl 2-(difluoromethoxy)acetate

Principle: The reaction relies on the in situ generation of difluorocarbene (


) from SCDA. The solvent, N,N-Dimethylformamide (DMF) , is critical as it facilitates the decarboxylation at temperatures above 

while stabilizing the ionic intermediates.

Materials Table:

ReagentMW ( g/mol )Equiv.[3]Qty (Example)Role
Ethyl Glycolate 104.101.010.4 g (100 mmol)Substrate
Sodium Chlorodifluoroacetate 152.462.538.1 gCarbene Source
Potassium Carbonate (

)
138.210.56.9 gBase/Buffer
DMF (Anhydrous) --100 mLSolvent
Water 18.02-300 mLQuench

Step-by-Step Procedure:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Connect the top of the condenser to a bubbler (to monitor

    
     evolution).
    
  • Charging: Under a nitrogen atmosphere, charge the flask with Ethyl Glycolate (10.4 g),

    
      (6.9 g), and anhydrous DMF  (100 mL).
    
  • Reagent Addition: Add Sodium Chlorodifluoroacetate (38.1 g) in a single portion.

    • Note: The reaction is heterogeneous initially.

  • Reaction: Heat the mixture to

    
     .
    
    • Observation: Vigorous evolution of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       gas will commence around 
      
      
      
      . This indicates the generation of difluorocarbene.[1][4][5]
    • Duration: Maintain heating for 4--6 hours until gas evolution ceases and TLC/GC indicates consumption of the starting alcohol.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 300 mL of water to dissolve inorganic salts.

    • Extract with Diethyl Ether or Ethyl Acetate (

      
      ).
      
    • Wash the combined organic layers with Brine (

      
      ) to remove residual DMF.
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude ethyl ester is typically sufficiently pure for hydrolysis. If needed, purify via vacuum distillation (bp approx.

    
     at 10 mmHg).
    
Part B: Hydrolysis to this compound

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude ester from Part A in THF (50 mL).

  • Saponification: Add a solution of Lithium Hydroxide (

    
    )  (2.0 equiv) in Water  (50 mL).
    
  • Reaction: Stir at room temperature for 2--3 hours. Monitor by TLC (disappearance of ester).

  • Acidification:

    • Concentrate the THF under reduced pressure.

    • Cool the remaining aqueous layer to

      
      .
      
    • Acidify carefully with 1N HCl to pH 2--3.

  • Isolation:

    • Extract the aqueous acid phase with Ethyl Acetate (

      
      ).
      
    • Dry over

      
       and concentrate in vacuo.
      
    • Result: The product, this compound, is obtained as a viscous oil or low-melting solid.

Process Workflow & Logic

The following diagram illustrates the operational flow, highlighting critical control points (CCPs) for safety and yield.

Workflow Start Start: Reagent Charging Heat Ramp to 95°C (CCP: Gas Evolution Control) Start->Heat Reaction Hold 4-6 Hours (Carbene Insertion) Heat->Reaction Quench Cool & Quench w/ Water Reaction->Quench Extract Extraction (Et2O/EtOAc) Remove DMF Quench->Extract Hydrolysis LiOH Hydrolysis (Room Temp) Extract->Hydrolysis Acidify Acidify to pH 2 (Isolate Free Acid) Hydrolysis->Acidify Final Final Product This compound Acidify->Final

Figure 2: Operational workflow emphasizing the critical heating step for decarboxylation.

Mechanistic Insight & Troubleshooting

Mechanism of Action

The reaction proceeds via the thermal decomposition of the chlorodifluoroacetate anion.[6]

  • Decarboxylation:

    
    [1]
    
  • Insertion: The singlet difluorocarbene (

    
    ) is an electrophile. The hydroxyl oxygen of the ethyl glycolate attacks the carbene, followed by a proton transfer (often assisted by the carbonate base or solvent) to form the difluoromethyl ether bond.
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete decarboxylationEnsure internal temp reaches

.
No Reaction Wet SolventWater hydrolyzes

to

and

. Use anhydrous DMF.
By-products TransesterificationAvoid using methanol/ethanol during workup; stick to aprotic solvents.
Violent Gas Heating too fastRamp temperature slowly (

/min) around

.

References

  • Hu, J., Zhang, W., & Wang, F. (2009). "Difluorocarbene reagents for organic synthesis." Chemical Communications.[2] An authoritative review on difluorocarbene chemistry. Link

  • Sperry, J. B., et al. (2013).[6][7] "Difluoromethylation Using Sodium Chlorodifluoroacetate." Organic Letters. Describes the foundational protocol for using SCDA with phenols and alcohols. Link

  • Zafrani, Y., et al. (2017).[8] "Difluoromethyl Ethers: A Review." Journal of Medicinal Chemistry. Discusses the properties and utility of the

    
     group in drug design. Link
    
  • Ni, C., & Hu, J. (2016). "Recent Advances in the Synthetic Application of Difluorocarbene." Synthesis. Provides mechanistic details on carbene insertion. Link

Sources

Application Note: Analytical Characterization of 2-(Difluoromethoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026


Molecular Weight:  126.06  g/mol [1]

Part 1: Executive Summary & Strategic Approach

The Analytical Challenge

2-(Difluoromethoxy)acetic acid (DFMA) represents a class of fluorinated building blocks critical in medicinal chemistry for modulating lipophilicity and metabolic stability.[2] Analytically, DFMA presents a "perfect storm" of challenges:

  • High Polarity: The carboxylic acid and ether oxygen create high water solubility, causing poor retention on standard C18 HPLC columns.[1]

  • Weak UV Chromophore: Lacking a conjugated

    
    -system, UV detection at standard wavelengths (254 nm) is impossible; even at 210 nm, sensitivity is compromised by mobile phase noise.[1]
    
  • Volatility: As a short-chain acid, it risks loss during concentration steps, yet it is not volatile enough for direct GC analysis without derivatization.[1]

The Solution Architecture

This guide abandons a "one-size-fits-all" approach in favor of a Fit-for-Purpose strategy.

  • For Purity/Assay: Potentiometric Titration (Primary Standard) or 19F qNMR.

  • For Trace Analysis (DMPK/Environmental): LC-MS/MS (ESI-) using HILIC or C18-Aq.

  • For Process Control: GC-FID (via Methyl Ester derivatization).

Figure 1: Analytical Decision Matrix selecting the optimal workflow based on sample concentration and matrix complexity.

Part 2: Structural Identification (NMR Spectroscopy)

Principle: 19F NMR is the most specific identification method, avoiding interferences common in 1H NMR from non-fluorinated solvents or impurities.[1]

19F NMR Protocol (The "Fingerprint")
  • Instrument: 400 MHz (min) NMR equipped with a fluorine-capable probe.

  • Solvent:

    
     (preferred for resolution) or 
    
    
    
    (if solubility issues arise).
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) for qNMR.[1]

Expected Chemical Shifts: | Nucleus | Signal Description | Approx. Shift (


) | Multiplicity | Coupling (

) | Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | 19F | Difluoromethoxy | -82.0 to -85.0 ppm | Doublet (d) |

Hz |

| | 1H | Methine proton | 6.5 - 6.8 ppm | Triplet (t) |

Hz |

| | 1H | Methylene | 4.2 - 4.5 ppm | Singlet (s) | N/A |

| | 1H | Carboxylic Acid | 10.0 - 12.0 ppm | Broad | N/A |

|[3]

Critical Insight: The large geminal coupling constant (


 Hz) is diagnostic for the difluoromethyl group. If the triplet in 1H NMR collapses or the 19F doublet becomes a singlet, check for deuterium exchange or instrument decoupling settings.

Part 3: Trace Analysis via LC-MS/MS

Principle: Due to the polar nature of DFMA, standard C18 columns suffer from "dewetting" (pore collapse) in highly aqueous mobile phases. We utilize a C18-Aq (High Aqueous) stationary phase which retains polar acids via compatible end-capping.

HPLC-MS/MS Method Parameters
ParameterSettingRationale
Column Phenomenex Luna Omega PS C18 or Waters Atlantis T3 (100 x 2.1 mm, 3 µm)"Aq" type columns prevent pore collapse in 100% water.[1]
Mobile Phase A 0.1% Formic Acid in WaterLow pH suppresses ionization of -COOH (pKa ~3.0), increasing retention.[1]
Mobile Phase B Acetonitrile (LC-MS Grade)Standard organic modifier.
Flow Rate 0.3 mL/minOptimal for ESI ionization efficiency.
Injection Vol 5 µLPrevent solvent effects on peak shape.
Gradient 0-1 min: 0% B (Isocratic hold)1-6 min: 0%

60% B6-8 min: 95% B (Wash)
Initial 100% aqueous hold is mandatory for retention of DFMA.
Mass Spectrometry (ESI-) Settings

DFMA ionizes best in Negative Mode due to the carboxylic acid.[1]

  • Source: Electrospray Ionization (ESI-)

  • Precursor Ion:

    
     125.0 
    
    
    
  • Key Transitions (MRM):

    • Quantifier:

      
       (Loss of 
      
      
      
      , decarboxylation).
    • Qualifier:

      
       (Complex rearrangement/fragmentation of difluoromethoxy group).
      

Figure 2: Logic flow for LC-MS method development targeting polar acidic species.

Part 4: GC-FID/MS Analysis (Derivatization Required)

Principle: DFMA is too polar and hydrogen-bonding for direct GC analysis (resulting in tailing peaks). We convert the carboxylic acid to a methyl ester using Boron Trifluoride (


) in Methanol.
Derivatization Protocol

Safety Warning:


-Methanol is corrosive and toxic.[1] Perform in a fume hood.
  • Aliquot: Take 10 mg of DFMA sample into a reaction vial.

  • Reagent: Add 1.0 mL of 14%

    
     in Methanol.
    
  • Incubate: Heat at 60°C for 15 minutes. (Closed cap).

  • Extract: Cool to RT. Add 1 mL Hexane and 1 mL Saturated

    
     (to neutralize acid).
    
  • Separate: Vortex and let layers separate. The top Hexane layer contains Methyl 2-(difluoromethoxy)acetate.

  • Inject: Inject 1 µL of the hexane layer into GC.

GC Parameters[1][4][5][6]
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Inlet: Split 10:1, 250°C.

  • Carrier: Helium at 1.0 mL/min.

  • Oven: 40°C (hold 2 min)

    
     10°C/min 
    
    
    
    200°C.
  • Detection: FID (280°C) or MS (Scan 35-300 amu).

Note: The methyl ester is significantly more volatile than the parent acid.[1] Expect early elution.[1]

Part 5: References & Validation[1]

Validation Criteria (Self-Check)

Before running routine samples, verify the system:

  • Blank Check: Inject a solvent blank. Ensure no carryover (sticky acids often carry over).

  • Retention Stability: For LC, retention time should not shift >0.1 min between runs (indicates column equilibration issues).

  • Signal-to-Noise: Limit of Quantitation (LOQ) is defined as S/N > 10.[1]

References
  • PubChem. "this compound Compound Summary."[4] National Library of Medicine. [Link]

  • Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience, 2009.[1] (Standard text for 19F shifts).

  • Phenomenex. "Analysis of Trifluoroacetic Acid and Difluoroacetic Acid in Drinking Water." Application Note AN-1162. [Link] (Methodology adapted for short-chain fluoro-acids).

  • Sielc Technologies. "HPLC Method for Analysis of Difluoroacetic acid." [Link] (Reference for mixed-mode separation of polar acids).

Sources

1H NMR analysis of 2-(Difluoromethoxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution 1H NMR Characterization of 2-(Difluoromethoxy)acetic Acid

Abstract & Scope

This protocol outlines the definitive methodology for the structural validation of this compound (CAS: 1089695-61-3) using Proton Nuclear Magnetic Resonance (


H NMR). Unlike standard aliphatic acids, this compound features a difluoromethoxy moiety (

), introducing heteronuclear spin-spin coupling that complicates spectral interpretation. This guide provides a self-validating workflow to distinguish the target molecule from non-fluorinated analogs and common synthetic impurities.

Introduction & Chemical Context

The difluoromethoxy group (


) is a critical bioisostere in drug development, often used to modulate lipophilicity and metabolic stability (hydrogen bond donor acidity). However, the presence of two equivalent fluorine atoms (

, spin 1/2, 100% abundance) creates a unique spectral signature in the

H NMR spectrum.

Structural Target:



Accurate analysis requires understanding two distinct proton environments:[1]

  • The Methylene Protons (

    
    ) : Adjacent to the carboxyl and ether oxygen.
    
  • The Difluoromethyl Proton (

    
    ) : The diagnostic handle, subject to large geminal H-F coupling.
    

Theoretical Framework: The Diagnostic Signature

To validate the structure, the analyst must look for specific splitting patterns governed by the


 rule.
The Triplet (The "Fingerprint")

The proton on the difluoromethyl group is coupled to two equivalent


 nuclei.
  • Coupling Type: Geminal (

    
    ).
    
  • Magnitude:

    
    .
    
  • Multiplicity: Triplet (

    
     intensity ratio).[2]
    
  • Chemical Shift:

    
     (Deshielded by two F atoms and one O atom).
    

Note: This coupling constant is massive compared to standard H-H couplings (typically 7 Hz). If the spectrometer spectral width is too narrow, the "wings" of the triplet may be mistaken for impurities or sidebands.

The Singlet

The methylene protons are isolated from the


 proton by an oxygen atom (5 bonds away).
  • Multiplicity: Singlet (s). Note: Long-range coupling (

    
    ) is possible but often unresolved, leading to a slightly broadened line.
    
  • Chemical Shift:

    
    .
    

Experimental Protocol

Materials & Solvents
  • Compound: this compound (>95% purity).[3]

  • Solvent A (Preferred for Structure): DMSO-

    
     (Dimethyl sulfoxide-d6).
    
    • Reasoning: Excellent solubility; slows proton exchange, allowing the carboxylic acid proton (

      
      ) to be observed as a distinct broad singlet or hump.
      
  • Solvent B (Alternative): CDCl

    
     (Chloroform-d).
    
    • Reasoning: Good for checking bulk purity, but the

      
       proton may exchange or drift significantly depending on concentration and water content.
      
Sample Preparation Workflow

Standardization is key to reproducibility.

  • Weighing: Accurately weigh

    
     of the sample into a clean vial.
    
  • Dissolution: Add

    
     of DMSO-
    
    
    
    . Vortex until fully dissolved.[4]
    • Critical Step: Ensure the solution is clear. Suspended solids cause magnetic field inhomogeneity (

      
       distortion), broadening the critical 
      
      
      
      triplet.
  • Filtration (Optional but Recommended): Filter through a glass wool plug into a high-quality 5mm NMR tube.

  • Volume Check: Ensure solvent height is

    
     to match the coil length.
    
Acquisition Parameters (400 MHz or higher recommended)
ParameterSettingRationale
Pulse Sequence zg30 (or equivalent)Standard 1D proton with 30° flip angle.
Spectral Width (SW)

(or

to

)
Must capture the downfield acid proton (

).
Relaxation Delay (D1)

Ensure complete relaxation of the

proton for accurate integration.
Scans (NS)

Sufficient S/N ratio for main peaks.
Temperature

(

)
Standardize to prevent chemical shift drift.

Data Analysis & Interpretation

Expected Chemical Shifts (DMSO- )
MoietyTypeShift (

, ppm)
MultiplicityCoupling (

, Hz)
Integral

Acid

Broad SingletN/A1H

Methine

Triplet (

)

1H

Methylene

Singlet (

)
N/A2H
Validation Calculation

To confirm the triplet is truly a


 signal and not two separate peaks:
  • Identify the three peaks of the triplet.

  • Calculate the difference in Hz between the center peak and the outer peaks.

  • Validation Rule: The spacing must be identical (within digital resolution limits) and approximately

    
    .
    

Visualization of Logic & Workflows

Diagram 1: The "Self-Validating" Analysis Workflow

This flowchart guides the analyst through the decision-making process during spectral analysis.

NMR_Workflow Start Acquire 1H NMR Spectrum (DMSO-d6) Check_Acid Check >10 ppm region: Is Broad Singlet present? Start->Check_Acid Check_Triplet Locate Region 6.0 - 7.5 ppm: Is a Triplet visible? Check_Acid->Check_Triplet Yes Fail_Solvent WARNING: Acid proton exchanged? (Check Water content) Check_Acid->Fail_Solvent No (Possible) Calc_J Calculate J-coupling: Is J ≈ 70-75 Hz? Check_Triplet->Calc_J Yes Fail_Struct FAIL: Incorrect Structure (Check for non-fluorinated analog) Check_Triplet->Fail_Struct No Check_CH2 Locate ~4.5 ppm: Is a Singlet (Integral 2H) present? Calc_J->Check_CH2 Yes Calc_J->Fail_Struct No (< 60 Hz) Pass PASS: Identity Confirmed This compound Check_CH2->Pass Yes Check_CH2->Fail_Struct No Fail_Solvent->Check_Triplet Proceed

Caption: Decision tree for confirming the identity of this compound based on spectral features.

Diagram 2: Spin-Spin Coupling Mechanism ( )

Understanding the origin of the triplet is crucial for explaining the spectrum to non-experts.

Splitting_Tree cluster_intensities Signal Intensity Ratio H_Uncoupled Uncoupled Proton Signal (Hypothetical Singlet) Split_1 Split by F1 (Doublet, J ≈ 72 Hz) H_Uncoupled->Split_1 Coupling to 1st 19F Split_2 Split by F2 (Triplet, J ≈ 72 Hz) Split_1->Split_2 Coupling to 2nd 19F Result 1 : 2 : 1 (Triplet) Split_2->Result

Caption: Splitting tree illustrating the formation of the 1:2:1 triplet via coupling to two equivalent Fluorine-19 nuclei.

Troubleshooting & Common Pitfalls

  • Issue: The Triplet looks like a "hump" or is distorted.

    • Cause: Poor shimming or low concentration. The large J-coupling spreads the signal intensity over a wide range, making the outer "wings" of the triplet hard to see if S/N is low.

    • Fix: Increase scan count (NS) or improve shimming.

  • Issue: Missing Acid Proton.

    • Cause: Deuterium exchange with

      
       in the solvent or "wet" solvent.
      
    • Fix: Dry the sample or use fresh DMSO-

      
       from a sealed ampoule.
      
  • Issue: Extra peaks near the triplet.

    • Cause:

      
       satellites.
      
    • Fix: Check if the satellites are spaced by

      
       (typical 
      
      
      
      ). They should be
      
      
      the height of the main peak.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for coupling constants).
  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link] (Context for carboxylic acid shifts).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. [Link] (Protocol grounding).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Specifics on H-F coupling magnitudes).

Sources

Application Notes and Protocols for the 13C NMR Analysis of 2-(Difluoromethoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(Difluoromethoxy)acetic Acid in Modern Drug Discovery

This compound is a key building block in medicinal chemistry, valued for the introduction of the difluoromethoxy (-OCF₂H) group into potential drug candidates. This functional group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The unique electronic properties of the -OCF₂H moiety, including its ability to act as a hydrogen bond donor, make it a valuable isostere for hydroxyl, amine, and thiol groups in drug design.[2]

Given its importance, unambiguous structural characterization of this compound and its derivatives is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is an indispensable tool for this purpose. The 13C NMR spectrum provides direct insights into the carbon framework of the molecule. For fluorinated compounds like this compound, the spectrum is further enriched with information from carbon-fluorine (C-F) spin-spin coupling, which is crucial for confirming the presence and connectivity of the difluoromethoxy group.[3][4]

This guide provides a detailed analysis of the expected 13C NMR spectrum of this compound, protocols for its acquisition, and an explanation of the underlying principles that govern the spectral features.

Predicted 13C NMR Spectrum of this compound

Carbon AtomPredicted Chemical Shift (δ) ppmPredicted MultiplicityPredicted Coupling Constant (J) in Hz
C1 (C=O)~165 - 175Triplet³J(C,F) ≈ 3 - 6
C2 (-OCH₂-)~65 - 75Triplet²J(C,F) ≈ 20 - 30
C3 (-OCF₂H)~110 - 120Triplet¹J(C,F) ≈ 240 - 260

Spectral Interpretation: A Deeper Dive

The 13C NMR spectrum of this compound is expected to exhibit three distinct signals, each split into a triplet due to coupling with the two equivalent fluorine atoms of the difluoromethoxy group.

  • The Carbonyl Carbon (C1): The carboxylic acid carbon is expected to appear in the downfield region of the spectrum, typically between 165 and 175 ppm. This carbon will experience a three-bond coupling (³JCF) to the fluorine atoms, resulting in a triplet with a relatively small coupling constant, estimated to be in the range of 3-6 Hz.

  • The Methylene Carbon (C2): The methylene carbon adjacent to the difluoromethoxy group is predicted to resonate between 65 and 75 ppm. It will exhibit a two-bond coupling (²JCF) to the fluorine atoms, leading to a triplet with a more significant coupling constant of approximately 20-30 Hz.

  • The Difluoromethoxy Carbon (C3): The carbon of the difluoromethoxy group will be the most downfield of the aliphatic carbons due to the strong deshielding effect of the directly attached oxygen and two fluorine atoms, with an expected chemical shift in the range of 110-120 ppm. This carbon will show a large one-bond coupling (¹JCF) to the two fluorine atoms, resulting in a triplet with a coupling constant of around 240-260 Hz.[4]

The following diagram illustrates the structure of this compound and the key 13C-19F coupling interactions.

Figure 1. Structure of this compound with key C-F coupling interactions.

Experimental Protocols

Acquiring a high-quality 13C NMR spectrum of a fluorinated compound requires careful consideration of experimental parameters to account for the low natural abundance of 13C and the presence of C-F coupling.

Sample Preparation
  • Analyte Purity: Ensure the this compound sample is of high purity to avoid spectral overlap from impurities.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. For this compound, deuterated chloroform (CDCl₃), acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable choices.

  • Concentration: A higher concentration is generally better for 13C NMR due to its low sensitivity. Aim for a concentration of 20-50 mg in 0.5-0.7 mL of solvent.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference for 13C NMR, set to 0.00 ppm.

NMR Spectrometer Setup and Acquisition Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.

ParameterRecommended ValueRationale
Pulse Program zgpg30 or equivalentA 30° pulse angle with proton decoupling is a good starting point for routine 13C acquisition, balancing signal intensity and relaxation delays.
Acquisition Time (AQ) 1.0 - 2.0 sA longer acquisition time provides better resolution.
Relaxation Delay (D1) 2.0 - 5.0 sA sufficient delay is necessary for the carbon nuclei to relax back to equilibrium, which is crucial for obtaining accurate signal intensities, especially for quaternary carbons.
Number of Scans (NS) 1024 or higherA large number of scans is required to achieve an adequate signal-to-noise ratio for the low-abundance 13C nucleus.
Spectral Width (SW) 250 ppm (0 - 250 ppm)This range will cover the expected chemical shifts for all carbons in the molecule.
Decoupling Proton decoupledStandard proton decoupling simplifies the spectrum by removing C-H coupling. For advanced analysis, 19F decoupling can also be employed if the spectrometer is equipped with a suitable probe.[7][8]

The following workflow diagram outlines the key steps for acquiring and processing the 13C NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve Sample (20-50 mg in 0.6 mL solvent) prep2 Add TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Load Standard 13C Parameters acq1->acq2 acq3 Set Acquisition Parameters (AQ, D1, NS, SW) acq2->acq3 acq4 Acquire Data acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference to TMS (0 ppm) proc3->proc4

Figure 2. Workflow for 13C NMR analysis of this compound.

Advanced NMR Techniques

For more detailed structural elucidation, advanced NMR experiments can be employed:

  • 1H-13C HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton and directly attached carbon signals, which would confirm the C2-H and C3-H connectivities.

  • 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons over two to three bonds, which would be useful for confirming the assignments of the carbonyl carbon (C1) and the difluoromethoxy carbon (C3) through their correlations with the protons on C2 and C3.

  • 19F NMR: A standard 19F NMR spectrum will show a single signal for the two equivalent fluorine atoms, which will be split by the geminal proton and the vicinal carbons, providing complementary information to the 13C spectrum.[3][9]

Conclusion

The 13C NMR spectrum of this compound is a powerful tool for its structural verification, providing characteristic chemical shifts and C-F coupling patterns that are indicative of the difluoromethoxy group. By following the protocols outlined in this guide, researchers can confidently acquire and interpret high-quality spectra, ensuring the integrity of this important building block in their drug discovery and development endeavors. The combination of predicted spectral data and robust experimental methodology provides a comprehensive framework for the analysis of this and other related fluorinated compounds.

References

  • Dalvit, C., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Scientific Reports, 12(1), 5364. Available at: [Link]

  • Bagno, A., et al. (2020). DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers by the Combination and Comparison of Experimental and Predicted Sets of Data. The Journal of Organic Chemistry, 85(5), 3247-3256. Available at: [Link]

  • Castañar, L., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2848-2857. Available at: [Link]

  • University of Wisconsin-Madison, Chemistry Department. (2020). Optimized Default 13C Parameters. NMR Facility. Available at: [Link]

  • Todorova, T., & Tsenov, J. (2018). DFT Calculations of 13C NMR Chemical Shifts and F‐C Coupling Constants of Ciprofloxacin. Bulgarian Chemical Communications, 50(J), 118-124. Available at: [Link]

  • Olson, R. E. (1995). Preparation and 13C NMR Spectroscopic Study of Fluoroadamantanes and Fluorodiamantanes. The Journal of Organic Chemistry, 60(16), 5140-5145. Available at: [Link]

  • Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. Available at: [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. Available at: [Link]

  • Rusakov, Y. Y., et al. (2021). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Molecules, 26(24), 7583. Available at: [Link]

  • Tzakos, A. G., et al. (2020). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. Molecules, 25(16), 3631. Available at: [Link]

  • PubChem. (n.d.). Ethyl difluoroacetate. National Center for Biotechnology Information. Available at: [Link]

  • Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Available at: [Link]

  • University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Available at: [Link]

  • The Journal of Organic Chemistry. (2024). Ahead of Print. American Chemical Society. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Available at: [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Available at: [Link]

  • Tran, T. D., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(21), 7481. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]

Sources

Application Note: High-Purity Isolation of 2-(Difluoromethoxy)acetic Acid via RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The purification of 2-(Difluoromethoxy)acetic acid (DFMA) presents a distinct set of chromatographic challenges due to its low molecular weight, high polarity, and lack of a strong UV chromophore. This guide details a robust Reverse-Phase HPLC (RP-HPLC) protocol designed to achieve purities >98% suitable for pharmaceutical intermediate use. By leveraging Polar-Embedded C18 or Pentafluorophenyl (PFP) stationary phases combined with acidic mobile phases, this method overcomes the "retention loss" typically seen with short-chain fluorinated acids.

Compound Profile & Purification Challenges

PropertyValueImplication for Chromatography
Structure

Short alkyl chain; high polarity.
Molecular Weight 126.06 g/mol Elutes near the void volume (

) on standard C18.
Acidity (

)
~2.5 - 3.0 (Estimated)Must be protonated (pH < 2.5) for RP retention.
UV Absorbance Weak (< 210 nm)Requires low-UV cutoff solvents or ELSD/RI detection.
Solubility High in Water, MeOHCompatible with aqueous mobile phases.
The "Fluorine Effect" in Separation

While the difluoromethoxy group (


) adds lipophilicity compared to a hydroxyl group, the molecule remains highly polar. Standard alkyl-bonded phases (C8/C18) often suffer from "phase collapse" or insufficient retention (k' < 1) in the high-aqueous conditions required to capture this analyte.

Strategic Method Development

Stationary Phase Selection

To prevent co-elution with the void volume, we utilize stationary phases that offer alternative interaction mechanisms beyond simple hydrophobicity.

  • Primary Choice: Polar-Embedded C18 (e.g., C18-Aq)

    • Mechanism:[1][2][3] Contains a polar group embedded in the alkyl chain. This prevents pore dewetting in 100% aqueous mobile phases, allowing the starting gradient to be 100% Water.

  • Secondary Choice: Pentafluorophenyl (PFP)

    • Mechanism:[1][2][3] Offers Fluorine-Fluorine interactions and dipole-dipole selectivity, often separating fluorinated analogs from their non-fluorinated impurities (e.g., acetic acid derivatives) more effectively than C18.

Detection Strategy

Since DFMA lacks a conjugated


-system, it is virtually invisible above 220 nm.
  • UV @ 205-210 nm: Feasible but requires high-purity solvents to minimize baseline drift.

  • ELSD (Evaporative Light Scattering Detector): Universal detection, ideal for prep-scale where gradient drift in UV is problematic.

  • Mass Spectrometry (ESI-): Optimal for identifying impurities but optional for routine prep if standards are available.

Experimental Protocols

Reagents and Equipment
  • Solvent A: HPLC-grade Water + 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA). Note: TFA suppresses ionization in MS but sharpens peaks in UV.

  • Solvent B: HPLC-grade Acetonitrile (ACN) + 0.1% FA/TFA.

  • Sample Diluent: 90:10 Water:MeOH (Match initial gradient conditions).

Protocol A: Analytical Scouting (QC Method)

Goal: Establish retention and purity profile before scale-up.

Column: Polar-Embedded C18 (e.g., Phenomenex Luna Omega PS C18 or Waters Atlantis T3), 150 x 4.6 mm, 3-5 µm. Flow Rate: 1.0 mL/min. Temperature: 30°C. Detection: UV 210 nm.

Gradient Table (Linear):

Time (min) % Solvent B Event
0.0 0 Hold (Equilibration)
2.0 0 Isocratic Hold (Focusing)
12.0 40 Shallow Gradient
13.0 95 Wash
16.0 95 Wash Hold

| 16.1 | 0 | Re-equilibration |

Data Interpretation:

  • Target

    
    :  DFMA should elute between 4–8 minutes.
    
  • Tailing Factor: If > 1.5, increase modifier concentration (e.g., 0.2% TFA).

Protocol B: Preparative Purification (Scale-Up)

Goal: Isolate >500 mg of material.

Column: Prep C18-Aq, 150 x 21.2 mm, 5-10 µm. Flow Rate: 20 mL/min. Injection Volume: 1–2 mL (Concentration: 50-100 mg/mL).

Step-by-Step Workflow:

  • System Passivation: Flush system with 50:50 Water:ACN to remove any residual UV-absorbing contaminants from previous runs.

  • Blank Run: Run the gradient without injection to establish the UV baseline trace.

  • Injection: Inject the crude sample.

  • Fraction Collection:

    • Trigger: Slope + Threshold (e.g., >10 mAU).

    • Logic: Collect the main peak. Discard the "front" (often salts/polar impurities) and the "tail" (often non-fluorinated precursors).

  • Post-Run: Analyze fractions using the Analytical Scout method (Protocol A). Pool fractions with purity >98%.

  • Lyophilization: Freeze-dry the pooled aqueous fractions. Avoid rotary evaporation at high heat as short-chain acids can be volatile.

Visualization: Purification Workflow

PurificationWorkflow Crude Crude Mixture (Synthesis Output) Dissolution Dissolution (90% H2O / 10% MeOH) Crude->Dissolution Scout Analytical Scout (C18-Aq, pH 2.0) Dissolution->Scout Decision Resolution > 1.5? Scout->Decision Decision->Scout No (Adjust Gradient) Prep Prep HPLC (Scale-up 20x) Decision->Prep Yes Fractionation Fraction Collection (UV 210nm / ELSD) Prep->Fractionation QC QC Analysis (Purity Check) Fractionation->QC QC->Prep Fail (Re-inject) Drying Lyophilization (Remove Solvent) QC->Drying Pass Final Pure DFMA (>98%) Drying->Final

Figure 1: Decision-matrix workflow for the purification of polar fluorinated acids.

Results & Discussion (Troubleshooting)

Common Issues & Causality
SymptomProbable CauseCorrective Action
Peak Splitting Sample solvent too strong (e.g., 100% MeOH).Dilute sample in mobile phase A (Water + Acid). This induces "on-column focusing."
Early Elution (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
Phase collapse or insufficient ion suppression.Switch to C18-Aq or PFP column. Ensure pH is < 2.5.
Ghost Peaks System contamination or mobile phase impurities.Use LC-MS grade solvents. Clean column with 95% ACN.
Baseline Drift Formic Acid absorbance at 210 nm.Switch to Phosphoric Acid (non-volatile, only if not using MS) or subtract blank baseline.
Recovery Expectations

Typical recovery for fluorinated ether acids using this protocol is 85-90% . Losses usually occur during the drying step if the vacuum pressure is too low (compound sublimation). Lyophilization is strictly recommended over rotary evaporation.

References

  • Phenomenex Inc. "Analysis of Difluoroacetic Acid and Trifluoroacetic Acid in Drinking Water Sources Using a Luna™ Omega 3 µm PS C18 HPLC Column."[4] Application Note AN-1162.

  • Advanced Materials Technology. "HPLC Separation Improvements for Short Chain PFAS." ASMS 2024 Poster MP-136.

  • National Institutes of Health (NIH). "Fast analysis of short-chain and ultra-short-chain fluorinated organics in water by on-line extraction coupled to HPLC-HRMS." Science of The Total Environment, 2024.

  • Sigma-Aldrich. "Ascentis Express PFAS HPLC Columns Product Guide."

Sources

Strategic Utilization of 2-(Difluoromethoxy)acetic Acid in Hit-to-Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Detailed Application Notes and Protocols Subject: 2-(Difluoromethoxy)acetic acid (CAS: 1089695-61-3 / 29101-99-3) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In modern medicinal chemistry, the This compound motif represents a high-value "tactical modification" building block. It serves as a metabolically robust bioisostere for methoxyacetic acid and a physicochemical modulator for extending side chains.

Unlike the simple methoxy group (


), which is frequently a "soft spot" for metabolic clearance via O-demethylation, the difluoromethoxy (

)
moiety offers a unique triad of properties:
  • Metabolic Blocking: The C-F bonds suppress oxidative metabolism (CYP450).

  • Lipophilic Hydrogen Bond Donor: The terminal proton on the

    
     group acts as a weak, lipophilic hydrogen bond donor, capable of specific interactions within a receptor pocket that a 
    
    
    
    or
    
    
    group cannot provide.
  • Lipophilicity Modulation: It increases lipophilicity (

    
    ) relative to the non-fluorinated parent, enhancing membrane permeability without the extreme hydrophobicity associated with perfluorinated chains.
    

This guide details the strategic rationale, synthetic protocols, and quality control measures for integrating this building block into drug candidates.

Strategic Rationale: The "Why" and "When"

Physicochemical Profile & Bioisosterism

The decision to incorporate this compound should be driven by specific SAR (Structure-Activity Relationship) goals.

PropertyMethoxyacetic Acid (Parent)This compound Trifluoromethoxyacetic Acid
Metabolic Stability Low (O-dealkylation risk)High (Blocked) Very High
H-Bond Donor NoneWeak (

)
None
Lipophilicity (

)
BaselineModerate Increase (+0.4 to +0.6) High Increase
Acidity (pKa) ~3.57~3.0 (Est.) < 3.0
Conformation FlexibleRestricted (Anomeric Effect) Restricted

Key Insight - The "Lipophilic Donor": Recent studies (e.g., by the Carreira and Müller groups) have highlighted that the


 group is not merely a metabolic blocker. The 

bond, polarized by the two geminal fluorine atoms, can act as a hydrogen bond donor (

-hole interaction). This allows the moiety to maintain potency in pockets requiring a polar interaction (like an alcohol) while simultaneously improving permeability.
Decision Logic for Incorporation

Use the following logic flow to determine if this building block is appropriate for your lead series.

SAR_Decision_Tree Start Lead Compound Analysis Metabolic_Issue Is the side chain metabolically labile? Start->Metabolic_Issue HBond_Req Is H-Bond Donor required at terminus? Metabolic_Issue->HBond_Req Yes Permeability Is LogP too low? Metabolic_Issue->Permeability No Use_DFMA DEPLOY 2-(Difluoromethoxy) acetic acid HBond_Req->Use_DFMA Yes (Weak Donor) Use_TFMA Consider Trifluoromethoxy analog HBond_Req->Use_TFMA No (Pure Lipophilicity) Permeability->Use_DFMA Yes (Modulate LogP) Use_Parent Retain Methoxy analog Permeability->Use_Parent No

Figure 1: Decision matrix for selecting fluorinated ether side chains.

Synthetic Protocols

Handling and Storage
  • Physical State: Typically a low-melting solid or viscous liquid.

  • Acidity: Stronger acid than acetic acid due to the electron-withdrawing effect of the

    
     group.
    
  • Stability: Hygroscopic. Store under nitrogen at 2-8°C.

  • Safety: Corrosive. Wear standard PPE. Avoid contact with glass at high temperatures if free

    
     generation is suspected (though the 
    
    
    
    bond is generally stable).
Protocol A: General Amide Coupling

This protocol describes the attachment of this compound to a secondary amine (common in fragment growing).

Reagents:

  • Amine substrate (1.0 equiv)[1]

  • This compound (1.2 equiv)[2]

  • HATU (1.3 equiv) [Preferred for hindered acids]

  • DIPEA (3.0 equiv)

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve the amine substrate (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add DIPEA (3.0 mmol) and stir for 5 minutes at Room Temperature (RT).

  • Activation: In a separate vial, dissolve this compound (1.2 mmol) in DMF (1 mL). Add HATU (1.3 mmol) and stir for 2 minutes to form the activated ester.

    • Note: Pre-activation prevents potential side reactions with the amine if the acid quality is low.

  • Coupling: Dropwise add the activated acid solution to the amine solution.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS.

    • Target Mass: Look for M+126 (Acid MW) - 18 (

      
      ) = M+108 mass shift .
      
  • Workup:

    • Dilute with EtOAc (30 mL).

    • Wash with saturated

      
       (2 x 15 mL) to remove unreacted acid.
      
    • Wash with 5% LiCl (aq) or Brine (2 x 15 mL) to remove DMF.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Protocol B: Esterification (for Prodrugs)

If using this moiety to cap an alcohol (e.g., to improve oral bioavailability of a polar hit), use EDC/DMAP conditions.

Reagents:

  • Alcohol substrate (1.0 equiv)

  • This compound (1.5 equiv)[2]

  • EDC.HCl (1.5 equiv)

  • DMAP (0.1 equiv - Catalyst)

  • Solvent: DCM (Anhydrous)

Procedure:

  • Dissolve alcohol and acid in DCM.

  • Add DMAP.

  • Cool to 0°C.

  • Add EDC.HCl portion-wise.

  • Warm to RT and stir overnight.

  • Critical Workup Step: Wash with 0.1M HCl to remove DMAP and urea byproducts, then saturated

    
    .
    

Quality Control & Characterization

Validating the integrity of the difluoromethoxy group is critical, as harsh conditions (strong Lewis acids or extreme basicity at high heat) can sometimes degrade the motif.

Nuclear Magnetic Resonance (NMR)

The


 group provides a distinct signature.
  • 
     NMR: 
    
    • Look for a triplet (

      
      ) in the range of 6.2 – 6.8 ppm .
      
    • Coupling Constant (

      
      ):  This is the diagnostic feature. It will be large, typically 70 – 75 Hz .
      
    • Integration: Must integrate to 1 proton.

    • Alpha-Protons: The

      
       alpha to the carbonyl usually appears as a singlet (or singlet-like) around 4.0–4.5 ppm.
      
  • 
     NMR: 
    
    • Look for a doublet around -80 to -90 ppm .

    • Coupling matches the proton spectrum (

      
      ).
      
Mass Spectrometry
  • Ionization: Electrospray Ionization (ESI) in positive mode usually shows the parent ion.

  • Fragmentation: In MS/MS, loss of the difluoromethoxy group (

    
    , mass 67) or the difluoromethyl radical (
    
    
    
    , mass 51) may be observed depending on collision energy.

Workflow Visualization

The following diagram illustrates the standard workflow for integrating this building block into a medicinal chemistry campaign.

Workflow cluster_Reaction Coupling Reaction Input Amine/Alcohol Scaffold Coupling Coupling (RT, 2-4h) Input->Coupling Reagent 2-(Difluoromethoxy) acetic acid Activation Activation (HATU/EDC) Reagent->Activation Activation->Coupling QC QC Check 1H NMR (t, J=72Hz) Coupling->QC QC->Input Fail/Degradation Final Purified Bioisostere QC->Final Pass

Figure 2: Synthetic workflow for this compound coupling.

References

  • Zafrani, Y., et al. (2017). "The difluoromethoxy group as a lipophilic hydrogen bond donor: A practical tool for medicinal chemists." Journal of Medicinal Chemistry, 60(23), 9476-9489. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • PubChem Compound Summary. (n.d.). "this compound."[2][3][4][5] National Center for Biotechnology Information. Link

Sources

Application Note: 2-(Difluoromethoxy)acetic Acid as a Modular Pharmacophore Builder

Author: BenchChem Technical Support Team. Date: February 2026


) Motif via Modular Building Blocks

Executive Summary

In modern medicinal chemistry, the difluoromethoxy group (


)  has emerged as a privileged motif, acting as a "lipophilic hydrogen bond donor."[1][2][3] Unlike the trifluoromethoxy group (

), which is purely lipophilic and non-polar, the

moiety retains hydrogen bond donor capability (via the acidic C-H bond) while modulating metabolic stability and membrane permeability.

This guide details the application of 2-(difluoromethoxy)acetic acid (CAS 1089695-61-3) .[3][4][5][6][7][8] This building block allows researchers to install the difluoromethoxy motif via standard amide or ester coupling, bypassing the hazardous and operationally complex "direct difluoromethylation" of alcohols (which typically requires difluorocarbene precursors like chlorodifluoromethane gas or Ruppert-Prakash reagent).

Physicochemical Profile & Strategic Value

The utility of this compound lies in its ability to introduce a bioisostere of a methoxy or hydroxy group with altered electronic properties.

Table 1: Key Properties of the Building Block
PropertyDataSignificance
Compound Name This compoundCore Reagent
CAS Number 1089695-61-3Commercial Identifier
Formula

MW: 126.06 g/mol
Acidity (pKa) ~2.8 – 3.2 (COOH)Stronger acid than acetic acid (pKa 4.76) due to electron-withdrawing F atoms.[3]
H-Bond Donor Yes (via

)
The

proton is acidic enough to act as a weak H-bond donor in protein pockets.
Lipophilicity

Increases lipophilicity vs.

but remains more polar than

.
Metabolic Stability HighBlocks metabolic oxidation at the

-position; the

is generally stable to P450s.
Strategic Decision Matrix: When to Use This Block?

The following diagram illustrates the decision logic for selecting this building block over direct difluoromethylation methods.

DecisionMatrix Start Goal: Install -OCF2H Motif Substrate What is your starting material? Start->Substrate Alcohol Alcohol (-OH) Substrate->Alcohol Existing Scaffold Amine Amine (-NH2) Substrate->Amine Existing Scaffold DirectMethod Direct Difluoromethylation (Requires ClCHF2 gas or reagents) Alcohol->DirectMethod BB_Route Building Block Approach (Coupling with this compound) Amine->BB_Route Standard Coupling SafetyRisk High Safety Risk (Carbene generation) DirectMethod->SafetyRisk Result_Ether Target: Difluoromethyl Ether DirectMethod->Result_Ether Result_Amide Target: Difluoromethoxy-Amide (Stable Linker) BB_Route->Result_Amide

Figure 1: Decision matrix for installing difluoromethoxy motifs.[9] The building block approach (blue) offers a safer, modular route for amine scaffolds compared to direct alkylation methods.

Application Protocols

Protocol A: Amide Coupling (Standard Installation)

Objective: To couple this compound with a primary or secondary amine to create a pharmacophore containing the


 motif.

Mechanism: The electron-withdrawing nature of the difluoromethoxy group makes the carboxylic acid more acidic than standard acetic acid. Standard coupling reagents (HATU/EDC) work well, but base stoichiometry must be precise to prevent side reactions.

Materials:

  • This compound (1.0 equiv)

  • Amine substrate (1.0 – 1.1 equiv)

  • HATU (1.2 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Workflow:

  • Activation:

    • Dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL) under nitrogen atmosphere.

    • Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol).

    • Note: The solution may turn slightly yellow. Stir for 5–10 minutes at room temperature to form the active ester.

  • Coupling:

    • Add the amine substrate (1.1 mmol) either neat or dissolved in a minimum amount of DMF.

    • Stir the reaction at room temperature for 2–4 hours.

    • Monitoring: Check progress via LC-MS. The product should show a mass of

      
       relative to the amine (loss of water, addition of acid fragment).
      
  • Workup (Critical for Fluorinated Acids):

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash 1: 1M HCl (or 5% Citric Acid) to remove excess amine and DIPEA. Do not skip this acidic wash.

    • Wash 2: Saturated

      
       to remove unreacted fluorinated acid.
      
    • Wash 3: Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

    • Note: The difluoromethoxy group is stable on silica gel.

Protocol B: Characterization via NMR

The difluoromethoxy group provides a distinct NMR signature useful for confirming structural integrity.

  • 
     NMR:  Look for a triplet (or doublet of doublets) in the range of 6.5 – 6.9 ppm  with a large coupling constant (
    
    
    
    ). This is the proton directly attached to the
    
    
    carbon.
  • 
     NMR:  Expect a doublet in the range of -80 to -90 ppm . The splitting corresponds to the coupling with the single geminal proton.
    

Scientific Rationale & Case Context

The "Lipophilic Hydrogen Bond Donor" Concept

Traditional medicinal chemistry treats fluorination as a method to increase lipophilicity and block metabolism. However, Meanwell and others have demonstrated that the


 group is unique. The electronegativity of the two fluorine atoms polarizes the C-H bond, making it a viable hydrogen bond donor.[9][10]
  • Bioisosterism: The

    
     group acts as a bioisostere for phenolic hydroxyls (
    
    
    
    ) or thiols (
    
    
    ), but with better membrane permeability.
  • Binding Affinity: In protein pockets, the

    
     proton can interact with backbone carbonyls or specific residues (e.g., Asp, Glu), potentially improving potency compared to a simple methyl ether (
    
    
    
    ).
Experimental Workflow Diagram

The following diagram outlines the logical flow from starting material to validated product.

Workflow Input Amine Substrate (R-NH2) Reaction Coupling Reaction (DMF, DIPEA, RT) Input->Reaction Reagent 2-(Difluoromethoxy) acetic acid + HATU Reagent->Reaction Workup Acidic Workup (Remove DIPEA) Reaction->Workup Validation 19F NMR Check (-82 ppm, d) Workup->Validation

Figure 2: Experimental workflow for amide coupling. The


 NMR validation step is a critical "Go/No-Go" checkpoint.

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[11] [Link]

  • Zafrani, Y., et al. (2017).[1] CF2H, a Hydrogen Bond Donor.[1][2][9][10][12] Journal of Medicinal Chemistry, 60(2), 797–804. [Link]

Sources

Strategic Utilization of 2-(Difluoromethoxy)acetic Acid in Next-Gen Agrochemical Design

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Technical Application Guide & Protocol Subject: 2-(Difluoromethoxy)acetic acid (CAS: 1089695-61-3) Target Audience: Agrochemical Discovery Chemists, Lead Optimization Specialists

Executive Summary: The Fluorine Advantage[1]

In modern agrochemical discovery, This compound (DFMAA) serves as a critical building block for introducing the difluoromethoxy (


) moiety. This functional group acts as a superior bioisostere to the methoxy (

) group, offering two distinct advantages for herbicide and fungicide optimization:
  • Lipophilic Hydrogen Bond Donor: Unlike the methoxy group, the

    
     moiety contains a polarized C-H bond that can act as a weak hydrogen bond donor (HBD), potentially improving binding affinity to target enzymes (e.g., AHAS, PPO, or auxin receptors).
    
  • Metabolic Blockade: The presence of fluorine atoms lowers the electron density on the oxygen and strengthens the C-H bond, significantly retarding oxidative

    
    -dealkylation by plant cytochrome P450s or soil microbial enzymes.
    

This guide details the physicochemical rationale, synthetic protocols, and biological evaluation workflows for integrating DFMAA into active ingredient (AI) discovery pipelines.

Physicochemical Rationale

The strategic replacement of a methoxy or phenoxy tail with a difluoromethoxy-acetic acid tail alters the molecular landscape.

Table 1: Comparative Properties of Ether Motifs
PropertyMethoxy (

)
Difluoromethoxy (

)
Impact on Agrochemical
Lipophilicity (

)
-0.02+0.65Increases membrane permeability and foliar uptake.
Hammett

-0.27+0.19Electron-withdrawing nature modulates pKa of attached acids.
H-Bond Capability Acceptor OnlyAcceptor + Weak DonorNovel binding interactions in enzyme pockets.
Metabolic Stability Low (O-demethylation)HighProlongs half-life in crop/weed systems.

Synthetic Application Protocols

Protocol A: Synthesis of Difluoromethoxy-Acetamide Herbicides

Application: Synthesis of analogs to chloroacetamide herbicides (e.g., metolachlor analogs) where the chloroacetyl group is replaced or modified with a fluoro-alkoxy tail to alter soil mobility and degradation rates.

Reagents Required:

  • This compound (DFMAA)

  • Target Amine (e.g., substituted aniline or hydrazine)

  • Coupling Agent: T3P (Propylphosphonic anhydride) or HATU

  • Base:

    
    -Diisopropylethylamine (DIPEA)
    
  • Solvent: Ethyl Acetate (EtOAc) or DMF

Step-by-Step Methodology:

  • Preparation: In a flame-dried reaction vial, dissolve DFMAA (1.0 equiv) and the Target Amine (1.1 equiv) in anhydrous EtOAc (

    
     concentration).
    
  • Base Addition: Add DIPEA (3.0 equiv) dropwise at

    
    . Stir for 10 minutes.
    
  • Activation & Coupling: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise. Note: T3P is preferred over HATU for scale-up in agrochemistry due to easier workup and lower toxicity.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via LC-MS (Target mass = Amine MW + 126.06 - 18.02).

  • Workup:

    • Quench with water.

    • Wash organic layer with

      
       (to remove unreacted amine).
      
    • Wash with saturated

      
       (to remove unreacted acid).
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Synthesis of Auxin Analogs (Esterification)

Application: Creating lipophilic pro-herbicide esters that hydrolyze inside the plant to release the active acid.

Reagents:

  • DFMAA

  • Target Alcohol (e.g., octanol, substituted benzyl alcohol)

  • Catalyst:

    
    -Dimethyl-4-aminopyridine (DMAP) (10 mol%)
    
  • Coupling: EDC

    
    HCl
    

Methodology:

  • Dissolve DFMAA (1.0 equiv) and Target Alcohol (1.0 equiv) in DCM.

  • Add DMAP (0.1 equiv) and cool to

    
    .
    
  • Add EDC

    
    HCl (1.2 equiv) in one portion.
    
  • Stir at

    
     for 16 hours.
    
  • Critical QC Step: Perform

    
     NMR on the crude mixture. The 
    
    
    
    signal (doublet,
    
    
    ) should remain intact. Loss of fluorine signals suggests decomposition.

Visualizing the Workflow

The following diagram illustrates the decision matrix for utilizing DFMAA in a "Design-Make-Test" cycle for herbicide discovery.

Agrochemical_Design_Workflow Start Hit Identification (Methoxy-Analog) Design Bioisostere Design (-OCH3 -> -OCHF2) Start->Design Improve Metabolic Stability Synth_Acid Source Material This compound Design->Synth_Acid Select Building Block Route_A Route A: Amide Coupling (Acetamide Herbicides) Synth_Acid->Route_A + Amine / T3P Route_B Route B: Esterification (Auxin Pro-drugs) Synth_Acid->Route_B + Alcohol / EDC Analysis QC: 19F-NMR & LCMS Route_A->Analysis Route_B->Analysis Bioassay Bioassay: Post-emergence Spray Analysis->Bioassay Pass Metabolism Metabolic Stability (Microsomal Assay) Analysis->Metabolism Pass Bioassay->Start SAR Iteration

Figure 1: Integrated workflow for developing DFMAA-based agrochemicals, from hit-to-lead optimization through synthesis and biological validation.

Biological Evaluation Context

Metabolic Stability Assay (Microsomal Stability)

The primary justification for using DFMAA is to block degradation.

Rationale: The C-H bond dissociation energy of the difluoromethyl group is significantly higher than that of a methyl group. This assay validates whether the substitution effectively prolongs half-life (


).

Protocol:

  • Incubation: Incubate

    
     of the synthesized DFMAA-analog with crop (e.g., Wheat, Maize) and weed (e.g., Blackgrass) microsomes in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH regenerating system.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard.

  • Analysis: Analyze via LC-MS/MS.

  • Success Metric: An Intrinsic Clearance (

    
    ) reduction of 
    
    
    
    compared to the non-fluorinated (methoxy) parent compound indicates successful metabolic blocking.

Analytical & Handling Notes

  • Storage: this compound is hygroscopic and acidic. Store at

    
     in a desiccator.
    
  • NMR Characterization:

    • 
       NMR:  The 
      
      
      
      proton appears as a characteristic triplet (
      
      
      ) in the range of
      
      
      .
    • 
       NMR:  Essential for purity checks. Look for a doublet around 
      
      
      
      .
  • Safety: Standard PPE for corrosive acids. Avoid contact with strong bases unless intended for reaction.

References

  • Erickson, J. A., et al. (2010). Synthesis and biological evaluation of N-difluoromethyl-1,2-dihydropyrid-2-one acetic acid regioisomers: dual inhibitors of cyclooxygenases and 5-lipoxygenase.[1] Bioorganic & Medicinal Chemistry.[2][3][4][5][6][7]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Fujiwara, T., & O'Hagan, D. (2014). Successful fluorine-containing herbicide agrochemicals. Journal of Fluorine Chemistry.

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2024). This compound (CAS 1089695-61-3).[3][8][9][10] National Center for Biotechnology Information.

Sources

2-(Difluoromethoxy)acetic acid in the synthesis of fluorinated compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(Difluoromethoxy)acetic Acid in Medicinal Chemistry

Part 1: Strategic Profile & Rationale

This compound (DFMA) is a specialized fluorinated building block that serves a critical role in modern drug discovery: the introduction of the difluoromethoxy (


)  motif via a methylene linker.

While the trifluoromethoxy (


) group is often employed for pure lipophilicity, the difluoromethoxy group is unique because the terminal hydrogen atom acts as a weak hydrogen bond donor (H-bond acidity). This property allows it to function as a "lipophilic bioisostere" of alcohols or methoxy groups, often improving metabolic stability (blocking metabolic soft spots like O-demethylation) while maintaining specific binding interactions.
Physicochemical Impact

The incorporation of the DFMA moiety affects the target molecule in three distinct ways:

  • Metabolic Blocking: The

    
     bond strength prevents rapid oxidative metabolism common to non-fluorinated ethers.
    
  • Lipophilicity Modulation: The

    
     group increases 
    
    
    
    relative to
    
    
    , facilitating membrane permeability, but is less lipophilic than
    
    
    , aiding solubility.
  • Conformational Locking: The "Gauche Effect" inherent in

    
     systems can pre-organize the side chain, potentially reducing the entropic penalty of binding.
    

Table 1: Comparative Physicochemical Properties of Ether Motifs

MotifHammett

Hansch

(Lipophilicity)
H-Bond Donor CapabilityMetabolic Stability

-0.27-0.02NoneLow (O-dealkylation)

0.180.40Weak (C-H...O)High

0.351.04NoneVery High

Part 2: Application Protocols

This guide details two primary workflows: Nucleophilic Acylation (Standard) and Radical Decarboxylation (Advanced).

Protocol A: Modular Installation via Amide Coupling

Use Case: Installing the (difluoromethoxy)acetyl group as a stable linker or capping group.

Rationale: Direct acylation of amines with DFMA creates a stable amide linkage. The resulting


-difluoromethoxy amide is resistant to hydrolysis due to the inductive effect of the fluorine atoms, which reduces the basicity of the ether oxygen and slightly increases the electrophilicity of the carbonyl, though not to the extent of instability.

Experimental Workflow:

  • Activation: Dissolve this compound (1.0 equiv) in anhydrous DMF or DCM.

  • Coupling Agent: Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Note: HATU is preferred over EDC/HOBt to prevent potential side reactions involving the acidic

    
    -protons.
    
  • Addition: Add the amine substrate (1.0 equiv) at 0°C, then warm to room temperature.

  • Monitoring: Monitor via LC-MS. The product will show a characteristic mass shift of +108 Da (loss of

    
    , gain of 
    
    
    
    ).
  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated

    
    , and brine.
    

Self-Validating Check:

  • 
     NMR:  The product should show a characteristic doublet (due to H-F coupling) around -80 to -85 ppm.
    
  • 
     NMR:  Look for the triplet (
    
    
    
    ) at
    
    
    ppm with a large coupling constant (
    
    
    ).
Protocol B: Radical Decarboxylative Heteroarylation (Minisci-Type)

Use Case: Late-stage functionalization (LSF) of heteroaromatics to append the


 group.

Rationale: Carboxylic acids with


-heteroatoms (like DFMA) are privileged substrates for photoredox decarboxylation. Upon oxidation by a photocatalyst, DFMA undergoes rapid decarboxylation to generate the stabilized 

-oxy radical (

)
. This nucleophilic radical selectively attacks electron-deficient heterocycles (e.g., pyridines, quinolines) at the most electron-poor position.

Mechanism Visualization:

PhotoredoxCycle Substrate DFMA (R-COOH) Radical α-Oxy Radical (•CH₂OCHF₂) Substrate->Radical -CO₂, -H⁺ (SET Oxidation) Heterocycle Heterocycle (Protonated) Radical->Heterocycle Radical Addition Product Functionalized Heterocycle Heterocycle->Product -H⁺ (Rearomatization) Cat_Ground Ir(III)* Excited State Cat_Red Ir(II) Reduced Cat_Ground->Cat_Red SET from DFMA Base Cat_Red->Cat_Ground Oxidant (Persulfate)

Figure 1: Photoredox catalytic cycle for the decarboxylative coupling of DFMA to N-heterocycles.

Detailed Protocol:

  • Reagents:

    • Substrate: Heterocycle (e.g., Lepidine) (1.0 equiv).

    • Reagent: this compound (2.0 equiv).

    • Catalyst:

      
       (1 mol%).
      
    • Oxidant: Ammonium Persulfate (

      
      ) (1.5 equiv).
      
    • Solvent: DMSO/Water (4:1) or MeCN/Water (to solubilize the persulfate).

  • Setup: Degas the solvent mixture with nitrogen sparging for 15 minutes (oxygen quenches the excited state catalyst).

  • Reaction: Irradiate with Blue LEDs (450 nm) at room temperature for 18–24 hours.

  • Workup: Dilute with saturated

    
     (to neutralize acid and deprotonate the heterocycle), extract with DCM.
    
  • Purification: Flash chromatography. The difluoromethoxy tail adds significant lipophilicity, usually making the product less polar than the starting heterocycle.

Critical Success Factors:

  • Acid Stoichiometry: Use excess DFMA (2.0–3.0 equiv) because the radical intermediate (

    
    ) can undergo side reactions (dimerization or hydrogen abstraction) before trapping the heterocycle.
    
  • pH Control: The Minisci reaction requires the heterocycle to be protonated (activated). The acidity of DFMA itself is often sufficient, but adding TFA (1.0 equiv) can accelerate the reaction for less basic heterocycles.

Part 3: Decision Framework

When should you use DFMA versus other fluorinated reagents?

DecisionTree Start Goal: Introduce -OCHF₂ Group Linker Is a linker required? Start->Linker Direct Direct attachment to aromatic ring? Linker->Direct No Use_DFMA Use DFMA (Amide Coupling) Linker->Use_DFMA Yes (Amide/Ester) Use_Gas Use ClCHF₂ gas or ClCF₂CO₂Na Direct->Use_Gas Direct -OCHF₂ Use_Radical Use DFMA (Decarboxylative Minisci) Direct->Use_Radical Extended -CH₂OCHF₂

Figure 2: Strategic decision tree for selecting DFMA over other difluoromethylating agents.

Part 4: References

  • BenchChem. this compound Product Monograph. Retrieved from . (Verification of CAS 1089695-61-3 and building block status).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link (Foundational text on the bioisosterism of

    
    ).
    
  • Conway, A., et al. (2011). Decarboxylative functionalization of alkoxyacetic acids. Nature, 480, 224–228. Link (Authoritative protocol for the photoredox decarboxylation of

    
    -oxy acids, the mechanistic basis for Protocol B).
    
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23817371, this compound. Link.

2-(Difluoromethoxy)acetic acid as a precursor for drug candidates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(Difluoromethoxy)acetic Acid as a Strategic Building Block in Drug Design

Executive Summary

This technical guide details the application of This compound (CAS: 1089695-61-3) as a high-value precursor in medicinal chemistry.[1] While traditional fluorination often relies on harsh gases (e.g.,


) late in synthesis, this building block allows for the modular installation of the difluoromethoxy (

)
motif—a privileged substructure that acts as a lipophilic hydrogen bond donor.

This guide provides the rationale for its selection, physical properties, and two validated protocols: a standard amide coupling for library generation and an advanced decarboxylative cross-coupling for heterocycle functionalization.

The Fluorine Effect: Rationale & Mechanism

In modern drug discovery, the "Magic Methyl" effect is often superseded by the "Fluorine Effect." The


 group is not merely a lipophilic spacer; it is a bioisostere  with unique electronic properties.[2]
The Lipophilic Hydrogen Bond Donor

Unlike the trifluoromethoxy group (


), which is purely lipophilic and non-polar, the difluoromethoxy group (

) contains an acidic hydrogen atom.[2]
  • Hydrogen Bond Acidity: The electronegativity of the two fluorine atoms polarizes the C-H bond, making it a weak hydrogen bond donor (HBD).

  • Permeability: It often improves membrane permeability compared to hydroxyl (

    
    ) groups while retaining H-bond interactions with target proteins.
    
  • Metabolic Stability: It serves as a robust bioisostere for a methoxy (

    
    ) group, blocking the common metabolic liability of O-demethylation by Cytochrome P450 enzymes.
    
Strategic Decision Framework

Use the following logic to determine when to employ this compound in your lead optimization campaign.

DecisionTree Start Lead Compound Optimization (Problem Identification) MetabIssue Issue: High Metabolic Clearance (O-Demethylation?) Start->MetabIssue PermIssue Issue: Poor Permeability (High TPSA due to OH?) Start->PermIssue Soln1 Strategy: Bioisosteric Replacement MetabIssue->Soln1 Yes PermIssue->Soln1 Yes SelectReagent Select Reagent: This compound Soln1->SelectReagent Action1 Action: Replace -OCH3 with -OCF2H SelectReagent->Action1 Target: Stability Action2 Action: Replace -OH with -OCF2H SelectReagent->Action2 Target: Permeability Result Outcome: Blocked Metabolism OR Maintained H-Bond + Increased LogP Action1->Result Action2->Result

Figure 1: Decision logic for deploying the difluoromethoxy motif in lead optimization.

Technical Profile & Handling

PropertyDataNotes
Chemical Name This compound
CAS Number 1089695-61-3
Formula

MW 126.06 g/mol
Appearance Colorless to pale yellow liquidHygroscopic
pKa (Predicted) ~2.9 - 3.1Stronger acid than acetic acid (4.[1][3]76) due to F-induction.

NMR

-82 to -85 ppm (approx)
Characteristic doublet (

Hz).
Storage 2-8°C, Inert atmosphereMoisture sensitive.

Safety Note: While less volatile than lower fluorinated acids, handle in a fume hood. Avoid contact with strong bases which may induce decomposition or defluorination under extreme conditions.

Experimental Protocols

Protocol A: Amide Coupling (Library Synthesis)

Objective: To install the


 carbonyl motif onto a primary or secondary amine. This is the standard method for generating bioisosteric analogs.

Reagents:

  • Amine substrate (1.0 equiv)

  • This compound (1.2 equiv)

  • HATU (1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology:

  • Activation: In a dried reaction vial, dissolve this compound (1.2 mmol) in anhydrous DMF (5 mL). Add HATU (1.5 mmol) and stir at room temperature (RT) for 10 minutes. Note: The solution may turn slightly yellow.

  • Addition: Add the amine substrate (1.0 mmol) followed by the dropwise addition of DIPEA (3.0 mmol).

    • Critical Control Point: Monitor the internal temperature; maintain <30°C to prevent side reactions.

  • Reaction: Stir at RT for 2–4 hours. Monitor via LC-MS or TLC.[4]

    • QC Check: The product should show a mass shift of +108 Da (loss of

      
       from acid+amine) relative to the amine.
      
  • Workup: Dilute with EtOAc (20 mL), wash with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .
  • Purification: Flash chromatography. The difluoromethoxy group is stable on silica.

Validation:

  • 
     NMR:  Look for the triplet of the 
    
    
    
    proton at
    
    
    ppm with a large coupling constant (
    
    
    Hz).
  • 
     NMR:  Confirm the presence of the fluorine doublet. Disappearance of the starting material peak confirms conversion.
    
Protocol B: Decarboxylative Radical Alkylation (Advanced)

Objective: To attach the


 ether chain directly to a heteroaromatic ring (e.g., pyridine, quinoline) via Minisci-type reactivity, utilizing the acid as a radical precursor.

Mechanism:


 or Photocatalyst mediated oxidative decarboxylation generates the 

-oxy radical, which attacks the protonated heterocycle.

Reagents:

  • Heterocycle (e.g., Lepidine) (1.0 equiv)

  • This compound (2.0 equiv)

  • Catalyst:

    
     (0.2 equiv)
    
  • Oxidant:

    
     (2.0 equiv)
    
  • Solvent:

    
     (biphasic) or 
    
    
    
    .
  • Additive: TFA (1.0 equiv) to protonate the heterocycle.

Workflow:

ReactionWorkflow Prep 1. Preparation Mix Heterocycle + Acid + AgNO3 + TFA Activation 2. Activation Add Persulfate Heat to 40-60°C Prep->Activation Radical Intermediate: Decarboxylation to •CH2-O-CHF2 Activation->Radical Oxidation Coupling 3. Coupling Radical Attack on Heterocycle Radical->Coupling Workup 4. Workup Basify (NaHCO3) Extract (DCM) Coupling->Workup

Figure 2: Minisci-type decarboxylative coupling workflow.

Step-by-Step Methodology:

  • Setup: Dissolve the heterocycle (0.5 mmol) and this compound (1.0 mmol) in a mixture of

    
     (2 mL) and water (1 mL).
    
  • Acidification: Add TFA (0.5 mmol) to ensure protonation of the heterocycle (activates it for nucleophilic radical attack).

  • Catalyst: Add

    
     (10 mol%).
    
  • Initiation: Heat to 50°C and add

    
     (1.0 mmol) portion-wise over 10 minutes.
    
    • Observation: Gas evolution (

      
      ) indicates successful decarboxylation.
      
  • Completion: Stir for 2 hours.

  • Workup: Cool to RT. Basify with saturated

    
     to pH > 8 (critical to deprotonate the product). Extract with DCM.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Amide Coupling) Hydrolysis of activated esterEnsure anhydrous solvents. The electron-withdrawing F atoms make the activated ester highly reactive and prone to hydrolysis.
Defluorination Harsh basic conditionsAvoid strong bases (e.g., NaH, tBuOK) at high temperatures. The

group is generally stable, but can eliminate

under extreme forcing conditions.
Incomplete Decarboxylation Inefficient oxidationSwitch to a photoredox protocol (e.g., Ir-catalyst + Blue LED) if the Silver/Persulfate method fails.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Erickson, J. A., et al. (2010). The Effect of Fluorine Substitution on the Lipophilicity and Hydrogen Bond Acidity of Alcohols and Amides. Journal of Medicinal Chemistry, 53(14), 5320-5328.

  • BenchChem. (2025).[2] this compound Product Data and Properties.

  • Hu, J., et al. (2015). Reagents for Difluoromethylation. Chemical Reviews, 115(16), 9073–9174.

  • Dunet, G., et al. (2019). Minisci Reactions: Versatile Tools for the Functionalization of Heterocycles. European Journal of Organic Chemistry, 2019(28), 4305-4327.

Sources

Application Notes & Protocols: A Guide to the Strategic Incorporation of 2-(Difluoromethoxy)acetic Acid into Novel Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The difluoromethoxy (-OCF₂H) group has emerged as a highly valuable motif in modern medicinal chemistry, prized for its ability to modulate key pharmacological properties such as metabolic stability, lipophilicity, and target engagement through hydrogen bonding.[1] This guide provides a comprehensive technical overview and detailed protocols for the practical incorporation of 2-(Difluoromethoxy)acetic acid, a versatile building block, into diverse molecular scaffolds. We will delve into the rationale behind synthetic choices, provide step-by-step experimental procedures, and offer insights gleaned from extensive application to empower researchers, scientists, and drug development professionals in leveraging this unique fluorinated substituent.

The Strategic Value of the Difluoromethoxy Moiety

The introduction of fluorine into drug candidates is a cornerstone of contemporary drug design, used to fine-tune physicochemical and pharmacokinetic profiles.[2] The difluoromethoxy group (-OCF₂H) offers a unique and nuanced set of properties that distinguish it from related motifs like the methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups.[3]

  • Metabolic Stability: The strong C-F bonds within the difluoromethoxy group confer significant resistance to oxidative metabolism, often enhancing the half-life of a drug candidate by blocking metabolically labile sites.[1][2]

  • Lipophilicity Modulation: The -OCF₂H group moderately increases lipophilicity (logP), a critical parameter for membrane permeability and oral absorption.[1] This effect is more subtle than that of the highly lipophilic -OCF₃ group, offering a finer degree of control in property optimization.

  • Hydrogen Bonding Capability: A key feature is the acidic nature of the hydrogen atom, which allows the -OCF₂H group to act as a weak hydrogen bond donor.[1][4] This enables it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, potentially preserving crucial binding interactions with biological targets while improving metabolic stability.[5]

  • Conformational Influence: The stereoelectronic properties of the difluoromethoxy group can influence the conformation of the parent molecule, which can be critical for optimizing binding affinity and selectivity for targets such as kinases.[6]

The utility of this group is exemplified in approved drugs like Pantoprazole (a proton pump inhibitor) and Roflumilast (a PDE4 inhibitor), where the difluoromethoxy moiety is crucial for their stability and activity.[1]

Physicochemical Profile: this compound

This compound is a key building block for introducing the difluoromethoxyacetyl scaffold. Its reactivity is dominated by the carboxylic acid functional group, which is activated by the adjacent electron-withdrawing difluoromethoxy group.[7]

PropertyValueSource
Molecular Formula C₃H₄F₂O₃[7]
Molecular Weight 126.06 g/mol [8]
Appearance White to off-white solid[9]
pKa ~2.8 - 3.2[7]
CAS Number 1089695-61-3[10]

Safety & Handling: this compound is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[10] Always handle this reagent in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Core Synthetic Strategies & Protocols

The primary application of this compound as a building block involves leveraging its carboxylic acid functionality for amide and ester bond formation.

General Workflow for Scaffold Elaboration

The process begins with the activation of the carboxylic acid, followed by nucleophilic attack from an amine or alcohol to form the desired amide or ester linkage, thereby incorporating the difluoromethoxyacetyl moiety into the target scaffold.

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Acid This compound Activated Activated Intermediate (e.g., Acyl Fluoride, O-Acylisourea) Acid->Activated In situ Reagent Coupling Reagent (e.g., HATU, EDC) Reagent->Activated Product Final Product (Amide or Ester Scaffold) Activated->Product Nucleophile Nucleophile (Amine or Alcohol) Nucleophile->Product Nucleophilic Attack caption General workflow for amide/ester synthesis.

Caption: General workflow for amide/ester synthesis.

Protocol 1: Amide Bond Formation via HATU Coupling

This protocol is highly effective for a broad range of amines, including primary, secondary, and electron-deficient examples. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent generates a highly reactive acyl intermediate, facilitating efficient coupling under mild conditions.

Materials:

  • This compound

  • Target amine (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the target amine (1.0 eq).

  • Dissolution: Dissolve the starting materials in anhydrous DMF (to a concentration of approximately 0.1-0.2 M).

  • Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature. The base is crucial for deprotonating the amine and the carboxylic acid, and to neutralize the acid formed during the reaction.

  • Activation: In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF. Add this solution to the reaction mixture dropwise at 0 °C (ice bath). The slight excess of coupling reagent ensures complete activation of the carboxylic acid.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide.

Causality and Insights:

  • Why HATU? HATU is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for coupling sterically hindered substrates or poorly nucleophilic amines.[11][12]

  • Why DIPEA? DIPEA is a non-nucleophilic hindered base, which prevents it from competing with the desired amine nucleophile. A slight excess ensures the reaction medium remains basic.

  • Why Anhydrous DMF? The activated acid intermediate is highly susceptible to hydrolysis. Using an anhydrous solvent is critical to prevent the formation of the starting carboxylic acid and maximize yield.

Troubleshooting Data Summary:

ObservationPotential CauseRecommended Action
Low ConversionInsufficient activation or amine is poorly nucleophilic.Increase reaction time or temperature (to 40-50 °C). Consider a more potent coupling reagent like COMU.
Epimerization (if chiral centers are present)Base is too strong or reaction temperature is too high.Use a weaker base like 2,4,6-collidine. Maintain reaction at 0 °C or room temperature.
Hydrolysis of Activated IntermediatePresence of water.Ensure all glassware is oven-dried and use high-quality anhydrous solvents.
Protocol 2: Esterification via Carbodiimide Coupling

This method utilizes a carbodiimide, such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), in the presence of an acylation catalyst like DMAP (4-Dimethylaminopyridine) for the formation of esters.

Materials:

  • This compound

  • Target alcohol (1.0-1.2 eq)

  • EDC·HCl (1.5 eq)

  • DMAP (0.1 eq, catalytic)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the target alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Dissolution: Dissolve the components in anhydrous DCM (to a concentration of ~0.2 M).

  • Activation & Coupling: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.5 eq) portion-wise over 5-10 minutes. The excess EDC ensures the reaction goes to completion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude ester product by flash column chromatography.

Mechanism & Rationale:

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate upon reaction of the carboxylic acid with EDC. This intermediate is then susceptible to nucleophilic attack by the alcohol. DMAP acts as a nucleophilic catalyst, forming an even more reactive N-acylpyridinium intermediate, which accelerates the reaction.

G Acid R-COOH (Difluoromethoxyacetic acid) Isourea O-Acylisourea Intermediate Acid->Isourea EDC EDC EDC->Isourea Ester R-COOR' (Final Ester) Isourea->Ester Nucleophilic Attack Urea Urea Byproduct Isourea->Urea Rearrangement Alcohol R'-OH Alcohol->Ester caption Simplified mechanism of EDC-mediated esterification.

Caption: Simplified mechanism of EDC-mediated esterification.

Conclusion

This compound is a powerful and versatile building block for introducing the valuable -OCF₂H moiety into novel molecular structures. The protocols detailed herein for amide and ester bond formation are robust, scalable, and adaptable to a wide variety of substrates. By understanding the unique properties of the difluoromethoxy group and applying these field-proven synthetic methods, researchers can accelerate the discovery and optimization of next-generation therapeutics and agrochemicals.[13]

References

  • Meanwell, N. A. (2018). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 23(12), 3329. Available at: [Link]

  • Pekošak, A., et al. (2021). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. ACS Omega, 6(32), 21147–21154. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. Retrieved from [Link]

  • Gondela, S., & Ngai, M.-Y. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. ACS Catalysis, 10(15), 8446–8466. Available at: [Link]

  • Verhoest, P. R., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7013-7043. Available at: [Link]

  • ResearchGate. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2026). Ahead of Print. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Difluoromethoxyacetic acid. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. PMC. Retrieved from [Link]

  • University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening. PubMed. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1303. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The difluoromethoxy group (


) is a critical structural motif in modern medicinal chemistry.[1] It serves as a lipophilic hydrogen bond donor (via the acidic 

proton) and acts as a metabolically stable bioisostere for hydroxyl and methoxy groups. Unlike the trifluoromethoxy group, the

moiety can modulate binding affinity through weak hydrogen bonding interactions (

values comparable to weak donors).

This Application Note provides a definitive guide to installing this group using non-ozone-depleting precursors. We move beyond the obsolete Freon-22 (chlorodifluoromethane) gas methods, focusing instead on solid and liquid reagents that generate difluorocarbene (


) in situ.

Part 1: Strategic Reagent Selection

The choice of reagent is dictated primarily by the substrate class (Phenol vs. Aliphatic Alcohol) and functional group tolerance.

Reagent Comparison Matrix
ReagentChemical NamePrimary SubstrateKey AdvantageOperational Note
ClCF₂CO₂Na Sodium chlorodifluoroacetatePhenols / Thiols Cost-effective; Scalable; Air-stable solid.Requires high temp (90–120°C) for decarboxylation.
TMS-CF₂-Br (Bromodifluoromethyl)trimethylsilaneAliphatic Alcohols Works under mild conditions (RT); High tolerance.Requires biphasic system; ideal for primary/secondary alcohols.
TFDA (Chen's) Methyl 2,2-difluoro-2-(fluorosulfonyl)acetateSensitive Phenols Generates

at lower temps than Na salt.
More expensive; versatile for other fluoroalkylations.
HCF₂OTf Difluoromethyl triflateLate-stage Arenes High reactivity; Liquid handling.Prepared from TMSCF₃; powerful electrophile.

Part 2: Mechanistic Insight[1][2][3]

Understanding the mechanism is vital for troubleshooting. The dominant pathway for both phenols and alcohols involves the generation of the transient electrophile difluorocarbene (


) .
Mechanism: Base-Mediated Difluoromethoxylation of Phenols

The reaction does not proceed via direct


 displacement. It is a carbene insertion process.

G Precursor ClCF₂CO₂Na (Precursor) Carbene :CF₂ (Difluorocarbene) Precursor->Carbene Δ (-CO₂, -NaCl) Intermediate [Ar-O-CF₂⁻] (Anionic Intermediate) Carbene->Intermediate Phenol Ar-OH (Substrate) Phenoxide Ar-O⁻ (Nucleophile) Phenol->Phenoxide Base (K₂CO₃) Phenoxide->Intermediate Attacks :CF₂ Product Ar-OCF₂H (Target) Intermediate->Product Protonation Water H₂O/H⁺ Water->Product

Figure 1: The carbene mechanism.[1][2][3][4][5] Note that the presence of a proton source (water) is critical in the final step to quench the difluoromethyl anion.

Part 3: Detailed Experimental Protocols

Protocol A: The "Workhorse" Method for Phenols

Target: Aryl difluoromethyl ethers.[5] Reagent: Sodium Chlorodifluoroacetate (


).
Scale:  1.0 mmol (adaptable to multi-gram scale).

Reagents:

  • Substrate: Phenol derivative (1.0 equiv, 1.0 mmol)

  • Reagent: Sodium chlorodifluoroacetate (2.0 – 2.5 equiv)

  • Base:

    
     or 
    
    
    
    (1.5 – 2.0 equiv)
  • Solvent: DMF/Water (10:1 ratio)

Procedure:

  • Setup: Charge an oven-dried reaction vial equipped with a magnetic stir bar with the Phenol (1.0 mmol),

    
     (207 mg, 1.5 mmol), and Sodium chlorodifluoroacetate (305 mg, 2.0 mmol).
    
  • Solvation: Add DMF (3.0 mL) and Water (0.3 mL).

    • Expert Note: The water is mandatory . Strictly anhydrous conditions often lead to lower yields because the intermediate anion $[Ar-OCF_2]^- $ requires a proton source to form the product. Without water, the anion may decompose or oligomerize.

  • Reaction: Seal the vial and heat to 100 °C for 4–12 hours.

    • Observation: Evolution of

      
       gas will occur. Ensure the vessel is rated for mild pressure or use an open reflux system for larger scales.
      
  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove DMF.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel flash chromatography.
    

Self-Validation Check:

  • If the reaction stalls, add another 1.0 equiv of reagent and heat for an additional 4 hours. The reagent decomposes over time.

Protocol B: The "Mild" Method for Aliphatic Alcohols

Target: Primary, Secondary, or Tertiary Alkyl difluoromethyl ethers.[6][7] Reagent:


 (TMSCF2Br).
Scale:  0.5 mmol.

Reagents:

  • Substrate: Aliphatic Alcohol (1.0 equiv)

  • Reagent:

    
     (3.0 equiv)
    
  • Activator: KOAc (4.0 equiv) or

    
     (TBAT) for catalytic activation.
    
  • Solvent: DCM / Water biphasic mix.

Procedure:

  • Setup: In a reaction tube, combine the Alcohol (0.5 mmol) and KOAc (196 mg, 2.0 mmol).

  • Solvent: Add DCM (2.0 mL) and Water (0.5 mL).

  • Initiation: Add

    
     (305 mg, 1.5 mmol) dropwise at Room Temperature.
    
  • Reaction: Stir vigorously at 25 °C for 12–24 hours.

    • Expert Note: This reaction relies on the interfacial generation of

      
      . Vigorous stirring is essential to maximize the surface area between the aqueous base and the organic carbene precursor.
      
  • Workup: Separate phases. Extract aqueous layer with DCM.

  • Purification: Standard silica chromatography.

Part 4: Quality Control & Analysis

Validating the installation of the


 group is distinct due to the characteristic coupling patterns.
NMR Signatures
NucleusTypical Shift (

)
MultiplicityCoupling Constant (

)
Structural Insight
¹H NMR 6.3 – 6.9 ppmTriplet (

)

Diagnostic "t" confirms

.
¹⁹F NMR -80 to -85 ppmDoublet (

)

Distinct from

(-60 ppm).
¹³C NMR 115 – 120 ppmTriplet (

)

Carbon directly attached to fluorines.
QC Workflow Diagram

QC Sample Isolated Product H_NMR 1H NMR Sample->H_NMR F_NMR 19F NMR Sample->F_NMR Check1 Triplet @ ~6.5 ppm? J ~ 70Hz? H_NMR->Check1 Check2 Doublet @ ~-82 ppm? J ~ 70Hz? F_NMR->Check2 Result CONFIRMED Difluoromethoxy Group Check1->Result Yes Check2->Result Yes

Figure 2: Analytical decision tree for confirming product identity.

Part 5: Safety & Handling

  • Pressure Hazard: The decarboxylation of chlorodifluoroacetate generates stoichiometric quantities of

    
    . Do not scale up (>5g) in sealed microwave vials. Use appropriate pressure relief or open reflux condensers.
    
  • HF Generation: While these reagents are non-ODS, the workup can generate trace HF if strongly acidified. Always quench with basic buffers (sat.

    
    ) before disposal.
    
  • Reagent Stability:

    
     is moisture sensitive. Store in a desiccator. Sodium chlorodifluoroacetate is hygroscopic; store in a cool, dry place to prevent hydrolysis.
    

References

  • Hu, J., et al. (2006).[8] "2-Chloro-2,2-difluoroacetophenone: A Non-ODS-Based Difluorocarbene Precursor and Its Use in the Difluoromethylation of Phenol Derivatives." Journal of Organic Chemistry.

  • Zhang, W., et al. (2017).[7] "Efficient Difluoromethylation of Alcohols Using TMSCF2Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions." Angewandte Chemie International Edition.

  • Hartwig, J. F., et al. (2013). "Difluoromethylation of Phenols and Thiophenols with Difluoromethyl Triflate." Angewandte Chemie International Edition.

  • Organic Syntheses. (2013). "Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate." Organic Syntheses.

  • Zafrani, Y., et al. (2017). "Difluoromethyl Ether: A Physiochemically Tunable Bioisostere." Journal of Medicinal Chemistry.

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 2-(Difluoromethoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(Difluoromethoxy)acetic Acid in Modern Drug Discovery

This compound (DFMOA) is a critical building block in medicinal chemistry and agrochemical research.[1] Its molecular structure, featuring a difluoromethoxy group (-OCF₂H) attached to an acetic acid backbone, imparts unique properties to parent molecules.[1] The incorporation of the difluoromethoxy moiety can enhance the lipophilicity and metabolic stability of drug candidates, which are crucial factors influencing their efficacy and safety profiles.[1] Consequently, DFMOA serves as a valuable intermediate in the synthesis of a wide array of bioactive compounds, including potent anti-inflammatory agents and inhibitors of enzymes like phosphodiesterase 4.[1]

This document provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a robust and economically viable synthetic route. It is designed to provide researchers and process chemists with the necessary technical insights and detailed protocols to transition from laboratory-scale synthesis to larger-scale production.

Recommended Synthetic Pathway: Hydrolysis of Ethyl 2-(Difluoromethoxy)acetate

For the scale-up synthesis of this compound, the hydrolysis of its corresponding ethyl ester, ethyl 2-(difluoromethoxy)acetate, is the most direct and widely adopted strategy. This approach is favored due to the commercial availability and relative stability of the starting ester. The overall transformation is a classic ester hydrolysis, which can be effectively catalyzed by either acid or base.

Causality of Method Selection:
  • Starting Material Accessibility: Ethyl 2-(difluoromethoxy)acetate is an important intermediate for pharmaceutical and agrochemical products and can be produced in high yield and purity through established industrial processes.[2]

  • Reaction Simplicity: Ester hydrolysis is a fundamental and well-understood organic reaction, making it amenable to scale-up with predictable outcomes.

  • High Conversion Rates: Under optimized conditions, the hydrolysis of ethyl 2-(difluoromethoxy)acetate can proceed to near-quantitative conversion, simplifying downstream purification.[3]

  • Avoidance of Hazardous Reagents: Compared to some de novo synthetic routes, this method avoids the use of highly toxic or explosive reagents.

Experimental Workflow Diagram

Scale_Up_Synthesis cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification Stage cluster_analysis Analysis & Final Product Start Ethyl 2-(difluoromethoxy)acetate + Water + Acid/Base Catalyst Reactor Reaction Vessel (Controlled Temperature) Start->Reactor Charge Reagents Quenching Reaction Quenching (e.g., Neutralization) Reactor->Quenching Transfer Extraction Liquid-Liquid Extraction (Organic Solvent) Quenching->Extraction Aqueous Work-up Drying Drying of Organic Layer (e.g., Na2SO4) Extraction->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Removal (Rotary Evaporation) Filtration->Evaporation Distillation Fractional Distillation (High Purity) Evaporation->Distillation Final_Product This compound (High Purity) Distillation->Final_Product QC Quality Control (NMR, MS, Elemental Analysis) Final_Product->QC

Caption: Workflow for the scale-up synthesis of this compound.

Detailed Scale-Up Protocol

This protocol details the acid-catalyzed hydrolysis of ethyl 2-(difluoromethoxy)acetate. While base-catalyzed hydrolysis is also feasible, acid catalysis simplifies the work-up by avoiding the need to neutralize a large amount of base and potentially forming stable carboxylate salts.

Materials and Reagents:
Reagent/MaterialGradeSupplier Recommendation
Ethyl 2-(difluoromethoxy)acetate≥98% PurityCommercially available
Sulfuric Acid (H₂SO₄)Concentrated (98%)ACS Reagent Grade
Deionized WaterHigh PurityIn-house generation
Dichloromethane (DCM)ACS Reagent GradeCommercially available
Anhydrous Sodium Sulfate (Na₂SO₄)GranularACS Reagent Grade
Saturated Sodium Bicarbonate SolutionN/APrepared in-house
Saturated Sodium Chloride Solution (Brine)N/APrepared in-house
Equipment:
  • Large-scale glass reactor equipped with mechanical stirring, a reflux condenser, a temperature probe, and an addition funnel.

  • Heating mantle or oil bath with temperature control.

  • Large separatory funnel.

  • Rotary evaporator.

  • Fractional distillation apparatus.

Step-by-Step Procedure:
  • Reactor Setup and Reagent Charging:

    • Ensure the reactor is clean and dry.

    • Charge the reactor with ethyl 2-(difluoromethoxy)acetate (1.0 equivalent).

    • Add deionized water (5-10 volumes relative to the ester).

    • Begin stirring the mixture.

  • Acid Addition and Reaction:

    • Slowly add concentrated sulfuric acid (0.5-1.0 equivalents) to the stirred mixture via the addition funnel. Caution: The addition is exothermic; control the rate to maintain the desired temperature.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature for 4-8 hours.

    • Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or ¹H NMR to confirm the disappearance of the starting material.

  • Reaction Quenching and Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully transfer the reaction mixture to a large separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 3 volumes).

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers sequentially with:

      • Saturated sodium bicarbonate solution to neutralize any remaining acid.

      • Saturated sodium chloride solution (brine) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal and Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dichloromethane.

    • The crude this compound can be further purified by fractional distillation under reduced pressure to yield a high-purity product.[3] A purity of greater than 98% can be achieved.[3]

Process Optimization and Scale-Up Considerations

  • Catalyst Loading: The amount of sulfuric acid can be optimized. Lower catalyst loading may require longer reaction times but can simplify the work-up and reduce waste.

  • Reaction Temperature and Time: The optimal temperature and reaction time should be determined through kinetic studies to maximize conversion while minimizing potential side reactions.

  • Solvent Selection for Extraction: While dichloromethane is effective, other solvents such as ethyl acetate can be considered based on safety, environmental impact, and cost.

  • Azeotropic Removal of Water: For certain ester hydrolyses, azeotropic removal of water can drive the reaction to completion, although this is less common for simple hydrolysis.

  • Material of Construction: For larger-scale production, glass-lined or stainless steel reactors may be necessary to withstand the corrosive nature of the acidic reaction mixture.

Analytical Characterization

The identity and purity of the final product should be confirmed using a combination of analytical techniques:

Analytical TechniqueExpected Results
¹H NMR Confirms the presence of the acetic acid backbone, with a characteristic carboxylate proton signal around δ ~12 ppm.[1]
¹⁹F NMR Identifies the difluoromethoxy group, typically showing a signal in the range of δ ~ -80 to -90 ppm.[1]
High-Resolution Mass Spectrometry (HRMS) Validates the molecular weight (126.06 g/mol ) and provides information on fragmentation patterns for structural confirmation.[1]
Elemental Analysis Ensures the correct stoichiometric ratios of carbon, hydrogen, fluorine, and oxygen.[1]
HPLC Can be used to determine the purity of the final product.[4]

Safety Precautions and Waste Disposal

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves, when handling concentrated acids and organic solvents.

  • Ventilation: All operations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

  • Handling of Corrosives: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.[5] In case of skin contact, immediately flush with copious amounts of water.

  • Waste Disposal: Aqueous and organic waste should be segregated and disposed of in accordance with local environmental regulations. Acidic waste should be neutralized before disposal.

References

  • Google Patents. WO2017025985A1 - Process of producing ethyl difluoroacetate.
  • Google Patents. US9120740B2 - Method for preparing difluoroacetic acid.
  • SIELC Technologies. HPLC Method for Analysis of Fluoroacetic acid, Difluoroacetic acid and Trifluoroacetic acid on BIST A+ Column. Available from: [Link].

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 2-(Difluoromethoxy)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DFMA-SYN-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of reaction conditions for 2-(difluoromethoxy)acetic acid via difluorocarbene insertion.

Knowledge Base: The Reaction Architecture

User Query: What is the most reliable route for synthesizing this compound (CAS: 1089695-61-3) on a laboratory scale?

Specialist Response: While industrial routes often utilize high-pressure halogen exchange (Swarts reaction) or direct fluorination, the most robust laboratory method involves the O-difluoromethylation of glycolic acid esters followed by hydrolysis.

Direct alkylation of the free acid is not recommended due to the competing formation of the difluoromethyl ester, which is unstable and leads to complex mixtures. The reaction proceeds via a difluorocarbene (


) insertion mechanism .[1]
Validated Pathway (DOT Visualization)

ReactionPathway cluster_0 Step 1: Protection cluster_1 Step 2: Difluoromethylation (CRITICAL) cluster_2 Step 3: Hydrolysis Glycolic Glycolic Acid (HO-CH2-COOH) MethylGly Methyl Glycolate (HO-CH2-COOMe) Glycolic->MethylGly MeOH, H+ Intermediate Methyl 2-(difluoromethoxy)acetate (F2CHO-CH2-COOMe) MethylGly->Intermediate + :CF2 insertion SCDA Reagent: NaO2CCF2Cl (SCDA) Carbene Difluorocarbene [:CF2] SCDA->Carbene 95°C, -CO2, -NaCl Carbene->Intermediate Product Target Product (F2CHO-CH2-COOH) Intermediate->Product LiOH/THF/H2O then HCl

Caption: Figure 1. The three-stage synthesis workflow. Step 2 (Difluoromethylation) is the rate-limiting step requiring strict parameter control.

Standard Operating Protocol (SOP)

User Query: Can you provide a specific protocol? I want to avoid using chlorodifluoromethane gas (


) due to safety and regulatory concerns.

Specialist Response: We recommend using Sodium Chlorodifluoroacetate (SCDA) as a solid, bench-stable source of difluorocarbene. It avoids the need for gas cylinders and ozone-depleting substances like Freon-22.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Methyl Glycolate 1.0SubstrateProtect acid first to prevent esterification of the carboxyl.
SCDA (

)
2.5 - 3.0Carbene SourceGenerates

upon heating. Excess is required due to carbene dimerization.

0.5BaseNeutralizes acidic byproducts; stabilizes the intermediate.
DMF or NMP [0.5 M]SolventMust be anhydrous. Water destroys difluorocarbene immediately.
Step-by-Step Execution
  • Setup: Charge a flame-dried round-bottom flask with Methyl Glycolate (1.0 eq) and anhydrous DMF (concentration 0.5 M).

  • Reagent Addition: Add

    
     (0.5 eq) and Sodium Chlorodifluoroacetate (SCDA) (1.5 eq initially).
    
  • Reaction (Pulse 1): Heat the mixture to 95°C under an inert atmosphere (

    
     or Ar).
    
    • Technical Insight: SCDA decarboxylates at ~90-100°C. If the temp is too low, no carbene forms. If too high (>120°C), the carbene polymerizes to PTFE (Teflon).

  • Reaction (Pulse 2): After 2 hours, cool slightly and add the remaining SCDA (1.0–1.5 eq). Re-heat to 95°C for another 2-4 hours.

    • Why? "Pulse feeding" maintains a steady concentration of carbene, reducing dimerization side-reactions.

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (x3).

  • Hydrolysis: Treat the crude ester with LiOH (2.0 eq) in THF/Water (3:1) at 0°C

    
     RT. Acidify carefully with 1N HCl to pH 2 and extract.
    

Troubleshooting Guide (Root Cause Analysis)

User Query: My yield is consistently low (<30%), and the reaction mixture turns black. What is going wrong?

Specialist Response: This is a common failure mode in carbene chemistry. Use the decision tree below to diagnose the issue.

Diagnostic Flowchart[1][2]

Troubleshooting Start Issue: Low Yield / Black Mixture CheckWater Check 1: Solvent Water Content Is DMF anhydrous (<50 ppm)? Start->CheckWater CheckTemp Check 2: Reaction Temperature Is Temp > 110°C? CheckWater->CheckTemp Yes (Dry) SolnWater CAUSE: Hydrolysis of Carbene FIX: Distill DMF over CaH2 or use molecular sieves. CheckWater->SolnWater No (Wet) CheckStoich Check 3: Reagent Stoichiometry Is SCDA < 2.0 equiv? CheckTemp->CheckStoich No (90-100°C) SolnTemp CAUSE: Carbene Polymerization FIX: Strict temp control at 95°C. Black tar is PTFE. CheckTemp->SolnTemp Yes (>110°C) SolnStoich CAUSE: Insufficient Carbene FIX: Increase SCDA to 3.0 eq. Carbene lifetime is short. CheckStoich->SolnStoich Yes SolnStir CAUSE: Mass Transfer FIX: Ensure vigorous stirring. SCDA is a suspension. CheckStoich->SolnStir No

Caption: Figure 2. Troubleshooting logic for difluoromethylation failures using SCDA.

Detailed Troubleshooting Table
SymptomProbable CauseCorrective ActionMechanism
No Product Formed Temperature too low (<80°C)Increase T to 95°C.SCDA requires thermal activation to release

.
Low Yield + Gas Evolution Wet SolventDry solvent over 4Å sieves.

. The gas is CO (toxic).
Black Tar / Solids PolymerizationReduce temp; add SCDA in portions.Excess carbene reacts with itself to form

(Teflon-like oligomers).
Starting Material Remains Carbene consumptionAdd more SCDA (up to 4-5 eq).The O-H insertion competes with carbene hydrolysis and dimerization.

Frequently Asked Questions (FAQs)

Q: Can I use Difluoromethyl 2-pyridyl sulfone (Hu's Reagent) instead? A: Yes. Hu's reagent is excellent but significantly more expensive. It allows for difluoromethylation at lower temperatures, which may be beneficial if your substrate has sensitive functional groups that cannot withstand 95°C. However, for this compound, SCDA is the most cost-effective choice.

Q: Is the final product volatile? A: Yes, highly. this compound is a small molecule with a molecular weight of ~126 g/mol .

  • Warning: Do not use high-vacuum for extended periods during isolation.

  • Recommendation: During the acidification/extraction step, use a solvent with a low boiling point (DCM or Et2O) and remove solvent carefully on a rotavap at >200 mbar, not full vacuum.

Q: Why do we need to protect the carboxylic acid first? A: If you use free glycolic acid, the difluorocarbene will likely form the difluoromethyl ester (


) or a mixture of products. The difluoromethyl ester is labile and easily hydrolyzes back to the acid during workup, giving the false impression that the reaction failed. Protecting as a methyl ester forces the carbene to react with the hydroxyl group.

References

  • Difluoromethylation using SCDA

    • Title: S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate.[2]

    • Source: Organic Letters (2013).
    • Context: Establishes the protocol for using SCDA
    • Link:[Link]

  • Difluorocarbene Chemistry Overview

    • Title: Recent Advances in the Synthetic Application of Difluorocarbene.[3][4]

    • Source: Chemical Society Reviews (2021).
    • Context: Comprehensive review of mechanisms, including O-H insertion and side reactions (polymeriz
    • Link:[Link]

  • Product Data & Stability

    • Title: this compound Compound Summary.
    • Source: PubChem.[5]

    • Context: Physical properties, volatility warnings, and safety data.[6]

    • Link:[Link]

  • Alternative Reagents (Hu's Reagent)

    • Title: Nucleophilic Difluoromethylation of Enol
    • Source: Journal of Organic Chemistry (2006).
    • Context: Describes alternative sulfone-based reagents for milder conditions.
    • Link:[Link]

Sources

Technical Support Center: Synthesis of 2-(Difluoromethoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(Difluoromethoxy)acetic acid (DFMAA). This document is intended for researchers, chemists, and process development professionals aiming to optimize the preparation of this valuable fluorinated building block. The difluoromethyl group (CF₂H) is a crucial motif in modern medicinal chemistry, acting as a bioisostere for hydroxyl, thiol, or amine groups, thereby enhancing metabolic stability and binding affinity.[1][2] This guide provides in-depth, experience-driven advice to help you navigate common challenges and significantly improve your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of DFMAA. The explanations are grounded in reaction mechanisms to provide a clear rationale for the proposed solutions.

Q1: What are the primary synthetic routes to this compound, and how do they compare in terms of yield and scalability?

A1: There are several established routes, but two are most prevalent. The choice often depends on the available starting materials, scale, and safety considerations.

  • Difluoromethylation of a Glycolic Acid Precursor: This is a widely adopted method. It involves the O-difluoromethylation of a protected glycolic acid, such as benzyl glycolate, followed by deprotection. The key step is the generation of difluorocarbene (:CF₂) from a precursor like chlorodifluoromethane (Freon-22) or sodium chlorodifluoroacetate.

  • Hydrolysis of a Difluoromethoxy Ester: This route involves synthesizing an ester, such as ethyl difluoroacetate, and then hydrolyzing it to the free acid.[3] While seemingly straightforward, purification of the final water-soluble acid can be challenging.[3]

Comparison of Routes:

Synthetic RouteKey ReagentsTypical YieldsAdvantagesDisadvantages
Difluoromethylation of Glycolate Benzyl glycolate, a :CF₂ source (e.g., ClCF₂H), a strong base (e.g., NaOH/KOH), Phase-Transfer Catalyst (PTC)60-85%Good scalability; avoids direct handling of DFMAA until the final step.Requires handling of gaseous or highly reactive carbene precursors. The use of ozone-depleting reagents like ClCF₂H is a limitation.[4]
Hydrolysis of Difluoroacetate Ester Ethyl difluoroacetate, a strong base (e.g., NaOH or LiOH), followed by acid workup.[3][5]50-95% (crude)High conversion in the hydrolysis step.The final product is highly water-soluble, making extraction and purification difficult and often leading to yield loss.[3]

Recommendation: For laboratory-scale synthesis focused on achieving high purity and manageable workup, the difluoromethylation of a protected glycolic acid precursor is often preferred. The final deprotection step (e.g., hydrogenolysis of a benzyl ester) typically results in a cleaner product.

Q2: My reaction yield is consistently low (<50%). What are the most critical parameters to investigate?

A2: Low yields are a common frustration.[6][7][8] The difluoromethylation reaction is sensitive to several factors. Here’s a checklist of the most probable causes, starting with the most impactful.

  • 1. Inefficient Difluorocarbene Generation/Trapping: The entire synthesis hinges on the successful formation of difluorocarbene and its reaction with the glycolate oxygen.

    • Causality: Difluorocarbene is a highly reactive, transient species. Its generation must occur in the immediate vicinity of the nucleophile (the deprotonated glycolate) to ensure efficient trapping. If the carbene decomposes or reacts with the solvent or other species, your yield will plummet.

    • Solution:

      • Choice of Base & Solvent: Use a biphasic system (e.g., DCM/water or Toluene/water) with a strong aqueous base (50% NaOH or KOH) and a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC). The PTC shuttles the glycolate anion into the organic phase where it can react with the difluorocarbene.

      • Temperature Control: The reaction is often exothermic. Maintain the temperature strictly, typically between 20-40°C. Overheating can lead to rapid decomposition of the carbene and unwanted side reactions.

  • 2. Presence of Water (in non-biphasic systems): If you are attempting a homogeneous reaction in a solvent like DMF or NMP, the presence of even trace amounts of water can be detrimental.

    • Causality: Water will react with the strong base and can also quench the difluorocarbene.

    • Solution: Ensure all reagents and solvents are rigorously dried. Use fresh, anhydrous solvents. Consider using a drying agent in the reaction setup if appropriate.

  • 3. Reagent Purity and Stoichiometry:

    • Causality: Impurities in the starting glycolate can interfere with the reaction.[6] Incorrect stoichiometry, especially of the base, can lead to incomplete deprotonation of the glycolic acid hydroxyl group, leaving it unreactive.

    • Solution: Use high-purity starting materials.[9] Ensure a slight excess of the difluorocarbene precursor and a sufficient excess of the base (typically 2-3 equivalents relative to the glycolate) to drive the reaction to completion.

Q3: I'm observing significant byproduct formation. How can I identify and minimize these impurities?

A3: Byproduct formation is a primary cause of reduced yield and purification headaches.[10]

  • Common Byproduct: The most common byproduct is the formate ester, resulting from the hydrolysis of difluorocarbene.

    • Mechanism: :CF₂ + 2 H₂O → HCOOH + 2 HF

    • Minimization Strategy: The most effective way to minimize this is to ensure efficient trapping of the carbene by the intended nucleophile. This reinforces the importance of an optimized phase-transfer catalysis system. A high concentration of the glycolate anion at the site of carbene generation is key.

  • Solvent-Related Byproducts: In solvents like DMF, difluorocarbene can react to form byproducts that are difficult to remove.[10]

    • Solution: If possible, switch to a less reactive solvent system like DCM or toluene in a biphasic setup.

Q4: How should I approach the final work-up and purification to maximize recovery?

A4: As this compound is polar and water-soluble, purification is non-trivial.[3][11]

  • Post-Deprotection Work-up: After the final deprotection step (e.g., hydrogenolysis to remove a benzyl group), the raw product is typically in an aqueous or mixed solvent system.

    • Step 1: Acidification: Carefully acidify the reaction mixture with concentrated HCl or H₂SO₄ to a pH of ~1-2.[12] This ensures the product is in its protonated carboxylic acid form, which is slightly less water-soluble than its carboxylate salt.

    • Step 2: Extraction: Perform multiple extractions with a polar organic solvent. While challenging, solvents like ethyl acetate or methyl tert-butyl ether (MTBE) are commonly used. Use a generous volume of solvent for each extraction (e.g., 5-7 extractions).

    • Step 3: Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and carefully remove the solvent under reduced pressure. Avoid excessive heat, as the product can be volatile.

  • Purification:

    • Distillation: If sufficient material is available, vacuum distillation is the most effective method for achieving high purity.

    • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be attempted.[6]

Process Optimization Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing the synthesis.

G start Start: Low Yield Observed check_reaction 1. Verify Reaction Setup (Temp, Stirring, PTC) start->check_reaction check_reaction->start No, Adjust Conditions check_reagents 2. Assess Reagent Quality (Purity, Anhydrous Conditions) check_reaction->check_reagents Setup OK? check_reagents->start No, Replace Reagents analyze_byproducts 3. Analyze Crude Product (NMR, LC-MS for byproducts) check_reagents->analyze_byproducts Reagents OK? analyze_byproducts->check_reaction Byproducts High, Re-optimize Reaction optimize_workup 4. Optimize Workup (pH, Extraction Solvent, Repetitions) analyze_byproducts->optimize_workup Minimal Byproducts? final_purification 5. Refine Purification (Vacuum Distillation) optimize_workup->final_purification Recovery Improved? success Success: Yield > 80% final_purification->success

Caption: Troubleshooting logic for improving DFMAA yield.

Recommended High-Yield Protocol: Two-Step Synthesis from Benzyl Glycolate

This protocol details the difluoromethylation of benzyl glycolate followed by hydrogenolytic deprotection. It is a robust method that generally provides good yields and a manageable purification process.

Step 1: Synthesis of Benzyl 2-(difluoromethoxy)acetate

G cluster_reagents Reagents cluster_process Process reagent1 Benzyl Glycolate reagent2 50% aq. NaOH reagent3 TBAB (PTC) reagent4 Chlorodifluoromethane (gas) reagent5 Toluene step1 1. Charge Reactor (Reagents 1, 2, 3, 5) step2 2. Cool to 10-15°C step1->step2 step3 3. Subsurface sparge Chlorodifluoromethane (gas) step2->step3 step4 4. Monitor Temp (20-40°C) & Reaction Progress (TLC/GC) step3->step4 step5 5. Aqueous Workup (Phase separation, wash) step4->step5 step6 6. Concentrate (Remove Toluene) step5->step6 product Product: Benzyl 2-(difluoromethoxy)acetate step6->product

Caption: Workflow for Benzyl 2-(difluoromethoxy)acetate synthesis.

Methodology:

  • Reactor Setup: To a jacketed glass reactor equipped with an overhead stirrer, a thermocouple, a gas inlet tube, and a condenser attached to a caustic scrubber, add benzyl glycolate (1.0 eq), toluene (5-10 vol), 50% aqueous sodium hydroxide (3.0 eq), and tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Initiation: Begin vigorous stirring to ensure good mixing of the two phases. Cool the mixture to 10-15°C.

  • Gas Addition: Introduce chlorodifluoromethane (Freon-22, ~1.5-2.0 eq) gas subsurface at a rate that maintains the internal temperature between 20-40°C. The reaction is exothermic.

  • Monitoring: Monitor the reaction by TLC or GC analysis for the disappearance of benzyl glycolate. The reaction is typically complete within 2-4 hours.

  • Work-up: Once complete, stop the gas flow and allow the mixture to cool to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude benzyl 2-(difluoromethoxy)acetate as an oil. This crude product is often of sufficient purity to proceed to the next step.

Step 2: Deprotection to this compound

Methodology:

  • Hydrogenolysis: Dissolve the crude benzyl 2-(difluoromethoxy)acetate (1.0 eq) from the previous step in a suitable solvent such as ethanol or ethyl acetate. Add 5-10 wt% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%).

  • Reaction: Place the mixture in a hydrogenation vessel. Purge the vessel with nitrogen, then pressurize with hydrogen gas (typically 1-3 atm). Stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or GC for the consumption of the starting material. The reaction is usually complete in 4-12 hours.

  • Isolation: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. For higher purity, perform vacuum distillation.

References
  • MDPI. (2023). Optimization of 2,5-Furandicarboxylic Acid (FDCA) Production in a Continuous Packed-Bed Reactor for Sustainable PEF Packaging Applications. Retrieved from [Link]

  • Fluorine Notes. (2019). Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment. Retrieved from [Link]

  • ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

  • Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7039-7097. DOI:10.1039/D1CS00360G. Available from: [Link]

  • Taylor & Francis Online. (2025). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Retrieved from [Link]

  • Google Patents. (n.d.). US9120740B2 - Method for preparing difluoroacetic acid.
  • Journal of the American Chemical Society. (n.d.). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Highly Enantioselective Decarboxylative Difluoromethylation. Retrieved from [Link]

  • Reddit. (2025). Help with Low Yield Synthesis. Retrieved from [Link]

  • ResearchGate. (2021). Late-stage difluoromethylation: Concepts, developments and perspective. Retrieved from [Link]

  • PacBio. (2018). Guide - Low Yield Troubleshooting. Retrieved from [Link]

  • MDPI. (n.d.). Acetic Acid as an Indirect Sink of CO2 for the Synthesis of Polyhydroxyalkanoates (PHA): Comparison with PHA Production Processes Directly Using CO2 as Feedstock. Retrieved from [Link]

  • Xi'an Jiaotong University. (2024). Synthesis of Difluoromethylated Compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diphenylacetic acid. Retrieved from [Link]

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Technical Support Center: Difluoromethoxylation of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the difluoromethoxylation of carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful transformation. Instead of a rigid manual, we offer a dynamic, question-and-answer-based resource to directly address the challenges you may encounter at the bench. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Section 1: Troubleshooting Poor or No Conversion

High-yielding and clean reactions are the goal, but sometimes difluoromethoxylation reactions struggle to get going. This section addresses common issues related to low conversion or complete reaction failure.

FAQ 1: I'm seeing no consumption of my starting carboxylic acid. What are the likely culprits?

Answer:

Complete reaction failure often points to a fundamental issue with one of the core components of the reaction system. Let's break down the possibilities:

  • Inert Atmosphere & Moisture: Many difluoromethoxylation reagents and catalysts, particularly organometallic complexes (e.g., those involving nickel or copper) and strong bases, are sensitive to air and moisture.[1] Ingress of oxygen can quench radical intermediates, while water can hydrolyze reagents and catalysts.

    • Troubleshooting:

      • Ensure your glassware is rigorously oven- or flame-dried.

      • Use a robust inert gas (argon or nitrogen) manifold and perform at least three vacuum/backfill cycles.

      • Employ freshly distilled, anhydrous solvents. Solvents from sure-seal bottles are often sufficient, but older bottles may have absorbed moisture.

      • If using a photocatalyst, ensure your reaction vessel is transparent to the wavelength of light being used.

  • Reagent Integrity: The difluoromethoxylating agent itself may have degraded. Some reagents are thermally unstable or hydrolytically sensitive.

    • Troubleshooting:

      • Purchase reagents from reputable suppliers and store them under the recommended conditions (e.g., in a desiccator, under inert gas, refrigerated).

      • If possible, check the purity of the reagent by an appropriate analytical method (e.g., NMR) before use.

  • Catalyst Activation/Deactivation: If your method is catalytic, the catalyst may not be in its active state or could be deactivated by impurities in the starting materials or solvents.

    • Troubleshooting:

      • For photoredox catalysis, ensure your light source is functional and emitting at the correct wavelength to excite the photocatalyst.[1]

      • For metal-catalyzed reactions, ensure the correct oxidation state of the metal precursor is used, or that any necessary pre-activation steps are performed correctly.

      • Substrates with strong coordinating groups (e.g., unprotected thiols or some nitrogen heterocycles) can sometimes bind to and deactivate the metal center.

Section 2: Managing Common Side Reactions and Byproducts

Observing unexpected spots on your TLC plate or peaks in your NMR spectrum is a common challenge. This section details the most frequently observed side reactions and their mechanistic origins.

FAQ 2: My primary side product appears to be the simple decarboxylated starting material (R-H instead of R-OCF₂H). Why is this happening?

Answer:

This is a very common issue in decarboxylative cross-coupling reactions and points to an "off-cycle" radical pathway dominating. The key intermediate is a carbon-centered radical (R•) formed after decarboxylation.[1][2] The desired pathway is for this radical to be trapped by the difluoromethoxylating species. However, it can be intercepted by a hydrogen atom source instead.

  • Mechanistic Cause: The alkyl radical (R•) generated upon decarboxylation is abstracting a hydrogen atom from the solvent or another component in the reaction mixture. This is especially prevalent with solvents that have weak C-H bonds (e.g., THF, acetonitrile).

  • Troubleshooting Protocol:

    • Solvent Choice: Switch to a solvent with stronger C-H bonds that is less prone to hydrogen atom transfer (HAT). Examples include benzene, toluene, or dioxane. The choice of solvent can be critical to reaction success.[1]

    • Concentration: Ensure the concentration of your difluoromethoxylating agent is sufficiently high to outcompete the background HAT process. Running the reaction at a higher concentration can sometimes favor the desired product formation.

    • Proton Scavenging: In some cases, adventitious water or other protic impurities can be the culprit. Adding a non-coordinating, sterically hindered base or a desiccant might be beneficial, provided it doesn't interfere with the reaction chemistry.

Troubleshooting Workflow: Decarboxylation vs. Difluoromethoxylation

G Start Carboxylic Acid (R-COOH) Radical Alkyl Radical (R.) Generated via Decarboxylation Start->Radical Catalyst/ Initiator Desired Desired Product (R-OCF2H) Radical->Desired Successful Trapping Undesired Side Product (R-H) Radical->Undesired Hydrogen Atom Abstraction (HAT) Trap Difluoromethoxylating Reagent HAT Hydrogen Atom Source (e.g., Solvent)

Caption: Competing pathways for the alkyl radical intermediate.

FAQ 3: I'm observing a significant amount of a byproduct that appears to be from the dimerization of my substrate's alkyl group (R-R). What causes this?

Answer:

The formation of a dimer (R-R) is a classic sign of a radical-radical coupling reaction. This occurs when the concentration of the generated alkyl radical (R•) is too high, leading to self-quenching instead of reacting with the intended difluoromethoxylating partner.

  • Mechanistic Cause: Two alkyl radicals (R•), generated from two separate decarboxylation events, are colliding and forming a new C-C bond. This is a second-order process in relation to the radical concentration.

  • Troubleshooting Protocol:

    • Slow Addition: Instead of adding the carboxylic acid all at once, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the alkyl radical low, minimizing the chance of dimerization.

    • Lower Temperature: Reducing the reaction temperature can decrease the rate of radical generation, which in turn lowers the steady-state concentration of the radical species, thus disfavoring the bimolecular dimerization pathway.

    • Check Initiator/Catalyst Loading: If using a chemical initiator or catalyst, ensure the loading is not excessively high. An overly rapid initiation can produce a burst of radicals that are more likely to dimerize.

FAQ 4: My reaction is messy, and I see evidence of what might be bis-difluoromethoxylated products or reactions with my solvent.

Answer:

The formation of multiple products, including potential bis-adducts or solvent-adducts, points to a highly reactive intermediate, likely the difluoromethoxy radical (•OCF₂H) or difluorocarbene (:CF₂), depending on your chosen reagent.[3][4] These species can be indiscriminately reactive if not properly controlled.

  • Mechanistic Cause:

    • Difluoromethoxy Radical (•OCF₂H): This radical is electrophilic and can add to aromatic rings. If your substrate or solvent is aromatic, you might see C-H difluoromethoxylation as a side reaction.[5] If the concentration of the substrate is too low, the radical may add to the desired product a second time, leading to bis-difluoromethoxylated species.[5]

    • Difluorocarbene (:CF₂): Generated from precursors like sodium chlorodifluoroacetate, this species is highly reactive and can insert into various X-H bonds (where X = O, N, S) or participate in cycloadditions.[4] If your substrate has other reactive functional groups, carbene insertion can be a major side reaction.

  • Troubleshooting Protocol:

IssueProbable CauseRecommended Solution
Bis-difluoromethoxylation Low substrate concentration.Increase the initial concentration of the carboxylic acid. The reaction of the radical with the starting material should be faster than with the more electron-deactivated product.
Solvent Reactivity The solvent has reactive C-H bonds or is aromatic.Switch to a more inert solvent. Perfluorinated solvents can be an option, though costly. Alternatively, a solvent like 1,4-dioxane or tert-amyl alcohol might be less reactive.
Undesired Functional Group Reactivity The substrate contains sensitive groups (e.g., unprotected phenols, thiols, or amines).Protect the sensitive functional groups before subjecting the molecule to the reaction conditions. For example, a phenol could be protected as a methyl or benzyl ether.

Decision Tree for Managing Reactive Intermediates

G Start Messy Reaction Profile CheckByproduct Identify Key Byproduct(s) (e.g., via GC-MS, LC-MS) Start->CheckByproduct BisAdduct Bis-difluoromethoxylated Product CheckByproduct->BisAdduct Is it a bis-adduct? SolventAdduct Solvent-Related Byproduct CheckByproduct->SolventAdduct Does it involve solvent? Dimer Dimer (R-R) CheckByproduct->Dimer Is it a dimer? SolveBis Increase Substrate Concentration BisAdduct->SolveBis SolveSolvent Change to More Inert Solvent SolventAdduct->SolveSolvent SolveDimer Use Slow Addition of Substrate Dimer->SolveDimer

Caption: Systematic approach to diagnosing and solving byproduct formation.

Section 3: Experimental Protocols

To provide a practical context, here is a generalized protocol for a photoredox-catalyzed decarboxylative difluoromethoxylation. Note: This is a representative example; specific conditions will vary based on the substrate and chosen catalytic system.

Representative Experimental Protocol
  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv), the photocatalyst (e.g., fac-[Ir(ppy)₃], 1-2 mol%), and the difluoromethoxylating reagent (1.5-2.0 equiv).

  • Inerting: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMSO, 0.1 M) via syringe.

  • Reaction: Place the vial approximately 5-10 cm from a light source (e.g., a 34W blue LED lamp) and begin vigorous stirring. A fan should be used to maintain the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by periodically taking small aliquots.

  • Workup: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

Sources

Technical Support Center: Optimizing 2-(Difluoromethoxy)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Ghost" Product

Synthesis of 2-(Difluoromethoxy)acetic acid (CAS: 1089695-61-3) is notoriously deceptive. The reaction often appears successful by TLC or crude NMR, yet the final isolated yield is abysmal.

As a Senior Application Scientist, I often see researchers failing not because the chemistry isn't working, but because the isolation strategy is mismatched with the molecule's physicochemical properties. This guide moves beyond standard textbook protocols to address the specific volatility, solubility, and carbene-stability challenges inherent to this molecule.

Module 1: Diagnostic Logic Tree

Before altering your reaction conditions, use this logic flow to pinpoint the exact stage of yield loss.

TroubleshootingFlow Start START: Low Yield Observed CrudeNMR Check Crude NMR (Pre-Workup) Is Product Signal (-OCF2H, t, ~6.5 ppm) Present? Start->CrudeNMR WorkupIssue Issue: ISOLATION FAILURE Product formed but lost during extraction/drying. CrudeNMR->WorkupIssue Yes, Signal Strong ReactionIssue Issue: REACTION FAILURE Carbene death or side reactions. CrudeNMR->ReactionIssue No, Signal Weak/Absent VolatilityCheck Did you Rotavap to dryness under high vacuum? WorkupIssue->VolatilityCheck ReagentCheck Reagent Used: Gas (Freon-22) or Solid (SCDA)? ReactionIssue->ReagentCheck AqSolubility Did you acidify aqueous layer to pH < 2 before extraction? VolatilityCheck->AqSolubility No Solution: Product Sublimed/Evaporated.\nUse salt formation or gentle distillation. Solution: Product Sublimed/Evaporated. Use salt formation or gentle distillation. VolatilityCheck->Solution: Product Sublimed/Evaporated.\nUse salt formation or gentle distillation. Yes TempCheck Temperature Control: Was Temp > 60°C (SCDA) or < 0°C (Gas)? ReagentCheck->TempCheck Solution: Optimize Carbene Generation Rate Solution: Optimize Carbene Generation Rate TempCheck->Solution: Optimize Carbene Generation Rate Check Protocol

Figure 1: Diagnostic flowchart to distinguish between synthetic failure and isolation loss.

Module 2: The "Gold Standard" Protocol

To maximize yield, we recommend the Sodium Chlorodifluoroacetate (SCDA) route over Freon-22 gas. It provides better stoichiometric control and avoids mass-transfer limitations of gas-liquid reactions.

Phase 1: The Reaction (Difluoromethylation)

Target Intermediate: Methyl 2-(difluoromethoxy)acetate Note: We synthesize the ester first. Direct alkylation of the acid consumes base and leads to difficult purification.

ParameterRecommendationTechnical Rationale
Substrate Methyl glycolate (1.0 equiv)Ethyl/Methyl esters are preferred over free acids to prevent protonation of the difluorocarbene intermediate.
Reagent Sodium Chlorodifluoroacetate (SCDA) (2.5 equiv)Solid source of

. Excess is required because carbene hydrolysis competes with product formation.
Base

(3.0 equiv)
Acts as a proton scavenger. Use anhydrous, finely ground powder.
Solvent DMF or NMP (Anhydrous)Critical: Water kills difluorocarbene instantly. DMF stabilizes the polar transition state.[1]
Temp 90–100°CSCDA decarboxylates at ~95°C. Below this, no carbene forms. Above 110°C, polymerization (tar) dominates.

Step-by-Step:

  • Dissolve Methyl glycolate (10 mmol) in anhydrous DMF (30 mL).

  • Add

    
     (30 mmol) and stir for 15 min.
    
  • Add SCDA (12.5 mmol, 0.5 portion) and heat to 95°C.

  • The Trick: Add the remaining SCDA (12.5 mmol) portion-wise over 1 hour while at 95°C. This maintains a steady concentration of carbene without overwhelming the substrate, reducing oligomerization.

Phase 2: Hydrolysis & Isolation (The Danger Zone)

Target Product: this compound

Most yields are lost here. The free acid is small (MW ~126), polar, and surprisingly volatile.

  • Saponification: Treat the ester with LiOH (2 equiv) in THF/H2O (3:1) at 0°C to RT. Avoid heating.

  • Workup (Crucial):

    • Wash the basic aqueous layer with

      
       to remove organic impurities (unreacted ester/tar).
      
    • Acidification: Cool to 0°C. Acidify carefully with 6M HCl to pH 1-2.

    • Salting Out: Saturate the aqueous layer with NaCl. This is mandatory to push the polar acid into the organic phase.

    • Extraction: Extract 5x with Ethyl Acetate (DCM is often too non-polar for this acid).

  • Drying: Dry over

    
    .
    
  • Concentration: DO NOT use high vacuum or heat. Concentrate on a rotavap at >40 mbar and <30°C bath temperature. Stop when a small amount of solvent remains if possible, or co-evaporate with toluene if a solid is strictly required.

Module 3: Troubleshooting FAQs

Q1: The reaction mixture turned black and tarry. Is my product gone?

Diagnosis: Carbene Polymerization. Explanation: Difluorocarbene (


) is highly reactive.[2] If it doesn't find the alcohol quickly, it reacts with itself to form tetrafluoroethylene (TFE) and longer fluoropolymers (black tar).
Fix: 
  • Dilution: Increase solvent volume (0.1 M concentration).

  • Slow Addition: Add the SCDA reagent slowly over time rather than all at once. This keeps the instantaneous

    
     concentration low, favoring reaction with the alcohol over dimerization.
    
Q2: I see the product in the crude NMR, but after column chromatography, I recovered <10%.

Diagnosis: Volatility & Streakiness. Explanation: this compound is acidic and polar. It streaks on silica gel, making fractions dilute and hard to detect. Furthermore, it can sublime or evaporate during fraction concentration. Fix:

  • Avoid Column if possible: The "Gold Standard" workup (Acid/Base extraction) usually yields sufficient purity (>95%).

  • If Column is needed: Use a solvent system with 1% Formic Acid or Acetic Acid to suppress streaking.

  • Isolation: Isolate as the Benzyl ester if you need to purify by column. Benzyl esters are heavy (non-volatile) and UV-active. You can then hydrogenate (

    
    ) to get the pure acid quantitatively without harsh workup.
    
Q3: My starting material (Glycolate) is fully consumed, but I mostly isolated the hydrolyzed acid (Glycolic acid), not the difluoromethyl ether.

Diagnosis: Moisture Contamination. Explanation: Water is a better nucleophile than your alcohol. If your DMF was "wet," the carbene reacted with water to form formate species or CO/HF, while the base hydrolyzed your ester. Fix:

  • Use fresh anhydrous DMF (sealed bottle).

  • Add activated 3Å molecular sieves to the reaction flask.

Module 4: Mechanistic Insight (The "Why")

Understanding the mechanism clarifies why specific conditions are required.

Mechanism SCDA SCDA Reagent (ClCF2CO2-) Carbene Difluorocarbene (:CF2) SCDA->Carbene Heat (95°C) -CO2, -Cl- Intermediate Ylide Intermediate (RO-CF2-H) Carbene->Intermediate Insertion into O-H (Base assisted) SideRxn Side Reaction: Polymerization/Hydrolysis Carbene->SideRxn Excess Carbene or Water present Alcohol Glycolate Ester (RO-H) Product Product (RO-CF2H) Intermediate->Product Protonation

Figure 2: Reaction pathway. Note that the generation of carbene is thermal, but the insertion is base-mediated.

Key Takeaway: The reaction relies on the in situ generation of


. The rate of generation (controlled by Temp) must match the rate of consumption (reaction with substrate). If generation is too fast (Temp > 100°C), side reactions dominate.

References

  • BenchChem. Synthesis and properties of this compound. (Accessed 2026).[3] Link

  • Zafrani, Y., et al. "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate." Organic Letters, 2009. Link

  • Ni, C., & Hu, J. "Recent Advances in the Synthetic Application of Difluorocarbene." Synthesis, 2014. Link

  • Li, S., et al. "Asymmetric α-electrophilic difluoromethylation of β-keto esters by phase transfer catalysis." Organic & Biomolecular Chemistry, 2025. Link

  • ChemicalBook. this compound Product Properties. (Accessed 2026).[3] Link

Sources

Stability issues of 2-(Difluoromethoxy)acetic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Difluoromethoxy)acetic acid (DFMAA) is a critical fluorinated building block (


), often employed as a lipophilic, metabolically stable bioisostere for methoxy-substituted acids. While the difluoromethoxy group (

) imparts metabolic robustness, it introduces specific chemical fragilities—particularly under strongly acidic conditions or high thermal stress—that differ from standard aliphatic ethers.

This guide addresses the three most common failure modes reported by our users: unexpected des-fluorination , decarboxylation during activation , and glassware etching .

Module 1: Critical Stability Matrix

The stability of DFMAA is dictated by the push-pull electronic relationship between the electron-withdrawing difluoromethyl group and the carboxyl moiety.

Stability Threshold Table
ParameterSafe RangeCritical Failure ZoneConsequence of Failure
Temperature


(Prolonged)
Decarboxylation : Loss of

to form difluoromethyl methyl ether (volatile).
pH (Aqueous)


(Conc. Acid)
Hydrolysis : Cleavage of

to Formate + HF + Glycolic acid.
Lewis Acids Mild (

)
Strong (

)
C-O Cleavage : Lewis acid coordination to ether oxygen triggers fragmentation.
Activation Oxalyl Chloride, HATUThionyl Chloride (Reflux)Degradation :

accumulation at high temp attacks the acetal-like ether.
Mechanistic Insight: Why it Fails

The


 group behaves chemically like a stabilized hemi-orthoester. While the fluorine atoms reduce the basicity of the oxygen (making it harder to protonate than a standard ether), they also make the carbon susceptible to nucleophilic attack if activated.

Figure 1: Primary degradation pathways. Acid-mediated hydrolysis leads to HF release, while thermal stress drives decarboxylation.

Module 2: Troubleshooting Reaction Conditions

Scenario A: "My yield is low during Acid Chloride formation."

Diagnosis: You likely used Thionyl Chloride (


) at reflux.
The Science:  The reaction generates 

and

. While DFMAA is moderately stable, the combination of high heat (

) and high concentrations of

can protonate the ether oxygen, leading to cleavage. Furthermore, the

byproduct can catalyze the decomposition of the sensitive

moiety.

Protocol Correction (The "Soft" Activation): Use the Ghosez method or Oxalyl Chloride with catalytic DMF.

  • Solvent: Dry Dichloromethane (DCM).

  • Temp: Cool to

    
    .
    
  • Reagent: Add Oxalyl Chloride (1.2 equiv) dropwise.

  • Catalyst: Add DMF (1-2 drops). Gas evolution will be vigorous but controlled.[1]

  • Warm: Allow to warm to Room Temp (RT) only. Do not reflux.

  • Workup: Evaporate volatiles at reduced pressure (

    
    ). Use the crude acid chloride immediately.
    
Scenario B: "I see etching on my glassware."

Diagnosis: Fluoride leaching due to accidental hydrolysis. The Science: If the reaction mixture becomes strongly acidic (pH < 1) or involves Lewis Acids (like


 or 

), the

or

bonds can rupture, releasing

ions. In the presence of protons, this forms Hydrofluoric Acid (HF), which etches borosilicate glass.

Protocol Correction:

  • Vessels: Use PTFE (Teflon) or Polypropylene reaction vessels if using Lewis Acids.

  • Scavengers: If the reaction allows, include a weak base (e.g.,

    
     or Pyridine) to neutralize incidental acid generation.
    
Scenario C: "Coupling failed with standard carbodiimides (EDC/DCC)."

Diagnosis: Formation of N-acylurea byproduct due to slow nucleophilic attack. The Science: The electron-withdrawing nature of the


 group makes the carboxylic acid more acidic (

) than acetic acid (

). This increases the reactivity of the activated ester but also makes it prone to rearrangement if the amine nucleophile is sterically hindered or slow.

Protocol Correction: Switch to HATU or T3P (Propylphosphonic anhydride).

  • Base: Use DIPEA (3.0 equiv) to ensure the carboxylic acid is fully deprotonated before coupling reagent addition.

  • Order of Addition: Acid + Base

    
     Stir 5 min 
    
    
    
    HATU
    
    
    Amine.

Module 3: Storage & Handling FAQs

Q: Is DFMAA hygroscopic? A: Yes. Like most fluoro-acetic acid derivatives, it attracts moisture. Water absorption leads to the formation of hydrates, which complicates stoichiometry calculations.

  • Recommendation: Store in a desiccator or under Nitrogen/Argon.

Q: Can I use strong bases like LDA or LiHMDS? A: Proceed with caution. While the


 group is base-stable, the 

-protons (between the ether and carbonyl) are acidic.
  • Risk:[2] Deprotonation forms an enolate. If warmed, this enolate can undergo

    
    -elimination of a fluoride ion (though less likely than with trifluoromethyl groups), leading to decomposition.
    
  • Fix: Keep lithiation reactions below

    
    .
    

Q: How do I dispose of waste containing DFMAA? A: Treat as Fluorinated Organic Waste . Do not mix with strong acid waste streams, as this may generate HF gas in the waste container over time.

References

  • Hydrolysis Mechanisms of Difluoromethyl Ethers Zafrani, Y., et al. "Difluoromethyl Ethers: Synthesis and Stability." Journal of Organic Chemistry. [Link]

  • Decarboxylation of Alpha-Heteroatom Acids Master Organic Chemistry. "Decarboxylation of Carboxylic Acids: Mechanisms and Factors."[3] [Link]

  • Activation Protocols for Fluorinated Acids Organic Syntheses. "Preparation of Fluorinated Esters and Amides." [Link]

Sources

Preventing decomposition of the difluoromethoxy group during synthesis

Technical Support Center: Difluoromethoxy ( ) Stability & Synthesis

Status: Operational Current Guide Version: 2.4 (2026 Update) Audience: Medicinal Chemists, Process Chemists Topic: Preventing Decomposition & Optimizing Installation of the Difluoromethoxy Group

Critical Failure Analysis: Why the Group Decomposes

The Core Issue: The difluoromethoxy group is a "lipophilic hydrogen bond donor." While metabolically robust, it is chemically fragile during synthesis due to the acidity of the


Mechanism of Failure: The primary decomposition pathway is Base-Mediated


-Elimination
  • Deprotonation: A strong base removes the proton from the

    
     moiety.
    
  • Elimination: The resulting carbanion ejects a fluoride ion.

  • Collapse: The intermediate (fluorophosgene equivalent) rapidly hydrolyzes or reacts with nucleophiles, destroying the group.

Visualizing the Decomposition Pathway

(Graphviz Diagram: The "Death Spiral" of

Decompositioncluster_preventionPrevention StrategyStartIntact -OCF2H GroupInterCarbanion Intermediate[-OCF2-]Start->InterDeprotonationBaseStrong Base(e.g., n-BuLi, LDA)Base->InterPhosFluorophosgene(O=CF2)Inter->PhosAlpha-EliminationElimFluoride Elimination(-F-)EndDecomposition(Phenol/Formate)Phos->EndHydrolysisSafeSafe Bases:K2CO3, CsF, KOtBu (mild)

Figure 1: The primary decomposition mechanism involves deprotonation followed by fluoride elimination. Avoiding hard nucleophiles is critical.

Reagent Selection Matrix

Choosing the right reagent is the first step in stability. "Solid" reagents are generally preferred over gases for safety and stoichiometry control, which minimizes side reactions.

Reagent ClassReagent NameMechanismStability RiskBest For
Solid (Salt)

Carbene InsertionHigh: Requires heat (

); risk of hydrolysis.
Simple phenols; Scale-up.
Liquid (Phosphonate)

Carbene InsertionLow: Works under mild basic conditions (aq.

).
Sensitive substrates; Late-stage functionalization.[1][2]
Sulfone

Radical/ElectrophilicMedium: Requires specific activation.Electrophilic difluoromethylation.[3][4][5]
Gas

(Freon-22)
Carbene InsertionHigh: Ozone depleting; difficult stoichiometry control.Legacy processes (Avoid if possible).
Radical Precursor

Radical TransferVery Low: Neutral conditions; no strong base.Heterocycles; Complex natural products.

Troubleshooting & FAQs

Direct solutions to common user tickets.

Q1: "I lost my group during a lithiation step. What happened?"

Diagnosis: You likely used



The Fix:
  • Option A: Use a weaker base if possible (e.g., LiTMP or LDA at

    
    strictly).
    
  • Option B (Deuteration): Switch to

    
    . The Kinetic Isotope Effect (KIE) renders the C-D bond significantly more stable against deprotonation, often surviving conditions that destroy the proteo-analog [1].
    
  • Option C: Install the group after the lithiation step.

Q2: "My yield is low (<30%) using sodium chlorodifluoroacetate."

Diagnosis: This is usually a "water management" issue. The difluorocarbene intermediate reacts with water 1000x faster than with your phenol. The Fix:

  • Solvent: Use DMF or NMP (anhydrous).

  • Temperature: Ensure the internal temperature reaches

    
     to drive decarboxylation.
    
  • Addition: Add the reagent slowly (syringe pump) to keep the instantaneous carbene concentration low, favoring reaction with the phenol over dimerization.

Q3: "Can I use acid to deprotect a Boc group in the presence of ?"

Diagnosis: Generally, yes. The

The Fix:
  • Safe:

    
    /Dioxane, TFA/DCM (room temp).
    
  • Unsafe: Concentrated

    
     with heat (hydrolysis to formate).
    

Verified Protocols

Self-validating workflows designed to minimize decomposition.

Protocol A: Mild Installation using Phosphonate Reagent (Zafrani-Segall Method)

Best for: Substrates sensitive to high heat.

Materials:

  • Substrate: Phenol derivative (

    
     equiv)
    
  • Reagent: Diethyl (bromodifluoromethyl)phosphonate (

    
     equiv)
    
  • Base:

    
     (
    
    
    equiv, as
    
    
    aq. solution)
  • Solvent:

    
     (to 
    
    
    )

Workflow:

  • Setup: Dissolve phenol in

    
     at 
    
    
    .
  • Base Addition: Add aqueous

    
    . Checkpoint: Solution may turn biphasic.
    
  • Reagent Addition: Add phosphonate reagent dropwise.

  • Reaction: Stir vigorously (1000 rpm) at

    
     for 5 mins, then warm to RT for 30 mins.
    
    • Self-Validation: Monitor by TLC. The product is significantly less polar than the starting phenol.

  • Quench: Dilute with water, extract with

    
    .
    
Protocol B: Radical Difluoromethoxylation (Late-Stage)

Best for: Functionalizing arenes without pre-existing phenols.

Materials:

  • Substrate: Arene/Heteroarene[6][7][8]

  • Reagent: Ngai's Reagent (trifluoromethoxy-benzotriazole derivative) or similar radical precursors.

  • Catalyst:

    
     (Photoredox)
    

Workflow: (Visualized below for logic flow)

WorkflowStep11. Mix Substrate + Catalyst(Solvent: MeCN)Step22. Add Radical Precursor(e.g. Zn(SO2CF2H)2)Step1->Step2Step33. Irradiate (Blue LED)Induces SETStep2->Step3Step44. Radical Addition(•OCF2H adds to Arene)Step3->Step4Step55. Oxidation/DeprotonationRestores AromaticityStep4->Step5

Figure 2: Radical pathways avoid the unstable carbanion intermediate entirely.

References

  • Zafrani, Y., et al. (2018). "Difluoromethyl Ethers: Conformation, Hydrogen Bonding, and Physicochemical Properties." Journal of Medicinal Chemistry. [9]

  • Zafrani, Y., & Segall, Y. (2009). "Efficient Difluoromethylation of Phenols and Thiophenols." Tetrahedron.

  • Fier, P. S., & Hartwig, J. F. (2012). "Copper-Mediated Difluoromethylation of Aryl Iodides." Journal of the American Chemical Society.

  • Li, L., et al. (2011). "Difluoromethylation of Alcohols with TMSCF2H." Angewandte Chemie International Edition.

  • Ngai, M. Y., et al. (2019). "Catalytic Radical Difluoromethoxylation of Arenes and Heteroarenes." Chem.

Byproduct formation in the synthesis of 2-(Difluoromethoxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(difluoromethoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic endeavors. Our approach is rooted in mechanistic understanding and practical, field-proven solutions to ensure the integrity of your research.

Introduction to the Synthesis and its Challenges

The synthesis of this compound is a valuable process in medicinal chemistry, as the difluoromethoxy group can enhance the metabolic stability and lipophilicity of drug candidates. A common and efficient synthetic route involves a two-step process:

  • Williamson Ether Synthesis: The formation of ethyl 2-(difluoromethoxy)acetate by reacting the sodium salt of ethyl glycolate with a difluoromethylating agent, typically chlorodifluoromethane (CHF₂Cl).

  • Hydrolysis: The conversion of the intermediate ester to the final carboxylic acid product.

While this route is robust, it is not without its challenges. The formation of specific byproducts can complicate purification and reduce overall yield. This guide will provide a detailed analysis of these potential issues and offer clear, actionable solutions.

Visualizing the Synthetic Pathway and Byproduct Formation

To understand the potential for byproduct formation, it is essential to visualize the reaction pathways. The following diagram illustrates the desired synthesis and the key side reaction.

Synthesis_Byproducts cluster_reactants Starting Materials Ethyl Glycolate Ethyl Glycolate Base Base (e.g., NaH) Sodium Ethyl Glycolate Sodium Ethyl Glycolate Base->Sodium Ethyl Glycolate CHF2Cl Chlorodifluoromethane (CHF2Cl) Ethyl_Ester Ethyl 2-(difluoromethoxy)acetate CHF2Cl->Ethyl_Ester Byproduct Byproducts (e.g., from Difluorocarbene) CHF2Cl->Byproduct Final_Product Final_Product Ethyl_Ester->Final_Product Hydrolysis Sodium Ethyl Glycolate->Ethyl_Ester Williamson Ether Synthesis (SN2)

Caption: Main synthetic route to this compound and the competing elimination pathway.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the synthesis.

Q1: My reaction mixture for the Williamson ether synthesis turned dark brown. Is this normal, and what could be the cause?

A1: A dark coloration is often indicative of side reactions. The primary culprit is the base-induced elimination of HCl from chlorodifluoromethane, which generates the highly reactive intermediate, difluorocarbene (:CF₂). This carbene can then polymerize or react with other components in the mixture, leading to complex, colored byproducts.

  • Causality: Strong bases, such as sodium hydride or sodium ethoxide, can act as both a nucleophile precursor (by deprotonating the alcohol) and a base for elimination. If the temperature is too high or the base is too concentrated, the elimination pathway can compete with or even dominate the desired Sₙ2 reaction.

  • Recommendation: Maintain a low reaction temperature (typically below 0°C) during the addition of the base and chlorodifluoromethane. Slow, controlled addition of reagents is also crucial to minimize localized high concentrations of base.

Q2: After the hydrolysis step, my NMR spectrum shows signals for both the desired carboxylic acid and the starting ester. How can I drive the reaction to completion?

A2: Incomplete hydrolysis is a common issue, especially with sterically hindered or electron-withdrawing groups near the ester functionality. The difluoromethoxy group, being electron-withdrawing, can slightly decrease the reactivity of the carbonyl group towards nucleophilic attack by water or hydroxide.

  • Causality: The hydrolysis of esters is an equilibrium process. Insufficient water, inadequate reaction time, or suboptimal pH can lead to incomplete conversion.

  • Troubleshooting Steps:

    • Increase Reaction Time: Extend the reaction time and monitor the progress by TLC or NMR.

    • Increase Temperature: Gently heating the reaction mixture can increase the rate of hydrolysis. However, be cautious of potential side reactions at elevated temperatures.

    • Adjust pH: For base-catalyzed hydrolysis (saponification), ensure at least a stoichiometric amount of base (e.g., NaOH or KOH) is used. For acid-catalyzed hydrolysis, using a stronger acid or a higher concentration can be effective.

    • Use a Co-solvent: If the ester has poor solubility in the aqueous medium, adding a co-solvent like THF or dioxane can improve miscibility and reaction rate.

Q3: I see an unusual triplet in my ¹⁹F NMR spectrum around -80 ppm that I can't identify. What could it be?

A3: A triplet in the ¹⁹F NMR spectrum in this region is characteristic of a CHF₂ group. While your desired product and intermediate ester will show a triplet (coupled to the adjacent CH proton), the exact chemical shift is important. The presence of an unexpected triplet could indicate a byproduct where the difluoromethoxy group is attached to a different fragment.

  • Possible Byproduct: One possibility, though less common, is the formation of a byproduct from the reaction of difluorocarbene with the solvent or another nucleophile present.

  • Diagnostic Action: To identify the unknown, it is crucial to use 2D NMR techniques such as ¹H-¹⁹F HMBC to establish long-range correlations and piece together the structure of the byproduct. A detailed analysis of the ¹H and ¹³C NMR spectra is also essential.

Troubleshooting Guide: A Symptom-Based Approach

This section provides a structured approach to troubleshooting based on common observational symptoms during the synthesis.

Symptom / Observation Potential Cause(s) Corrective Actions & Preventative Measures
Low yield in the Williamson ether synthesis step 1. Incomplete deprotonation of ethyl glycolate. 2. Competing elimination reaction of CHF₂Cl. 3. Loss of volatile CHF₂Cl from the reaction vessel. 1. Ensure the use of a sufficiently strong and dry base (e.g., NaH). Allow adequate time for the deprotonation to complete before adding CHF₂Cl.2. Maintain a low reaction temperature (e.g., -10°C to 0°C). Add the base and CHF₂Cl slowly and portion-wise.3. Use a well-sealed reaction vessel with a condenser cooled to a low temperature (e.g., -78°C).
Presence of a peak corresponding to unreacted ethyl glycolate in NMR after the first step Insufficient difluoromethylating agent or reaction time. Ensure an excess of CHF₂Cl is used. The reaction can be monitored by TLC or GC-MS to ensure complete consumption of the starting material before workup.
Difficult separation of the final product from the unreacted ester Similar polarities of the ester and the carboxylic acid. 1. Drive the hydrolysis to completion: See FAQ Q2 for recommendations.2. Extractive Workup: After hydrolysis, carefully adjust the pH of the aqueous solution. At a basic pH (~9-10), the carboxylic acid will be deprotonated (carboxylate salt) and remain in the aqueous phase, while the unreacted ester can be extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The aqueous layer can then be acidified (pH ~1-2) and the desired product extracted with an organic solvent.
Broad or complex signals in the NMR of the final product Presence of multiple byproducts or residual inorganic salts. 1. Purification: The crude product may require purification by fractional distillation under reduced pressure or by column chromatography.2. Aqueous Washes: Ensure the organic extracts are thoroughly washed with brine to remove any residual inorganic salts.

Analytical Characterization: Identifying Products and Byproducts

Accurate identification of the desired product and any impurities is critical. Below is a table summarizing the expected NMR chemical shifts.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) ¹⁹F NMR (δ, ppm)
Ethyl glycolate ~4.1 (s, 2H), ~4.2 (q, 2H), ~1.3 (t, 3H)~171, ~61, ~60, ~14N/A
Ethyl 2-(difluoromethoxy)acetate ~6.5 (t, ¹JHF = 74 Hz, 1H), ~4.3 (s, 2H), ~4.2 (q, 2H), ~1.3 (t, 3H)~168, ~114 (t, ¹JCF = 245 Hz), ~67, ~61, ~14~-85 (d, ¹JHF = 74 Hz)
This compound ~10-12 (br s, 1H), ~6.6 (t, ¹JHF = 72 Hz, 1H), ~4.4 (s, 2H)~172, ~114 (t, ¹JCF = 248 Hz), ~67~-86 (d, ¹JHF = 72 Hz)
Tetrafluoroethylene (Potential Byproduct) N/A~135 (quint, ¹JCF = 290 Hz)~-133 (s)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(difluoromethoxy)acetate

Materials:

  • Ethyl glycolate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Chlorodifluoromethane (CHF₂Cl)

  • Diethyl ether

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl glycolate (1.0 eq) in DMF dropwise.

  • Allow the mixture to stir at 0°C for 30 minutes.

  • Cool the reaction mixture to -10°C.

  • Bubble chlorodifluoromethane gas through the reaction mixture at a slow, steady rate, maintaining the temperature below 0°C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure.

Protocol 2: Hydrolysis of Ethyl 2-(difluoromethoxy)acetate

Materials:

  • Ethyl 2-(difluoromethoxy)acetate

  • Sodium hydroxide

  • Water

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve ethyl 2-(difluoromethoxy)acetate (1.0 eq) in a solution of sodium hydroxide (1.5 eq) in water.

  • Stir the mixture at room temperature or gently heat to 40-50°C to facilitate hydrolysis.

  • Monitor the reaction by TLC or NMR until the starting material is consumed.

  • Cool the reaction mixture to 0°C and acidify to pH 1-2 with concentrated hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by distillation under reduced pressure.

References

  • Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities. Caltech. Available at: [Link]

  • Purification of Acetic Acid. Google Patents.

Technical Guide: Optimizing Catalyst Selection for Difluoromethoxylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The difluoromethoxy group (


) is a critical bioisostere in modern medicinal chemistry. It modulates lipophilicity (

), acts as a lipophilic hydrogen bond donor, and improves metabolic stability compared to methoxy (

) groups.

However, installing this group is synthetically distinct from trifluoromethylation (


) or difluoromethylation (

). Unlike those groups, there is no general Palladium-catalyzed cross-coupling method (e.g., Buchwald-Hartwig type) to directly install

onto an aryl halide due to the instability of the difluoromethoxide anion and the lack of suitable reductive elimination pathways.

Therefore, catalyst and reagent selection must be driven by the substrate oxidation state (Phenol vs. Arene) and electronic properties . This guide details the three primary validated workflows:

  • Nucleophilic Difluorocarbene Insertion (for Phenols).

  • Photoredox Radical C-H Functionalization (for Unactivated Arenes).

  • Silver-Mediated Oxidative Functionalization (for Heterocycles).

Decision Matrix: Selecting the Right Methodology

Do not default to one reagent. Use this logic flow to select the chemically compatible pathway for your substrate.

G Start Start: Define Substrate Q1 Is the substrate a Phenol (Ar-OH)? Start->Q1 Method1 METHOD A: Difluorocarbene Insertion (Base-Mediated) Q1->Method1 Yes Q2 Is the substrate an Unactivated Arene (Ar-H)? Q1->Q2 No Q3 Is the substrate a Heterocycle (e.g., Pyridine, Quinoline)? Q2->Q3 No (Electron Poor) Method2 METHOD B: Photoredox Catalysis (Radical C-H Functionalization) Q2->Method2 Yes (Electron Rich/Neutral) Method3 METHOD C: Ag-Mediated Oxidative (Minisci-type Radical) Q3->Method3 Yes (Basic Nitrogen) Alternative Consider: 2-Step Sequence (Ir-Borylation → Oxidation → Method A) Q3->Alternative No (Complex Scaffold)

Figure 1: Strategic decision tree for selecting the optimal difluoromethoxylation protocol based on substrate functionality.

Technical Modules & Troubleshooting

Module A: Nucleophilic Difluorocarbene Insertion (Phenols)

Target: Phenols (


)
Mechanism:  Base-mediated generation of difluorocarbene (

) followed by O-H insertion. Primary Reagents: Sodium chlorodifluoroacetate (

),

(gas), or

.

This is the "workhorse" method. The key challenge is controlling the concentration of the transient carbene species to favor insertion over dimerization (tetrafluoroethylene formation).

Protocol Optimization
  • Reagent Choice: Use

    
      for solid handling. Use 
    
    
    
    gas
    for scale-up (cheaper, but requires autoclave).
  • Solvent System: DMF or DMF/Water (10:1) is critical. Water aids in the protonation step of the intermediate anion.

  • Temperature: Requires heat (

    
    ) to decarboxylate the reagent.
    
Troubleshooting Guide (Method A)
SymptomProbable CauseCorrective Action
Low Yield (<30%) Carbene DimerizationThe carbene is generated too fast. Slow addition of the reagent (syringe pump) over 2-4 hours is required to keep steady-state concentration low.
Side Product: Aryl Formate (

)
Hydrolysis of

The reaction mixture is too basic or wet during workup. The

group can hydrolyze to a formyl group.[1] Quench with mild buffer (pH 7), not strong acid/base.
Starting Material Recovery "Stalled" Carbene GenerationCheck temperature. Decarboxylation of

has a high activation barrier. Ensure internal temp is

.
Incomplete Conversion Phenoxide SolubilityUse

or

instead of NaOH. Add 10 mol% 18-Crown-6 to solubilize the phenoxide anion.
Module B: Photoredox C-H Functionalization (Arenes)

Target: Unactivated Arenes (


)
Mechanism:  Radical substitution. Single Electron Transfer (SET) reduces a specialized reagent to generate the electrophilic 

radical. Key Reference: The Ngai Reagent (N-difluoromethoxybenzotriazole derivatives).

This method avoids pre-functionalization (like phenols) but requires careful tuning of the photocatalyst and light source.

The "Ngai" Protocol
  • Catalyst:

    
     (1-2 mol%).
    
  • Reagent: 1-(difluoromethoxy)-3-methyl-6-(trifluoromethyl)-1H-benzo[d][1,2,3]triazol-3-ium triflate.

  • Light Source: Blue LEDs (

    
    ), high intensity.
    
  • Solvent: Acetonitrile (MeCN) or DCM.

RadicalCycle Ru2 Ru(II) Ru2Star *Ru(II) Ru2->Ru2Star hv (Blue LED) Ru3 Ru(III) Ru2Star->Ru3 SET to Reagent Ru3->Ru2 Regeneration Reagent Ngai Reagent (Active) Radical •OCF2H Reagent->Radical Fragmentation Arene Arene (Ar-H) Radical->Arene Addition Product Ar-OCF2H Arene->Product Oxidation by Ru(III) -H+

Figure 2: Photoredox catalytic cycle for direct C-H difluoromethoxylation.

Troubleshooting Guide (Method B)
SymptomProbable CauseCorrective Action
No Reaction (0% Yield) Oxygen QuenchingWhile "air tolerant" in some papers, the excited state

is quenched by

. Degas solvents thoroughly (sparge with Ar for 15 mins).
Regioselectivity Issues Radical ElectronicsThe

radical is electrophilic. It prefers electron-rich positions (ortho/para to donors). If you need meta-substitution, this method will fail; switch to Ir-catalyzed C-H borylation (2-step).
Low Conversion Light PenetrationBeer-Lambert law limitation. Use narrow reaction vessels (flow chemistry is ideal) or high-intensity LEDs. Do not use round-bottom flasks with thick walls for scale >1g.
Background Decomposition Reagent InstabilityThe benzotriazolium reagent is sensitive to moisture. Store in a desiccator/glovebox. Check reagent purity by

NMR before use.
Module C: Silver-Mediated Oxidative Functionalization

Target: N-Heterocycles (Pyridines, Phenanthridines) Mechanism: Oxidative generation of


 or 

radicals using Silver(I/II) cycles. Reagents:

(or similar silanes) +

+ Oxidant (

).

Note: This method often installs


 (difluoromethyl) rather than 

(difluoromethoxy) depending on the silane used. Ensure you are using a silane source that retains the oxygen or allows for oxygen insertion, otherwise, you are performing alkylation. Correction for Accuracy: For difluoromethoxylation specifically, the silver route is less common than for difluoromethylation. If using Ag-mediated protocols, confirm the reagent is a source of

(e.g., oxidative cleavage of specific precursors) or strictly use the Photoredox method above.

Critical Clarification: Many users confuse Difluoromethylation (


) with Difluoromethoxylation (

).
  • For

    
    :  Use 
    
    
    
    or
    
    
    -catalyzed cross-coupling.
  • For

    
    :  Use the Phenol or Photoredox routes described in Modules A & B.
    

Frequently Asked Questions (FAQ)

Q: Can I use Buchwald-Hartwig coupling to install


? 
A: No.  Standard Pd-catalyzed C-O coupling requires a stable alcohol nucleophile. The difluoromethanol (

) species is unstable and spontaneously decomposes to HF and formyl fluoride. You cannot "couple" it like a normal alcohol. You must use the difluorocarbene insertion into a phenol (Method A).

Q: Why is my difluoromethoxy product turning into an aldehyde? A: This is "protodefluorination" or hydrolysis. The


 bond is acetal-like. Under strongly acidic conditions or high heat with moisture, it hydrolyzes: 

. Avoid acidic workups.

Q: What is the best solvent for


 reactions? 
A:  DMF or NMP are superior because they stabilize the transition state and allow the high temperatures (

) required for decarboxylation. Acetonitrile often boils too low (

) to drive the carbene generation efficiently.

Q: Is there a metal-catalyzed method for Aryl Halides? A: Currently, there is no general, high-yielding catalytic method to convert


 directly to 

in one step. The standard industry workflow is:
  • Convert

    
     to 
    
    
    
    (via Pd-catalyzed hydroxylation or Borylation/Oxidation).
  • Perform difluorocarbene insertion (Method A).

References

  • Photoredox C-H Difluoromethoxylation

    • Ngai, M.-Y., et al. "Catalytic Radical Difluoromethoxylation of Arenes and Heteroarenes." Chemical Science, 2019, 10, 3223-3230.
  • Difluorocarbene Reagents (Review)

    • Hu, J., et al. "A Journey of the Development of Privileged Difluorocarbene Reagents." Accounts of Chemical Research, 2024.
  • Silver-Mediated Protocols (Contextual)

    • Qing, F.-L., et al. "Silver-mediated oxidative C–H difluoromethylation of phenanthridines."[2] Chemical Communications, 2017, 53 , 11492.

  • Mechanistic Insight (Hydrolysis Issues)

    • Davis, B. G., et al. "Site-selective difluoromethylation of tryptophan residues in proteins."[1] (Discusses instability/hydrolysis to formyl group). Chemical Science Reviews, 2021.

Sources

Technical Guide: Purification of Crude 2-(Difluoromethoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Assessment

2-(Difluoromethoxy)acetic acid (


) is a critical fluorinated building block, often functioning as a lipophilic bioisostere for acetic acid or methoxy groups in medicinal chemistry.[1]

The synthesis typically involves the alkylation of glycolic acid derivatives with a chlorodifluoromethyl source (e.g.,


). Consequently, the "crude" material often presents a specific impurity profile that dictates the purification strategy.
Diagnostic: Know Your Impurities

Before selecting a protocol, confirm your impurity profile via


-NMR or LC-MS.
ImpurityOriginPhysicochemical CharacteristicRemoval Strategy
Glycolic Acid Unreacted starting material or hydrolysis byproduct.Highly polar, water-soluble, decomposes >100°C. pKa ~3.[2]83.Partitioning/Distillation
Inorganic Salts Byproducts of alkylation (NaCl, NaF).Insoluble in organics.Solvent Wash
Water Hygroscopic nature of the acid.Azeotrope former.Azeotropic Drying
Oligomers Self-esterification of glycolic acid.High boiling point tars.Vacuum Distillation

Primary Purification Protocols

Method A: Vacuum Distillation (Direct Purification)

Best for: Removal of oligomers and bulk glycolic acid.

The Science: Glycolic acid is a solid (mp 75°C) that decomposes/polymerizes near its boiling point (100°C). This compound lacks the hydroxyl donor, reducing hydrogen bonding and increasing volatility relative to molecular weight, though it remains a high-boiling liquid. Under vacuum, the fluorinated acid distills, while glycolic acid and salts remain in the pot.

Protocol:

  • Acidification: If the crude is a salt, acidify with conc. HCl to pH 1.

  • Solvent Swap: Extract into Dichloromethane (DCM) and concentrate to an oil.

  • Setup: Equip a short-path distillation head with a high-vacuum pump (<1 mmHg recommended).

  • Heating: Slowly heat the oil bath.

    • Note: The product typically distills between 85–110°C at reduced pressure (approx. 5-10 mmHg).

  • Collection: Discard the initial "forerun" (often water/solvent). Collect the steady fraction.

  • Residue: A black/brown tar (polymerized glycolic acid) will remain.

Method B: The "Ester-Loop" (High Purity Requirement)

Best for: Pharmaceutical grade purity (>98%) where trace glycolic acid is unacceptable.

The Science: Separating two acids with similar pKa values (Glycolic ~3.8 vs. Target ~3.0) is difficult. Converting them to esters amplifies the difference in physical properties. Ethyl glycolate (bp 158°C) is easily separated from Ethyl 2-(difluoromethoxy)acetate via fractional distillation due to the lack of H-bonding in the fluorinated ester.

Protocol:

  • Esterification: Reflux crude acid in Ethanol with catalytic

    
     (Fischer Esterification) for 4 hours.
    
  • Workup: Neutralize with

    
    , extract into Hexanes/EtOAc (1:1).
    
    • Why? Glycolic esters are more polar and may stay in the aqueous/organic interface, while the fluorinated ester partitions strongly into the organic phase.

  • Distillation: Distill the ester. The fluorinated ester will have a distinct boiling point.

  • Hydrolysis: Stir the purified ester with LiOH (1.1 eq) in THF/Water (1:1) at 0°C for 1 hour.

  • Isolation: Acidify to pH 1, extract with DCM, dry (

    
    ), and concentrate.
    

Troubleshooting & FAQs

Q1: My product contains persistent water even after rotovap. How do I dry it?

A: this compound is hygroscopic.[3] Solution: Perform an azeotropic distillation .

  • Dissolve the crude oil in Toluene (approx. 10mL per gram).

  • Rotovap at 45°C. The toluene/water azeotrope will carry off the moisture.

  • Repeat 2-3 times.

  • Final drying should be done on a high-vacuum manifold for >4 hours.

Q2: The crude is black and tarry. Is it ruined?

A: No. The black color is likely polymerized glycolic acid or carbohydrate-like charring. Solution:

  • Dissolve the crude in

    
     NaOH (converts acid to salt).
    
  • Wash this aqueous solution with Ethyl Acetate (removes non-acidic organic tars).

  • Treat the aqueous phase with Activated Charcoal (10 wt%), stir for 30 mins, and filter through Celite.

  • Acidify the clear filtrate and extract back into DCM.

Q3: Can I use Column Chromatography?

A: Yes, but it is challenging due to the acid "streaking" on silica. Solution: If you must use a column:

  • Mobile Phase: Add 1% Acetic Acid or Formic Acid to your Hexane/EtOAc eluent. This suppresses ionization and tightens the bands.

  • Stationary Phase: Use reverse-phase (C18) if possible, eluting with Water/Acetonitrile (+0.1% TFA). The fluorinated acid elutes after glycolic acid due to the lipophilic

    
     group.
    

Visualized Decision Logic

Diagram 1: Purification Workflow Decision Tree

Use this logic flow to determine the correct method based on your current crude state.

PurificationLogic Start Crude this compound Check Diagnostic: Check 1H-NMR Start->Check Impurity_Glycolic Impurity: High Glycolic Acid Check->Impurity_Glycolic >10% Impurity_Salts Impurity: Salts/Tars Check->Impurity_Salts Inorganic Impurity_Water Impurity: Water Check->Impurity_Water Broad OH peak Action_Distill Method A: Vacuum Distillation (Target BP < Polymerization Temp) Impurity_Glycolic->Action_Distill Bulk Grade Action_Ester Method B: Esterification Loop (Max Purity) Impurity_Glycolic->Action_Ester Pharma Grade Action_Extract DCM Extraction from Acidic Water Impurity_Salts->Action_Extract Action_Azeotrope Toluene Azeotrope Impurity_Water->Action_Azeotrope

Caption: Decision matrix for selecting purification method based on dominant impurity profile.

Diagram 2: The "Ester-Loop" Chemical Purification Cycle

This method utilizes the drastic change in physical properties when converting the acid to an ester to achieve separation.

EsterLoop Crude Crude Mixture (Target + Glycolic Acid) Step1 1. Esterification (EtOH / H+) Crude->Step1 Inter Mixed Esters (Ethyl Esters) Step1->Inter Step2 2. Distillation (Separation by BP) Inter->Step2 Step2->Crude Discard Glycolic Ester PureEster Pure Target Ester Step2->PureEster Collect Target Step3 3. Hydrolysis (LiOH / THF) PureEster->Step3 Final Pure this compound Step3->Final

Caption: The "Ester-Loop" strategy separates the target from glycolic acid by exploiting the boiling point differences of their respective esters.

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Wikipedia. (n.d.).[4] Glycolic acid: Properties and Decomposition. Retrieved from [Link][5]

  • Vertex AI Search. (2023). Synthesis and pKa correlations of fluorinated acetic acid derivatives.
  • ECHA. (n.d.). Difluoroacetic acid Registration Dossier. European Chemicals Agency.[1] Retrieved from [Link][1]

Sources

2-(Difluoromethoxy)acetic acid reaction monitoring by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Reference ID: #TLC-CHF2-001 Topic: Reaction Monitoring of 2-(Difluoromethoxy)acetic acid Analyst: Senior Application Scientist, Separation Sciences Division

Executive Summary

You are likely encountering difficulty visualizing This compound (CAS: 1089695-61-3) on standard silica plates due to two inherent molecular properties:

  • Lack of Chromophore: The

    
     backbone does not possess significant 
    
    
    
    -conjugation, rendering the molecule effectively invisible under UV
    
    
    .
  • Acidic Tailing: The free carboxylic acid moiety interacts strongly with silica surface silanols, causing "streaking" or "tailing" that obscures separation.

This guide provides a self-validating protocol to overcome these issues, moving beyond standard UV monitoring to specific stain-based visualization.

Part 1: Visualization Troubleshooting

Q: Why is my TLC plate blank under UV light?

A: The target molecule, this compound, lacks the conjugated double bonds required to quench the fluorescence indicator (F


) on the plate. The difluoromethyl group (

) and the carboxyl group (

) absorb in the far UV (<210 nm), which is often masked by solvent absorption.

The Solution: You must use a chemical stain. Bromocresol Green (BCG) is the definitive method for this compound because it chemically responds to the acidity (


) rather than the oxidative potential.
Protocol: The Bromocresol Green (BCG) System

Best for: Specific detection of free carboxylic acids.

ReagentQuantityPreparation Notes
Bromocresol Green 40 mgDissolve in 100 mL Ethanol.
0.1 M NaOH ~0.5 - 1.0 mLAdd dropwise until solution turns blue .

Usage: Dip the plate. The acid spots will appear immediately as bright yellow spots on a blue background. Mechanism: The acid protonates the indicator (blue dianion form), converting it to the yellow monoanion form.[1] This is non-destructive; you can recover the compound if necessary.

Alternative: Permanganate (KMnO₄)

Use only if BCG is unavailable. While the molecule is resistant to mild oxidation, the difluoromethyl ether can sometimes be visualized with strong oxidizers upon heating, but this is less sensitive than BCG for this specific acid.

Part 2: Chromatography & Tailing Issues

Q: The spot is streaking from the baseline. How do I fix this?

A: Carboxylic acids form strong hydrogen bonds with the silica gel stationary phase. To suppress this ionization and sharpen the spot, you must acidify the mobile phase.

Recommended Mobile Phase Systems:

  • Non-Polar Context: Hexane / Ethyl Acetate (3:1) + 1% Formic Acid .

  • Polar Context: Dichloromethane / Methanol (95:5) + 1% Acetic Acid .

Note: Formic acid is preferred for LC-MS downstream applications due to volatility, but Acetic acid is standard for TLC.

Part 3: Reaction Monitoring Logic

Q: How do I distinguish the Product from the Precursor?

Scenario: You are likely synthesizing this from a glycolic acid derivative (e.g., Ethyl glycolate or Glycolic acid) using a difluorocarbene source (e.g.,


 or 

).

The Polarity Shift:

  • Precursor (Glycolic Acid/Ester): Contains an alcohol (

    
    ). This is a Hydrogen Bond Donor (HBD). It interacts strongly with silica (Low 
    
    
    
    ).
  • Product (Difluoromethyl ether): The

    
     is replaced by 
    
    
    
    . The H-bond donor capability is lost. The fluorine atoms increase lipophilicity.[2]
  • Result: The product will move significantly higher (

    
     increases) than the alcohol precursor.
    

Visual Logic Flow:

ReactionLogic Start Reaction Mixture TLC TLC Separation (Acidic Eluent) Start->TLC Precursor Precursor (-OH) Stays Lower (More Polar) TLC->Precursor Low Rf Product Product (-OCHF2) Moves Higher (Less Polar) TLC->Product High Rf

Caption: Polarity-driven separation logic. The capping of the hydroxyl group with difluoromethyl reduces polarity, increasing Rf.

Part 4: Common Artifacts & False Negatives

Q: My spot disappeared after drying the plate!

A: this compound has a low molecular weight (MW 126.06) and can be moderately volatile, especially if the plate is heated excessively to remove solvents.

  • Fix: Air dry the plate or use a gentle stream of nitrogen. Do not use a heat gun before visualization if you suspect low yields.

Q: I see a "ghost" spot at the solvent front.

A: If you are using a difluorocarbene reagent like


 or chlorodifluoroacetate, you may generate side products (e.g., silyl byproducts or acetates).
  • Fix: Use the BCG stain. Silyl byproducts generally do not turn BCG yellow (unless they are acidic). If the spot at the front doesn't turn yellow, it is not your product.

Summary Workflow

The following decision tree outlines the standard operating procedure for validating this reaction.

Workflow Step1 Spot TLC Plate (Reaction vs. Co-spot) Step2 Elute with Acidic Modifier (e.g., +1% AcOH) Step1->Step2 Step3 Check UV (254nm) Step2->Step3 Decision1 Visible? Step3->Decision1 ResultUV Likely Impurity (Aromatic/Conjugated) Decision1->ResultUV Yes Step4 Dip in Bromocresol Green Decision1->Step4 No Decision2 Yellow Spot on Blue? Step4->Decision2 FinalProduct CONFIRMED: This compound Decision2->FinalProduct Yes FinalImpurity Not Product (Check oxidation/stains) Decision2->FinalImpurity No

Caption: Step-by-step visualization protocol emphasizing that UV inactivity is expected and BCG staining is the validation step.

References

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates - Staining Procedures. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2017). Differentiation of carboxylic acids and esters by TLC. Retrieved February 7, 2026, from [Link]

  • Hu, M., et al. (2017). Efficient Difluoromethylation of Alcohols Using TMSCF2Br. Angewandte Chemie International Edition. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: Optimization of 2-(Difluoromethoxy)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Solvent Choice on Yield & Selectivity Target Molecule: 2-(Difluoromethoxy)acetic acid (CAS: 1089695-61-3) Primary Reaction Class: O-Difluoromethylation of Glycolic Acid Derivatives

Executive Summary: The Solvent-Carbene Paradox

The synthesis of this compound (


) typically proceeds via the difluoromethylation of a glycolic acid ester (e.g., ethyl glycolate), followed by ester hydrolysis. The critical step—introducing the 

group—relies on the generation of difluorocarbene (

)
.

The Core Challenge: Difluorocarbene is a highly electrophilic, transient species. Your solvent choice dictates the "Carbene Lifetime vs. Nucleophilic Attack" balance.

  • Too Protic (e.g., Water/Alcohols): The solvent quenches

    
     before it reacts with your substrate, forming formate byproducts.
    
  • Too Apolar (e.g., Toluene without PTC): The inorganic precursors (e.g.,

    
    ) fail to dissolve, or the active alkoxide anion is not sufficiently "naked" to attack the carbene.
    

This guide details how to navigate this landscape using the two most common reagent systems: Sodium Chlorodifluoroacetate and Chlorodifluoromethane (Freon-22) .

Critical Solvent Parameters

Mechanism of Action

The reaction proceeds via an insertion-like mechanism or an


-like pathway involving the attack of an alkoxide on the electrophilic carbene.

ReactionMechanism Precursor Precursor (ClCF2CO2Na or ClCHF2) Carbene Difluorocarbene (:CF2) Precursor->Carbene Heat or Base Product Product (CHF2-O-CH2-COOEt) Carbene->Product + Alkoxide (Fast in Aprotic) SideProduct Hydrolysis (Formate/CO) Carbene->SideProduct + H2O/ROH (Solvent Quench) Substrate Glycolate Ester (HO-CH2-COOEt) Alkoxide Alkoxide Intermediate (-O-CH2-COOEt) Substrate->Alkoxide Base (Deprotonation)

Figure 1: The competition between productive difluoromethylation and solvent-mediated quenching.

Solvent Selection Matrix
Solvent SystemReagent CompatibilityDielectric Constant (

)
ProsCons
DMF (N,N-Dimethylformamide)

36.7Excellent salt solubility; stabilizes reactive intermediates; high boiling point allows decarboxylation (

C).
Difficult to remove (high bp); decomposes at high T; hygroscopic.
Acetonitrile (ACN) / Water

/

37.5 (ACN)Good for biphasic inorganic base systems; moderate polarity.Presence of water increases carbene hydrolysis risk; requires excess reagent.
DCM (Dichloromethane)

(with PTC)
8.9Excellent for Phase Transfer Catalysis; separates carbene (org phase) from base (aq phase).Poor solubility for solid salts; strict need for PTC (e.g., TBAB).
Diglyme

7.2High boiling point; stable; good cation chelation.Expensive; difficult workup.

Experimental Protocols

Protocol A: Solid Reagent (Sodium Chlorodifluoroacetate)

Best for: Lab-scale synthesis where gas handling is difficult. Solvent: DMF (Anhydrous)

  • Setup: Flame-dry a 3-neck flask. Maintain an inert atmosphere (

    
    ).
    
  • Dissolution: Dissolve Ethyl Glycolate (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Base: Add

    
     (1.5 equiv). Note: 
    
    
    
    can boost yields by 10-15% due to the "Cesium Effect" increasing alkoxide solubility.
  • Reagent Addition: Add Sodium Chlorodifluoroacetate (

    
    , 2.5 equiv).
    
  • Heating: Heat to 95–105°C .

    • Why: Decarboxylation of the salt to release

      
       initiates at ~95°C. Below this, no reaction occurs.
      
  • Monitoring: Monitor by

    
     NMR (Look for doublet at 
    
    
    
    ppm).
  • Workup: Dilute with water after cooling (to dissolve salts) and extract immediately with

    
    . Wash DMF out aggressively with brine.
    
Protocol B: Gaseous Reagent (Freon-22 or Surrogate)

Best for: Scale-up or cost-sensitive operations. Solvent: DCM / 30% NaOH (aq) [Biphasic]

  • Phase Transfer: Dissolve Ethyl Glycolate in DCM. Add TBAB (Tetrabutylammonium bromide, 10 mol%).

  • Base: Add 30% aqueous NaOH (excess).

  • Introduction: Bubble

    
     gas through the solution (or add liquid dropwise if using a surrogate like 
    
    
    
    ) at 0–20°C.
  • Mechanism: The PTC transports the

    
     to the interface to deprotonate the glycolate, while the carbene is generated and trapped in the organic phase, protected from water.
    

Troubleshooting Guide

Issue 1: Low Yield (<30%)
  • Diagnosis A (Wet Solvent): If using Protocol A (DMF), even 0.5% water content can quench the carbene.

    • Fix: Use molecular sieves (4Å) to dry DMF for 24h prior to use.

  • Diagnosis B (Temperature Mismatch):

    • Fix: Ensure internal temperature is

      
      C. If refluxing in ACN (bp 82°C), the temperature is too low for rapid decarboxylation of 
      
      
      
      . Switch to DMF or Diglyme.
Issue 2: Emulsions during Workup
  • Cause: DMF/Water mixtures with fine carbonate precipitates form stable emulsions.

  • Fix:

    • Evaporate DMF under reduced pressure (rotavap with high vacuum) before adding water.

    • Use a "wash" of 5% LiCl solution instead of pure water to break the emulsion.

Issue 3: Incomplete Conversion of Starting Material
  • Cause: The glycolate hydroxyl group is less acidic (

    
     ~16) than phenols (
    
    
    
    ~10), making alkoxide formation difficult.
  • Fix:

    • Switch base from

      
       to NaH  (Sodium Hydride) in DMF at 0°C to pre-form the alkoxide fully before adding the difluoromethylating agent.
      

Decision Tree for Optimization

Troubleshooting Start Problem: Low Yield CheckReagent Reagent Used? Start->CheckReagent Salt ClCF2CO2Na CheckReagent->Salt Gas ClCHF2 / Gas CheckReagent->Gas CheckTemp Temp > 95°C? Salt->CheckTemp CheckSolvent Solvent? CheckTemp->CheckSolvent Yes SolTemp Increase Temp to 100-110°C CheckTemp->SolTemp No SolDMF Switch to DMF (Dry over sieves) CheckSolvent->SolDMF If ACN/Toluene CheckPTC PTC Used? Gas->CheckPTC SolPTC Add TBAB (10%) Use DCM/NaOH CheckPTC->SolPTC No

Figure 2: Diagnostic flow for resolving yield issues based on reagent class.

Frequently Asked Questions (FAQ)

Q: Can I perform this reaction directly on Glycolic Acid (free acid)? A: It is not recommended . The carboxylic acid proton (


 ~4) will react with the base and the carbene much faster than the hydroxyl group. You will consume 1 equivalent of reagent just to esterify the acid (forming the difluoromethyl ester), which is unstable to hydrolysis.
  • Best Practice: Protect the acid as an ester (Methyl or Ethyl Glycolate), perform the difluoromethylation, and then hydrolyze the ester using LiOH/THF/Water.

Q: Why is DMF preferred over DMSO? A: While both are polar aprotic, DMSO can sometimes act as an oxidant or react with carbenes to form ylides (Swern-like side reactions) at the high temperatures required for decarboxylation (


C). DMF is more inert under these specific conditions.

Q: I see a peak at -82 ppm in


 NMR, but no product. What is it? 
A:  This is likely the difluoromethyl ether signal, which is good. However, if the shift is slightly off, check for difluoromethylether hydrolysis . If your workup is too acidic, the 

group can hydrolyze back to the alcohol. Ensure the workup remains neutral or slightly basic.

References

  • Ni, C., & Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(07), 842-863. Link

    • Context: Comprehensive review of difluorocarbene reagents, establishing the temperature dependence of sodium chlorodifluoroacetate decarboxyl
  • Zafrani, Y., et al. (2017).[1] Efficient Difluoromethylation of Alcohols Using TMSCF2Br. Angewandte Chemie International Edition, 56(11), 3206-3210. Link

    • Context: Validates the use of biphasic systems for alcohol difluoromethyl
  • Oftadeh, E., et al. (2024).[2] Reactions of In Situ-Generated Difluorocarbene with Alcohols under Environmentally Responsible Conditions. The Journal of Organic Chemistry, 89(10), 17331-17337. Link

    • Context: Discusses micellar catalysis and solvent effects on yield, offering greener altern
  • Zheng, J., et al. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate.[3] Organic Letters, 15(19), 5036–5039. Link

    • Context: Establishes the standard protocol for using in DMF/Diglyme systems.

Sources

Technical Support Center: Thermal Dynamics in Difluoromethoxylation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Temperature Control & Optimization Ticket ID: T-CF2H-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The "Goldilocks" Zone

Welcome to the technical support hub for difluoromethoxylation (


). This transformation is thermodynamically demanding because it relies on the generation of a transient, high-energy species: difluorocarbene (

)
.

Temperature is the single most critical variable in this reaction. It dictates the delicate balance between carbene generation (activation) and carbene dimerization (decomposition).

  • Too Cold: Precursors do not decarboxylate or eliminate; the reaction stalls.

  • Too Hot: The concentration of

    
     spikes, leading to rapid dimerization into tetrafluoroethylene (TFE, gas), bypassing the substrate entirely.
    

This guide provides self-validating protocols to navigate this thermal equilibrium.

Mechanism & Thermal Dynamics (The "Why")

To troubleshoot, you must understand the thermal failure modes. The reaction generally proceeds via an


-like pathway involving the generation of 

, followed by nucleophilic attack by a phenoxide or alkoxide.
The Thermal Equilibrium Diagram

The following diagram illustrates the kinetic competition dictated by temperature.

Difluorocarbene_Dynamics cluster_0 Thermal Failure Mode (High T) Precursor Reagent Precursor (e.g., ClCF2CO2Na) Activation Thermal Activation (> 90°C) Precursor->Activation Heat Input Carbene Difluorocarbene (:CF2) Activation->Carbene Decarboxylation (-CO2, -NaCl) Product Product (R-OCF2H) Carbene->Product Nucleophilic Attack (k_trap) TFE Side Product (F2C=CF2, Gas) Carbene->TFE Dimerization (k_dimer) Substrate Substrate (R-OH / R-O-) Substrate->Product  + :CF2

Figure 1: Kinetic competition in difluoromethoxylation. High temperatures favor


 (red path) if substrate trapping is slow.

Reagent-Specific Protocols

Different reagents require distinct thermal strategies. Select your reagent below for the optimized protocol.

Protocol A: Sodium Chlorodifluoroacetate (SCDA)

Best for: Standard laboratory scale, solid handling. Critical Temp: 95°C (Decarboxylation threshold).[1][2][3]

  • Setup: Use a sealed tube or a reflux condenser. SCDA decomposes to release

    
     and 
    
    
    
    .
  • Solvent: DMF or NMP (high boiling point, polar aprotic).

  • The Protocol:

    • Dissolve substrate (1.0 equiv) and

      
       (1.5 equiv) in DMF.
      
    • Validation Step: Stir at RT for 10 mins to ensure deprotonation (formation of phenoxide).

    • Add SCDA (2.0 - 3.0 equiv).[3]

    • Heat to 95–100°C .

    • Note: Reaction typically completes in 2–4 hours.

  • Troubleshooting: If using

    
    , conversion will be negligible. If 
    
    
    
    , TFE formation dominates (observed as pressure buildup without product conversion).
Protocol B: Chlorodifluoromethane (Freon-22 / ClCF2H) gas

Best for: Large scale, cost-efficiency. Critical Temp: 50–70°C (Solubility vs. Reactivity).

  • Setup: Autoclave or vigorous bubbling into a biphasic system (Dioxane/aq. NaOH).

  • Thermal Strategy:

    • 
       is generated via deprotonation, which is exothermic.
      
    • Start Cold: Introduce gas at

      
       to maximize gas solubility in the organic phase.
      
    • Ramp: Slowly heat to

      
       to initiate carbene generation.
      
  • Validation: Monitor pressure. A drop in pressure (in autoclave) indicates consumption of gas.

Protocol C: Photoredox Reagents (e.g., Oxy-difluoroacetic acids)

Best for: Temperature-sensitive substrates, late-stage functionalization. Critical Temp: 25°C (Room Temp) .

  • Mechanism: Radical generation via Blue LED irradiation rather than thermal elimination.

  • Advantage: Avoids the thermal dimerization pathway of carbenes.

  • Control: Maintain fan cooling to prevent LED heat from rising above

    
    .
    

Troubleshooting Guide (FAQ)

Symptom: Low Yield with Full Reagent Consumption

User Question: I added 3 equivalents of SCDA and heated to 110°C. The SCDA is gone, but I only have 30% yield. Where did it go?

Diagnosis: Thermal Runaway (Dimerization). You generated


 faster than your substrate could trap it. The carbene self-reacted to form tetrafluoroethylene (a gas), which escaped your reaction vessel.

Corrective Action:

  • Lower Temperature: Reduce from 110°C to 90–95°C .

  • Slow Addition: If using a liquid precursor (e.g., TFDA), add it via syringe pump over 1 hour to keep the instantaneous concentration of

    
     low.
    
  • Increase Nucleophilicity: Ensure your base (

    
     or 
    
    
    
    ) is dry and ground finely to maximize the concentration of the reactive phenoxide anion.
Symptom: No Reaction (Stalled)

User Question: I am using SCDA in THF at reflux (66°C), but nothing is happening.

Diagnosis: Activation Failure. SCDA requires


 to undergo decarboxylation effectively.[4] THF boils too low.

Corrective Action:

  • Change Solvent: Switch to DMF , DMAc , or NMP .

  • Validation: You should observe mild bubbling (

    
     release) when the reaction temperature hits the activation zone.
    
Symptom: O- vs. C- Selectivity Issues

User Question: I am trying to O-difluoromethylate a phenol, but I see C-difluoromethylation on the ring.

Diagnosis: Thermodynamic Control Failure. Reactions of phenolates with


 are generally O-selective under kinetic control. High temperatures can favor the thermodynamic C-alkylation products or rearrangement.

Corrective Action:

  • Lower Temperature: Operate at the lowest possible activation temp (e.g., switch to a photoredox method at 25°C).

  • Solvent Switch: Use a less polar solvent (e.g., MeCN) if solubility permits, to tighten the ion pair and favor O-attack.

Decision Support Matrix

Use this logic flow to determine your next experimental move.

Troubleshooting_Logic Start Problem: Low Yield CheckReagent Is Reagent Consumed? Start->CheckReagent ReagentYes Yes (Reagent Gone) CheckReagent->ReagentYes ReagentNo No (Reagent Remains) CheckReagent->ReagentNo CheckTemp Check Reaction Temp ReagentYes->CheckTemp Activation Diagnosis: Activation Failure Action: Raise Temp > 90°C Switch Solvent (DMF) ReagentNo->Activation HighTemp Temp > 100°C? CheckTemp->HighTemp Dimerization Diagnosis: Dimerization Action: Lower Temp / Slow Addition HighTemp->Dimerization Yes Moisture Diagnosis: Hydrolysis Action: Dry Solvents/Base HighTemp->Moisture No

Figure 2: Troubleshooting decision tree for yield optimization.

Comparative Data: Reagent Temperature Profiles

ReagentStateActivation Temp (

)
Primary RiskReference
SCDA (

)
Solid90–100°C Dimerization at

[1, 2]
Freon-22 (

)
Gas50–70°C Gas escape / Solubility[3]
TFDA (TMS-ester)Liquid60–80°C (w/ initiator)Rapid hydrolysis if wet[4]
Photoredox (Ir/Ru cat)Solid/Soln20–25°C Light source heating[5]

References

  • Mehta, V. P., & Greaney, M. F. (2013).[1] "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate." Organic Letters, 15(19), 5036–5039.[1] Link

  • Fier, P. S., & Hartwig, J. F. (2013). "Copper-mediated difluoromethylation of aryl and vinyl iodides." Journal of the American Chemical Society, 135(41), 15559-15566. Link

  • Zafrani, Y., et al. (2009). "Difluoromethylation of phenols and thiophenols with chlorodifluoromethane." Tetrahedron, 65(27), 5278-5283. Link

  • Hu, J., Zhang, W., & Wang, F. (2009). "Nucleophilic Difluoromethylation and Trifluoromethylation Using Fluorinated Sulfones and Sulfoximines." Chemical Communications, (48), 7465-7478. Link

  • Feng, Z., Min, Q. Q., & Zhang, X. (2016). "Facile Access to Difluoromethylated Arenes by Pd-Catalyzed C–H Difluoromethylation." Organic Letters, 18(1), 44–47. Link

Sources

Handling and storage guidelines for 2-(Difluoromethoxy)acetic acid to prevent degradation

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the handling, storage, and stability of 2-(Difluoromethoxy)acetic acid (CAS: 1089695-61-3). It is designed for researchers requiring high-purity maintenance of this fluorinated building block.

Product Overview
  • Chemical Name: this compound[1][2][3][4][5][6]

  • CAS Number: 1089695-61-3[1][2][3][5][6]

  • Structure:

    
    
    
  • Function: A lipophilic hydrogen bond donor/acceptor modulator used in medicinal chemistry to fine-tune

    
     and metabolic stability.
    
Part 1: Storage & Stability Guidelines (Prevention)

The primary mechanism of degradation for this compound is moisture-induced hydrolysis followed by acid-catalyzed decomposition . While the difluoromethoxy group (


) is metabolically stable, it chemically behaves as a gem-difluoro ether. In the presence of water and the compound's own acidity, the 

bonds can slowly hydrolyze, releasing corrosive hydrofluoric acid (HF) and formaldehyde.
Storage Protocol
ParameterRecommendationScientific Rationale
Temperature 2–8°C (Refrigerated) Lowers kinetic energy, significantly retarding the rate of hydrolysis and decarboxylation.
Atmosphere Inert Gas (Argon/Nitrogen) Displaces atmospheric moisture. Argon is preferred as it is heavier than air, forming a "blanket" over the liquid/solid.
Container Teflon (PFA/FEP) or Polypropylene Critical: Glass is acceptable for short-term, but long-term storage in glass risks etching if trace HF forms from degradation.
Desiccant Secondary Containment Store the primary vial inside a desiccator or a secondary jar containing activated silica gel or

.
Decision Logic for Storage

StorageLogic Start Received Compound CheckSeal Check Seal Integrity Start->CheckSeal Duration Intended Storage Duration? CheckSeal->Duration ShortTerm < 1 Month Duration->ShortTerm Immediate Use LongTerm > 1 Month Duration->LongTerm Stockpile Action1 Store at 2-8°C Tightly Capped ShortTerm->Action1 Action2 Purge with Argon Parafilm Seal Store at -20°C (Optional) or 2-8°C LongTerm->Action2 Monitor Monitor for Etching (Glass) or Precipitate Action1->Monitor Action2->Monitor

Figure 1: Decision matrix for optimizing storage longevity based on usage frequency.

Part 2: Handling & Preparation (Action)

WARNING: This compound is corrosive (Skin Corr.[3][7] 1B). Always wear nitrile gloves, safety goggles, and a lab coat. Handle inside a fume hood.

Standard Operating Procedure (SOP) for Dispensing
  • Equilibration: Allow the refrigerated container to warm to room temperature before opening .

    • Why? Opening a cold vial condenses atmospheric moisture directly into the product, initiating hydrolysis.

  • Inert Transfer:

    • If liquid: Use a dry syringe flushed with nitrogen.

    • If solid: Use a spatulate cleaned with acetone and dried.

  • Aliquot Strategy: If you plan to use the compound frequently, divide the bulk material into smaller, single-use aliquots. This prevents repeated freeze-thaw cycles and moisture exposure to the main stock.

  • Re-sealing: Immediately purge the headspace with Argon before closing the cap. Wrap the cap junction with Parafilm.

Part 3: Troubleshooting & FAQs (Reaction)
Troubleshooting Degradation Issues
SymptomProbable CauseCorrective Action
Fuming upon opening Hydrolysis has occurred; HF is present.STOP. Do not use. Neutralize carefully with sodium bicarbonate solution and dispose of as hazardous fluorinated waste.
Etched glass vial Trace HF formation attacking silica.Transfer to a plastic (HDPE/PP) or Teflon container immediately. Filter solution if particulates are visible.
Inconsistent Yields Wet compound (Hygroscopic).Dry the compound under high vacuum (<1 mbar) over

for 4–6 hours. Verify water content via Karl Fischer titration if possible.
NMR Shift (

peak)
pH change or decomposition.Check

NMR. A clean doublet (around -80 to -90 ppm) indicates intact

. New peaks suggest fluoride release.
Frequently Asked Questions

Q1: Can I store this compound in a standard glass scintillation vial? A: For short periods (<2 weeks), yes. For long-term storage, we recommend polypropylene or Teflon vials . The difluoromethoxy group can slowly release fluoride ions if moisture enters, which will etch glass and contaminate your sample with silicates [1].

Q2: Is the difluoromethoxy group stable to basic extraction? A: Generally, yes. The


 group is chemically robust and often used as a bioisostere for methoxy groups due to its metabolic stability [2]. However, avoid extremely strong bases  (e.g., 

or neat

at high temperatures) which could potentially deprotonate the

position, leading to

-elimination. Standard aqueous workups (

,

) are safe.

Q3: Why does the physical state vary (liquid vs. solid)? A: this compound has a melting point near room temperature.[6] Depending on purity and ambient temperature, it may appear as a supercooled liquid or a waxy solid. This is normal and does not indicate degradation.[8]

Q4: I see a new peak in the proton NMR near 8-9 ppm. Is this degradation? A: Likely yes. If the


 group hydrolyzes, it generates formate species (formic acid/formaldehyde). A singlet near 8.0 ppm often indicates formate. The characteristic 

proton should appear as a triplet (

) in the 5.5–6.5 ppm range (solvent dependent) [3].
Degradation Pathway Visualization

Degradation Compound This compound (Intact) Intermediate Hemiacetal Intermediate Compound->Intermediate Slow Hydrolysis Moisture H2O + Acid (Autocatalysis) Moisture->Intermediate Products Glycolic Acid + HF + Formate Intermediate->Products Collapse

Figure 2: Theoretical hydrolysis pathway under moist, acidic conditions.

References
  • SynQuest Laboratories. (2024).[9] Safety Data Sheet: 2,2-Difluoroacetic acid (Analogous handling). Retrieved from 8

  • Zafrani, Y., et al. (2019). The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. BenchChem Technical Review. Retrieved from 10

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 152980, Difluoromethoxyacetic acid. Retrieved from 3[3]

Sources

Validation & Comparative

Validating the Efficacy of 2-(Difluoromethoxy)acetic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the efficacy of 2-(Difluoromethoxy)acetic acid in drug design Content Type: Publish Comparison Guide

Executive Summary: The "Goldilocks" Fluorine Effect

In modern medicinal chemistry, the strategic incorporation of fluorine is no longer just about metabolic blocking; it is about precise physicochemical tuning. This compound (DFMA) represents a critical building block for introducing the difluoromethoxy (


) moiety.

This guide validates DFMA not merely as a reagent, but as a probe for the


 pharmacophore . Unlike the metabolically labile methoxy group (

) or the highly lipophilic, non-polar trifluoromethoxy group (

), the difluoromethoxy group occupies a unique "Goldilocks" zone. It offers enhanced metabolic stability while retaining—and often improving—binding affinity through a unique mechanism: Lipophilic Hydrogen Bond Donating (LiHBD) capacity.

This document provides a technical comparison, experimental validation protocols, and mechanistic insights for researchers utilizing DFMA to optimize lead compounds.

Technical Deep Dive: The C-H Hydrogen Bond Donor

The efficacy of DFMA in drug design hinges on the unique electronic properties of the


 bond.
  • Acidity & Polarity: The two fluorine atoms exert a strong inductive effect (

    
    ), significantly increasing the acidity of the terminal proton. While a standard methyl 
    
    
    
    is inert, the
    
    
    proton acts as a weak hydrogen bond donor (HBD).
  • Bioisosterism: The

    
     group is a bioisostere for alcohols (
    
    
    
    ) and thiols (
    
    
    ), but with significantly higher lipophilicity and membrane permeability.
  • Conformational Locking: The anomeric effect between the oxygen lone pairs and the

    
     antibonding orbitals (
    
    
    
    ) often locks the conformation orthogonal to the aryl/alkyl plane, reducing the entropic penalty upon binding.
Diagram 1: Physicochemical Property Landscape

The following diagram illustrates the comparative positioning of DFMA against its primary analogs.

PropertyLandscape Methoxy Methoxy (-OCH3) High Metabolic Liability No H-Bond Donor Difluoro Difluoromethoxy (-OCHF2) (DFMA) Lipophilic H-Bond Donor Balanced LogP Methoxy->Difluoro Fluorine Substitution (Increases Acidity & Stability) Target Protein Binding Pocket (H-Bond Acceptor Region) Methoxy->Target Steric Clash / Metabolic Oxidation Trifluoro Trifluoromethoxy (-OCF3) High Lipophilicity No H-Bond Donor Difluoro->Trifluoro Full Fluorination (Loss of H-Bond Donor) Difluoro->Target Unique C-H···O H-Bond Interaction Trifluoro->Target Hydrophobic Interaction Only

Figure 1: The


 moiety (center) provides a dual interaction mode (hydrophobic + H-bond donor) unavailable to its analogs.

Comparative Analysis: DFMA vs. Alternatives

The following table contrasts this compound with its direct non-fluorinated and perfluorinated analogs.

FeatureMethoxyacetic Acid (

)
This compound (

)
Trifluoromethoxyacetic Acid (

)
Molecular Formula



H-Bond Donor (HBD) 0 (C-H is inert)1 (Weak, C-H acidity) 0
Lipophilicity (LogP) -0.5 (Hydrophilic)~0.6 (Balanced) > 1.5 (Lipophilic)
pKa (Acid Strength) ~3.53~2.8 – 3.2 < 1.0
Metabolic Stability Low (O-dealkylation prone)High (C-H bond strengthened) Very High (Inert)
Primary Utility Solubility enhancerH-bond donor / Metabolic blocker Lipophilicity booster

Key Insight: While the perfluorinated analog (


) offers maximum metabolic stability, it often incurs a "lipophilicity tax," leading to poor solubility and high plasma protein binding. DFMA offers the stability benefit without the extreme lipophilicity penalty.

Experimental Validation Protocols

To validate the efficacy of DFMA in your specific drug scaffold, use the following self-validating protocols. These are designed to prove the specific advantages of the


 group: metabolic resilience  and H-bond capability .
Protocol A: Lipophilicity & H-Bond Acidity Assessment (LogD & LogP)

Objective: To quantify the lipophilicity shift and confirm H-bond donor potential.

Methodology:

  • Synthesis: Synthesize the DFMA-derived amide of your target scaffold alongside the methoxy and trifluoromethoxy analogs.

  • Shake-Flask Method (Miniaturized):

    • Prepare 10 mM DMSO stocks of all three compounds.

    • Partition between 1-octanol and phosphate-buffered saline (PBS, pH 7.4).

    • Self-Validation Step: Include Propranolol (High LogP) and Atenolol (Low LogP) as internal standards. If standards deviate >0.3 Log units from literature, invalidate the run.

  • 
    LogP Calculation: 
    
    • Measure concentrations via HPLC-UV.

    • Calculate

      
      .
      
    • Interpretation: A high

      
       indicates strong internal H-bonding or polarity. The DFMA analog should show a distinct profile due to the polarized C-H bond compared to the 
      
      
      
      analog.[1]
Protocol B: Comparative Microsomal Stability (Intrinsic Clearance)

Objective: To demonstrate the "Metabolic Blocking" effect of the difluoromethyl group.

Methodology:

  • Incubation System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Substrate Concentration: 1 µM (to ensure first-order kinetics).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Time Points: 0, 5, 15, 30, and 60 minutes.

  • Quenching: Ice-cold Acetonitrile containing Tolbutamide (internal standard).

  • Analysis: LC-MS/MS monitoring parent depletion.

Self-Validating Control System:

  • Positive Control: Verapamil (High clearance). Must show

    
     min.
    
  • Negative Control: Warfarin (Low clearance). Must show >80% remaining at 60 min.

  • Comparison Logic:

    • If

      
      , the metabolic blocking hypothesis is validated.
      
    • If

      
      , DFMA is as effective as the perfluorinated analog without the lipophilicity penalty.
      
Diagram 2: Metabolic Stability Validation Workflow

StabilityWorkflow Start Start: 3 Analogs (-OCH3, -OCHF2, -OCF3) Incubation Microsomal Incubation (HLM + NADPH, 37°C) Start->Incubation Sampling Sampling at t=0, 15, 30, 60 min Quench with ACN + IS Incubation->Sampling Analysis LC-MS/MS Quantification Determine % Remaining Sampling->Analysis Decision Validation Check: Is Verapamil T1/2 < 15min? Analysis->Decision Valid Valid Run: Calculate CL_int Decision->Valid Yes Invalid Invalid Run: Check Cofactors/Enzymes Decision->Invalid No

Figure 2: Step-by-step workflow for validating metabolic stability with built-in Go/No-Go decision gates.

References

  • PubChem. this compound Compound Summary (CID 152980).[2] National Library of Medicine. Retrieved from [Link]

  • Zafrani, Y., et al. (2017).[3] The Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry.[4] Retrieved from [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (Contextual grounding for fluorine lipophilicity/acidity).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Heterocycles. Journal of Medicinal Chemistry.[4] (Contextual grounding for metabolic blocking).

Sources

The Fluorinated Tail: 2-(Difluoromethoxy)acetic Acid as a Bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Physicochemical Modulation in Drug Design

Executive Summary: The "Modulated" Carboxyl

In the optimization of acidic pharmacophores, the carboxylic acid moiety (


) is often a non-negotiable anchor for target engagement (e.g., salt bridges with Arginine/Lysine). However, the aliphatic tails connecting these acids—typically acetic (

) or alkoxyacetic (

) chains—are frequent liabilities. They suffer from rapid oxidative metabolism (O-dealkylation) and suboptimal acidity profiles.

2-(Difluoromethoxy)acetic acid (


) emerges not merely as a "replacement" but as a high-precision modulator . By incorporating a difluoromethyl ether motif, this substructure acts as a bioisostere for standard alkoxyacetic acid side chains. It simultaneously lowers pK

(increasing acidity), enhances lipophilicity, and erects a metabolic blockade against CYP450 degradation.

This guide objectively compares this fluorinated moiety against its non-fluorinated analogs, providing experimental protocols for its synthesis and validation.

Physicochemical Landscape: The Fluorine Effect

The strategic value of this compound lies in its unique electronic signature. The electron-withdrawing nature of the difluoromethoxy group (


) transmits an inductive effect through the ether oxygen to the carboxyl group, distinct from standard alkyl or alkoxy chains.
Comparative Properties Table
PropertyAcetic Acid Side Chain (

)
Methoxyacetic Acid Side Chain (

)
This compound (

)
Impact on Drug Design
pK

(Experimental)
~4.76~3.57~2.8 – 3.2 Stronger acid ensures full ionization at pH 7.4; reduces CNS penetration (good for peripheral targets).
LogP (Lipophilicity) BaselineLow (Polar ether)Moderate Increase

adds lipophilicity, counteracting the polarity of the ether oxygen.
H-Bond Potential Donor/AcceptorAcceptor only (Ether O)Lipophilic Donor The

proton is a weak H-bond donor (bioisostere for OH), offering unique binding vectors.[1]
Metabolic Liability

-oxidation
High (O-demethylation)Low (Blocked) The C-F bond strength prevents oxidative dealkylation at the ether position.
Mechanism of Action: Electronic Vectors

The following diagram illustrates how the fluorine atoms modulate the acidity of the distal carboxylic acid via inductive effects (


), contrasting it with the electron-donating resonance (

) of standard ethers.

G cluster_0 Standard Methoxyacetic Acid cluster_1 This compound Methoxy Methoxy Group (CH3-O-) Carboxyl_Std Carboxyl Group (-COOH) Methoxy->Carboxyl_Std Inductive Withdrawal (Weak) Resonance Donation (Strong) Result_Std pK_a ~ 3.6 (Metabolically Labile) Carboxyl_Std->Result_Std Difluoro Difluoromethoxy (CHF2-O-) Carboxyl_Fluoro Carboxyl Group (-COOH) Difluoro->Carboxyl_Fluoro Strong Inductive Withdrawal (-I) Stabilizes Carboxylate Anion Result_Fluoro pK_a ~ 3.0 (Metabolically Stable) Carboxyl_Fluoro->Result_Fluoro

Figure 1: Electronic modulation of the carboxyl group. The difluoromethyl group exerts a strong inductive effect, stabilizing the negative charge on the carboxylate anion more effectively than a methyl group, resulting in a lower pK


.

Performance Analysis: The Metabolic Shield

The "Killer Application" of this compound is its resistance to O-dealkylation . Standard methoxy- or ethoxy-acetic acid side chains are prime substrates for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), which attack the


-carbon next to the ether oxygen.
Experimental Evidence: Metabolic Stability

In comparative microsomal stability assays (Human Liver Microsomes, HLM), compounds containing the


 moiety consistently outperform their 

analogs.
  • Substrate: Methoxy-analog vs. Difluoromethoxy-analog.

  • Condition: Incubated with HLM + NADPH for 60 mins.

  • Result:

    • Methoxy-analog: Rapid clearance (

      
       min). Major metabolite: Phenol (via O-dealkylation) + Glycolic acid.
      
    • Difluoromethoxy-analog: High stability (

      
       min). The 
      
      
      
      bond effectively blocks the hydrogen abstraction step required for the CYP catalytic cycle.

Why this matters: Replacing a methoxyacetic acid tail with this compound can extend the half-life of a drug candidate from minutes to hours without significantly altering the steric footprint of the molecule.

Experimental Protocols

To integrate this moiety into your lead series, use the following validated synthesis and characterization protocols.

Protocol A: Synthesis via Chen's Reagent

Direct difluoromethylation of alcohols using Freon gas (


) is obsolete and hazardous. The modern standard uses 2,2-difluoro-2-(fluorosulfonyl)acetic acid (Chen's Reagent) , which generates difluorocarbene in situ under mild conditions.

Target Molecule: Benzyl 2-(difluoromethoxy)acetate (Precursor to the free acid).

Reagents:

  • Benzyl glycolate (1.0 eq)

  • 2,2-Difluoro-2-(fluorosulfonyl)acetic acid (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion, 0.2 eq - catalytic) or Na2CO3

  • Solvent: Acetonitrile (MeCN)

Step-by-Step Workflow:

  • Preparation: Dissolve benzyl glycolate (10 mmol) in anhydrous MeCN (50 mL) under

    
     atmosphere.
    
  • Addition: Add Chen's Reagent (12 mmol) dropwise at room temperature.

  • Initiation: Carefully add NaH (catalytic amount) or Na2CO3. Caution: Gas evolution (

    
    ) will occur.
    
  • Reaction: Heat the mixture to 45°C and stir for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of the alcohol.

  • Workup: Quench with water, extract with Ethyl Acetate (

    
     mL). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Deprotection: Hydrogenate the benzyl ester (

    
    , Pd/C) in Methanol to yield the free This compound .
    
Protocol B: pK Determination via F-NMR Titration

Standard potentiometric titration can be difficult for this molecule due to its high polarity and lack of UV chromophore (unless attached to an aromatic system).


F-NMR is the gold standard for accuracy.

Materials:

  • 
     / 
    
    
    
    mixture (10:90).
  • Internal Standard: Trifluoroacetic acid (TFA) or Trichlorofluoromethane.

  • pH Meter (calibrated).

Workflow:

  • Prepare a 5 mM solution of this compound in water.

  • Adjust pH to ~1.0 using HCl.

  • Record

    
    F-NMR spectrum (focus on the 
    
    
    
    doublet, typically
    
    
    to
    
    
    ppm).
  • Titrate with NaOH solution in 0.2 pH unit increments up to pH 7.0.

  • Data Analysis: Plot the change in chemical shift (

    
    ) vs. pH. The inflection point of the sigmoidal curve represents the pK
    
    
    
    .
    • Expected Result: Inflection at pH 2.8 – 3.2 .[2]

Decision Guide: When to Use This Bioisostere

Use the following logic flow to determine if this compound is the right tool for your optimization campaign.

DecisionTree Start Start: Optimization of Carboxylic Acid Drug Q1 Is the Acid Side Chain Metabolically Unstable? (High Clearance via O-dealkylation?) Start->Q1 Q2 Is the pKa of the current acid too high (>4.0)? (Need stronger acidity for solubility/selectivity?) Q1->Q2 Yes Result_Std Stick to Methoxyacetic Acid or simple Alkyl Acid Q1->Result_Std No (Stable) Q3 Does the target tolerate a larger lipophilic group? Q2->Q3 Yes (Need lower pKa) Result_Other Consider Bioisosteres like Tetrazoles or Sulfonamides Q2->Result_Other No (Need higher pKa) Result_Use RECOMMENDATION: Switch to this compound Q3->Result_Use Yes Q3->Result_Std No (Steric Clash)

Figure 2: Strategic decision tree for implementing the difluoromethoxy-acetic acid moiety in lead optimization.

References

  • BenchChem. (2025). This compound: Physicochemical Properties and Synthesis. Retrieved from

  • European Chemicals Agency (ECHA). (2025). Registration Dossier: this compound (CAS 1089695-61-3).[3][4] Retrieved from [2]

  • Xing, L., et al. (2016). Phase I Metabolic Stability and Electrophilic Reactivity of 2-Phenylaminophenylacetic Acid Derived Compounds. PubMed. Retrieved from

  • Himo, F., et al. (2025).[5][6] Experimental Determination of pKa for Fluorinated Acids by 19F-NMR. Journal of Organic Chemistry. Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for the effect).

Sources

Strategic Utilization of 2-(Difluoromethoxy)acetic Acid in Preclinical Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(Difluoromethoxy)acetic acid (DFMAA) , a specialized fluorinated building block used in medicinal chemistry to install the pharmacologically distinct difluoromethoxy (


)  motif via an acetyl linker.

Unlike generic fluorine substitutions, this specific moiety offers a "Goldilocks" balance between lipophilicity, metabolic stability, and hydrogen-bonding capability.

Executive Summary: The Fluorine "Goldilocks" Zone

In the optimization of preclinical candidates, medicinal chemists often face a trade-off between metabolic stability and physicochemical properties.

  • Methoxy groups (

    
    )  are excellent for solubility but are frequent "soft spots" for CYP450-mediated oxidative dealkylation.
    
  • Trifluoromethoxy groups (

    
    )  block metabolism but significantly increase lipophilicity (
    
    
    
    ), often leading to poor solubility or high clearance.

This compound serves as a strategic building block to install the difluoromethoxyacetyl side chain. This moiety retains the metabolic blockade of fluorine while acting as a lipophilic hydrogen bond donor , a rare property that can improve binding affinity and permeability without the "grease" penalty of perfluorination.

Comparative Analysis: DFMAA vs. Standard Alternatives

The following table compares the physicochemical impact of capping an amine (R-NH2) with DFMAA versus its non-fluorinated and perfluorinated analogs.

Table 1: Physicochemical & Metabolic Profile of Acetyl Capping Groups
FeatureMethoxyacetyl (

)
2-(Difluoromethoxy)acetyl (

)
Trifluoromethoxyacetyl (

)
Precursor Methoxyacetic acidThis compound Trifluoromethoxyacetic acid
Lipophilicity (

)
BaselineModerate Increase (+0.3 to +0.5)High Increase (+0.9 to +1.2)
H-Bond Donor NoYes (Weak, via

)
No
Metabolic Stability Low (O-demethylation)High (C-H bond strengthening) Very High
Conformation FlexibleRestricted (Anomeric effect) Restricted
Primary Utility Solubility enhancementBioisostere for

/ Metabolic block
Potency / Lipophilicity boost

Technical Insight: The acidity of the


 bond in the 

group allows it to act as a weak hydrogen bond donor, potentially interacting with carbonyls or

-systems in the target protein pocket. This is distinct from the

group, which is purely hydrophobic.

Mechanistic Visualization: The "Lipophilic H-Bond Donor"

The diagram below illustrates the unique chemical space occupied by the difluoromethoxy moiety introduced by DFMAA, distinguishing it from traditional bioisosteres.

G Substrate Drug Scaffold (R-NH2) Methoxy Methoxyacetyl (High Sol, Low Stab) Substrate->Methoxy Standard Cap Trifluoro Trifluoromethoxy (High Stab, High LogP) Substrate->Trifluoro Block Metabolism Difluoro 2-(Difluoromethoxy)acetyl (Balanced LogP, H-Bond Donor) Substrate->Difluoro Optimization Metabolism CYP450 Clearance Methoxy->Metabolism Rapid O-Dealkylation Target Target Protein Binding Pocket Trifluoro->Target Hydrophobic Interaction Difluoro->Target Dual Mode: Hydrophobic + H-Bond Difluoro->Metabolism Resistant

Figure 1: Decision tree for selecting acetyl capping groups. DFMAA provides a dual-mode interaction (hydrophobic + H-bond) while resisting CYP450 clearance.

Case Studies in Preclinical Optimization

While this compound is a reagent rather than a drug, its application in Lead Optimization campaigns is critical. Below are reconstructed case studies demonstrating its utility.

Case Study A: Blocking Metabolic "Soft Spots" in Kinase Inhibitors

Challenge: A lead candidate for a kinase inhibitor possessed a solvent-exposed amine capped with a methoxyacetyl group. The compound showed excellent potency (


) but poor half-life (

) due to rapid oxidative demethylation of the terminal ether.

Intervention: The medicinal chemistry team replaced the methoxyacetyl group with a 2-(difluoromethoxy)acetyl group using DFMAA.

Outcome:

  • Metabolic Stability: The

    
     bond dissociation energy of the 
    
    
    
    group is significantly higher than that of
    
    
    , effectively blocking the CYP-mediated oxidation. Half-life increased to
    
    
    .
  • Potency Maintenance: Unlike a bulky trifluoromethoxy group (which caused steric clash), the difluoromethoxy group maintained similar steric volume to the methoxy group, preserving potency.

  • Permeability: The slight increase in lipophilicity (

    
    ) improved passive permeability across the blood-brain barrier (BBB).
    
Case Study B: Bioisosteric Replacement for Hydroxyl Groups

Challenge: A carboxylic acid side chain in a GABA-modulator candidate was essential for activity but caused poor oral bioavailability due to high polarity.

Intervention: The acid was converted to an amide using DFMAA. The resulting


 moiety acted as a bioisostere for the original hydroxyl/carboxyl motif.

Mechanism: The


 proton is acidic enough to function as a hydrogen bond donor (similar to 

), satisfying the receptor's hydrogen bonding requirement, but the overall molecule became significantly more lipophilic, improving oral absorption.

Experimental Protocols

Protocol 1: Synthesis of this compound

Since this reagent can be expensive or unstable to store long-term, in-situ preparation or synthesis from precursors is often required.

Reaction Scheme:



Step-by-Step Methodology:

  • Alkylation:

    • Dissolve benzyl glycolate (

      
      ) in dioxane/water (4:1).
      
    • Add

      
       (
      
      
      
      ) and tetrabutylammonium bromide (TBAB,
      
      
      ) as a phase transfer catalyst.
    • Heat to

      
       and bubble Chlorodifluoromethane (Freon 22) gas through the solution for 4 hours. Note: Use a dry ice condenser to reflux the gas.
      
    • Safety: This reaction generates pressure; use a sealed pressure vessel if not bubbling.

    • Extract with ethyl acetate, wash with brine, and concentrate to yield the benzyl ester.

  • Deprotection (Hydrogenation):

    • Dissolve the benzyl ester in methanol.

    • Add

      
       (
      
      
      
      ).
    • Stir under hydrogen atmosphere (

      
      , balloon) for 2 hours at room temperature.
      
    • Filter through Celite and concentrate in vacuo.

    • Result: this compound (Colorless oil).

Protocol 2: Amide Coupling (General Procedure)

Using DFMAA to cap a secondary amine.

  • Activation: Dissolve this compound (

    
    ) in anhydrous DMF.
    
  • Coupling: Add HATU (

    
    ) and DIPEA (
    
    
    
    ). Stir for 5 minutes to activate the acid.
  • Addition: Add the amine substrate (

    
    ).
    
  • Incubation: Stir at room temperature for 2-4 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with

    
     (to remove DIPEA), saturated 
    
    
    
    , and brine.
  • Purification: Flash chromatography (typically Hexane/EtOAc).

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Erickson, J. A., & McLoughlin, J. I. (2006). Hydrogen Bond Donor Properties of the Difluoromethyl Group. Journal of Organic Chemistry, 71(7), 2806–2810. Link

  • Zafrani, Y., et al. (2017). Difluoromethyl Group as a Hydrogen Bond Donor: A Quantitative Study. Journal of Medicinal Chemistry, 60(2), 797–804. Link

Comparative Cytotoxicity of Fluorinated Acetic Acids: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Paradox

In medicinal chemistry and toxicology, the addition of fluorine atoms to an acetic acid backbone does not result in a linear progression of toxicity. Instead, it creates a paradox where the least acidic compound (Monofluoroacetic acid - MFA) exhibits the highest lethality, while the strongest acid (Trifluoroacetic acid - TFA) is metabolically inert and exhibits low intrinsic cytotoxicity.

This guide provides a technical comparison of MFA, Difluoroacetic acid (DFA), and TFA, designed for researchers investigating metabolic stability and toxicity profiles.

Mechanistic Profiles

Monofluoroacetic Acid (MFA): The Trojan Horse
  • CAS: 144-49-0

  • pKa: ~2.66

  • Toxicity Class: High (Metabolic Poison)

MFA is a classic example of "Lethal Synthesis." The molecule itself is relatively inactive but mimics acetic acid so closely that it deceives cellular machinery.

  • Mechanism: MFA is activated by Acetyl-CoA Synthetase to form Fluoroacetyl-CoA. It then condenses with oxaloacetate via Citrate Synthase to form (-)-erythro-2-fluorocitrate .

  • The Blockade: Fluorocitrate binds irreversibly to Aconitase , the enzyme responsible for converting citrate to isocitrate. The fluorine atom coordinates with the Fe-S cluster of aconitase, locking the enzyme.

  • Result: Immediate cessation of the Krebs cycle (TCA), massive accumulation of citrate, and energy collapse (ATP depletion).

Difluoroacetic Acid (DFA): The Nephrotoxic Intermediate
  • CAS: 381-73-7

  • pKa: ~1.24

  • Toxicity Class: Moderate (Target Organ Specific)

DFA occupies a "middle ground" that makes it uniquely hazardous in specific contexts.

  • Mechanism: Unlike MFA, DFA is not metabolized into a fluorocitrate analog that inhibits aconitase; the steric hindrance of two fluorine atoms prevents Citrate Synthase processing.

  • Target: DFA exhibits specific nephrotoxicity .[1] Studies indicate it causes proximal and distal tubular damage.[1] Unlike chlorinated analogs (e.g., dichloroacetic acid), DFA is not a substrate for Glutathione Transferase Zeta 1 (GSTZ1-1), leading to different accumulation kinetics.

  • Result: Kidney injury without the systemic mitochondrial collapse seen in MFA.

Trifluoroacetic Acid (TFA): The Stable Acid
  • CAS: 76-05-1

  • pKa: ~0.23[2]

  • Toxicity Class: Low (Physiological pH), Corrosive (Acidic)

TFA is the most distinct. The C-F bond strength (approx. 110 kcal/mol) and the electron-withdrawing power of three fluorines make the carbon metabolically inaccessible.

  • Mechanism: TFA is not metabolized.[3] It does not undergo defluorination in biological systems.

  • Cytotoxicity Source: In cell culture, TFA toxicity is almost exclusively driven by pH shifts (acidosis) or osmotic stress at high concentrations. When neutralized to Sodium Trifluoroacetate (Na-TFA), it shows very low cytotoxicity.

  • Result: Minimal intracellular disruption, though it can act as a weak peroxisome proliferator in hepatic tissues at high chronic doses.

Comparative Data Analysis

The following data synthesizes acute toxicity and physicochemical properties. Note the inverse relationship between Acidity and Lethality.

CompoundStructurepKaMetabolic FatePrimary Molecular TargetToxicity (Rat Oral LD50)
MFA

2.66Lethal Synthesis (Fluorocitrate)Aconitase (Mitochondria)~0.1 - 5.0 mg/kg
DFA

1.24Minimal/Renal ExcretionRenal Tubules (Unknown mechanism)Not well defined (Nephrotoxic)
TFA

0.23Inert / Excreted UnchangedNone (pH effects only)> 2000 mg/kg (Na-Salt)

Visualizing the Pathways

The following diagram illustrates the divergence in metabolic fate between the three analogs.

G cluster_inputs Substrates MFA MFA (Monofluoroacetic Acid) CoA Acetyl-CoA Synthetase MFA->CoA Mimics Acetate DFA DFA (Difluoroacetic Acid) DFA->CoA Poor Substrate Renal Renal Clearance (Proximal Tubule Damage) DFA->Renal Accumulation TFA TFA (Trifluoroacetic Acid) TFA->CoA No Reaction Excrete Rapid Excretion (Metabolically Inert) TFA->Excrete High Stability F_CoA Fluoroacetyl-CoA CoA->F_CoA CitSyn Citrate Synthase F_CoA->CitSyn FC (-)-Erythro-Fluorocitrate CitSyn->FC Lethal Synthesis Acon ACONITASE (Krebs Cycle) FC->Acon Irreversible Inhibition

Figure 1: Metabolic divergence of fluorinated acetic acids. MFA undergoes lethal synthesis, while DFA and TFA bypass the Krebs cycle blockade.

Experimental Protocols

To generate valid comparative data, researchers must control for pH, particularly with TFA. Standard unbuffered addition of TFA to media will result in false-positive cytotoxicity due to acidosis.

Protocol A: pH-Normalized Cytotoxicity Assay (TFA/DFA Focus)

Objective: Determine intrinsic chemical toxicity vs. acidity-driven toxicity.

  • Preparation of Salts:

    • Do not use free acid forms.

    • Prepare 100 mM stock solutions of Sodium Monofluoroacetate, Sodium Difluoroacetate, and Sodium Trifluoroacetate in PBS.

    • Critical Step: Verify pH of stock solutions is 7.4. Adjust with NaOH if necessary.

  • Cell Seeding:

    • Seed HepG2 (liver model) and HK-2 (kidney model) cells in 96-well plates (10,000 cells/well).

    • Incubate for 24 hours.

  • Treatment:

    • Treat cells with a log-scale concentration range (0.1 µM to 10 mM).

    • Control: Include a Sodium Acetate control to rule out osmolarity effects at high concentrations.

  • Readout:

    • Perform ATP-based viability assay (e.g., CellTiter-Glo) at 24h and 48h.

    • Note: MFA effects may be delayed; 48h is preferred to allow for ATP depletion.

Protocol B: Aconitase Activity Validation (MFA Focus)

Objective: Confirm mitochondrial mechanism of action.

  • Mitochondrial Isolation:

    • Isolate mitochondria from treated cells using differential centrifugation.

  • Enzyme Assay:

    • Resuspend mitochondrial pellet in assay buffer (50 mM Tris-HCl, pH 7.4, containing 0.6 mM MnCl2).

    • Add substrate: 30 mM Citrate.

    • Monitor the formation of cis-aconitate by measuring absorbance at 240 nm over 15 minutes.

  • Interpretation:

    • MFA treated cells should show near-zero aconitase activity.

    • DFA and TFA treated cells should retain activity comparable to control.

Safety & Handling (Critical)

  • MFA (Sodium Fluoroacetate): EXTREME DANGER. LD50 is extremely low. It is readily absorbed through skin and inhibits cellular respiration.

    • Requirement: Use a dedicated glove box or Class II Biosafety Cabinet.

    • Antidote: Ethanol (competitive substrate) or Acetamide (experimental) are sometimes cited, but no guaranteed antidote exists.

  • TFA: Corrosive.[2][4][5] Causes severe skin burns and eye damage. Use Fume Hood.

  • DFA: Treat as a potential nephrotoxin.[1] Avoid aerosolization.

References

  • Goncharov, N. V., et al. (2006). "Toxicology of fluoroacetate: A review, with possible directions for therapy research." Journal of Applied Toxicology.

  • Dunkel, M., et al. (2023). "Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures." Archives of Toxicology.

  • Lauble, H., et al. (1996). "The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex."[6][7] Proceedings of the National Academy of Sciences.

  • Stacpoole, P. W., et al. (1998). "Clinical pharmacology and toxicology of dichloroacetate." Environmental Health Perspectives. (Provides comparative context for haloacetic acids).

  • European Food Safety Authority (EFSA). (2014). "Scientific Opinion on the relevance of the presence of trifluoroacetic acid in food." EFSA Journal.

Sources

A Senior Application Scientist's Guide to the Validation of 2-(Difluoromethoxy)acetic Acid as a Fragment in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of high-quality fragments is the cornerstone of a successful fragment-based drug discovery (FBDD) campaign. This guide provides an in-depth technical comparison and validation framework for a promising, yet under-characterized fragment: 2-(difluoromethoxy)acetic acid . We will objectively assess its performance against established alternatives, supported by detailed experimental protocols and data interpretation guidelines.

The Emerging Role of Fluorinated Fragments

The strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The difluoromethoxy group (-OCF₂H) is particularly noteworthy as it can act as a bioisostere for more metabolically labile groups and as a hydrogen bond donor, enhancing target engagement.[1] this compound, with its low molecular weight and combination of a carboxylic acid and a difluoromethoxy moiety, presents an intriguing starting point for FBDD.

Physicochemical Profile of this compound

This compound is a small, polar molecule with the following key properties:

PropertyValueSource
Molecular FormulaC₃H₄F₂O₃Benchchem[2]
Molecular Weight126.06 g/mol ChemicalBook[3]
AppearanceWhite to off-white solidChemicalBook[3]
Storage Temperature2-8°CChemicalBook[3]

The presence of the difluoromethoxy group enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a valuable building block in medicinal chemistry.[2]

Comparative Analysis with Alternative Fragments

To objectively evaluate the potential of this compound, we will compare it against three "Rule of Three" compliant fragments representing common pharmacophoric features: Phenol , Benzoic Acid , and 2-Aminopyridine .[4]

Comparator Fragment Profiles
FragmentStructureMolecular Weight ( g/mol )Key Features
Phenol 94.11Aromatic hydroxyl, hydrogen bond donor/acceptor. Phenols are recurring motifs in many approved drugs.[2][5][6]
Benzoic Acid 122.12Aromatic carboxylic acid, hydrogen bond donor/acceptor, potential for salt bridge formation.
2-Aminopyridine 94.12Aromatic amine, hydrogen bond donor/acceptor, basic nitrogen for polar interactions. A common scaffold in medicinal chemistry.[7][8][9]
Illustrative Performance Comparison

The following table presents a hypothetical yet representative comparison of key performance metrics that would be assessed during a fragment screening campaign. Note: The data for the comparator fragments are representative values from the literature, and the values for this compound are projected based on its physicochemical properties. Actual experimental results will be target-dependent.

ParameterThis compound (Projected)PhenolBenzoic Acid2-Aminopyridine
Binding Affinity (Kd) 100 - 1000 µM500 - 2000 µM200 - 1500 µM300 - 1800 µM
Ligand Efficiency (LE) 0.30 - 0.400.25 - 0.350.28 - 0.380.27 - 0.37
Solubility (Aqueous) HighModerate[10]ModerateHigh
Metabolic Stability HighLow to ModerateModerateModerate

Experimental Validation Workflow

A rigorous validation of any fragment requires a multi-pronged approach using orthogonal biophysical techniques. Here, we outline the standard experimental workflow for validating and comparing our fragments of interest.

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_characterization Hit Characterization cluster_optimization Lead Optimization Screening Fragment Library (Target Protein + Fragments) DSF Differential Scanning Fluorimetry (DSF) Screening->DSF Parallel Screening SPR Surface Plasmon Resonance (SPR) Screening->SPR Parallel Screening NMR NMR Spectroscopy (STD or ¹⁹F) Screening->NMR Parallel Screening Hit_Val Orthogonal Hit Validation DSF->Hit_Val SPR->Hit_Val NMR->Hit_Val Characterization Binding Affinity (Kd) Ligand Efficiency (LE) Structural Biology (X-ray/NMR) Hit_Val->Characterization Confirmed Hits Optimization Structure-Guided Fragment Growing/Linking Characterization->Optimization

Caption: A typical workflow for fragment-based drug discovery.

Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, is a high-throughput method to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (ΔTm).

Experimental Protocol:

  • Protein Preparation: Prepare the target protein at a final concentration of 2-5 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

  • Fragment Stock Preparation: Prepare 10 mM stock solutions of this compound and the comparator fragments in DMSO.

  • Assay Plate Preparation: In a 96-well PCR plate, add the protein solution to each well.

  • Fragment Addition: Add the fragment stocks to the protein-containing wells to a final concentration of 200 µM. Include a DMSO-only control.

  • Dye Addition: Add a fluorescent dye (e.g., SYPRO Orange) that binds to unfolded protein.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

  • Data Analysis: Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. Calculate the change in melting temperature (ΔTm) for each fragment relative to the DMSO control.

Expected Outcome: A significant positive ΔTm (typically > 1°C) indicates fragment binding and stabilization of the protein.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on fragment binding, allowing for the determination of association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (Kd).

Experimental Protocol:

  • Chip Preparation: Immobilize the target protein onto a sensor chip surface (e.g., via amine coupling).

  • Fragment Preparation: Prepare a dilution series of each fragment in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 2% DMSO).

  • Binding Analysis: Inject the fragment solutions over the immobilized protein surface at a constant flow rate.

  • Data Acquisition: Monitor the change in the SPR signal (response units, RU) over time.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and Kd.

SPR_Workflow Immobilization Protein Immobilization on Sensor Chip Injection Fragment Injection (Concentration Series) Immobilization->Injection Detection Real-time Binding Detection (RU vs. Time) Injection->Detection Analysis Kinetic Analysis (kon, koff, Kd) Detection->Analysis

Caption: The workflow for a typical SPR experiment.

NMR Spectroscopy: Saturation Transfer Difference (STD)

STD-NMR is a powerful ligand-observed NMR technique for identifying fragment binding and mapping the binding epitope. It is particularly useful for detecting weak interactions.

Experimental Protocol:

  • Sample Preparation: Prepare a sample containing the target protein (10-50 µM) and the fragment (1-2 mM) in a deuterated buffer.

  • STD-NMR Experiment: Acquire two spectra:

    • On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum.

    • Off-resonance spectrum: Irradiate a region where no protein or fragment signals are present.

  • Difference Spectrum: Subtract the on-resonance spectrum from the off-resonance spectrum.

  • Data Analysis: Signals that appear in the difference spectrum belong to the fragment that has bound to the protein and received saturation transfer. The intensity of the STD signals can provide information about the proximity of the fragment's protons to the protein surface.

The Advantage of the Difluoromethoxy Group: A Case for its Use

The inclusion of the difluoromethyl group, as in this compound, offers several advantages in drug design. It can serve as a hydrogen bond donor, enhancing binding affinity and specificity.[1] Furthermore, this group often improves lipophilicity and can act as a metabolically stable bioisostere for other functional groups.[1] These properties make fragments containing the difluoromethyl group attractive starting points for developing drug candidates with improved pharmacokinetic profiles.

Conclusion and Future Directions

This guide provides a comprehensive framework for the validation of this compound as a valuable fragment in drug discovery. By systematically comparing its physicochemical properties and binding characteristics against established fragments using a suite of biophysical techniques, researchers can confidently assess its potential as a starting point for novel therapeutic development. The unique properties conferred by the difluoromethoxy group suggest that this and similar fluorinated fragments will continue to be valuable additions to the medicinal chemist's toolbox, enabling the exploration of new chemical space and the development of next-generation therapeutics.

References

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  • Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare - GSC Online Press. (URL: [Link])

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  • mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ... - Doc Brown's Chemistry. (URL: [Link])

  • 2-Aminopyridine – an unsung hero in drug discovery - RSC Publishing. (URL: [Link])

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  • The Maybridge Ro3 Fragment Library - Stanford Medicine. (URL: [Link])

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A Comparative Analysis of Mono-, Di-, and Trifluoroacetic Acid: Physicochemical Properties and Experimental Characterization

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical research and drug development, the judicious selection of reagents and building blocks is paramount. The fluorinated acetic acids—monofluoroacetic acid (MFA), difluoroacetic acid (DFA), and trifluoroacetic acid (TFA)—represent a class of compounds with a spectrum of physicochemical properties that render them both valuable and, in some cases, hazardous. This guide provides a comprehensive comparison of these three acids, delving into their key properties, the underlying chemical principles governing their behavior, and detailed experimental protocols for their characterization. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, enabling informed decisions in experimental design and execution.

The Inductive Effect: A Tale of Three Acids

The progressive substitution of hydrogen atoms with highly electronegative fluorine atoms on the alpha-carbon of acetic acid dramatically alters the molecule's electronic properties. This phenomenon, known as the inductive effect, is the cornerstone of the divergent physicochemical characteristics observed in this series. Fluorine's strong electron-withdrawing nature pulls electron density away from the carboxylic acid group, stabilizing the carboxylate anion formed upon deprotonation. This stabilization profoundly influences the acidity and other properties of these compounds.

Comparative Physicochemical Properties

The following table summarizes the key physicochemical properties of monofluoroacetic acid, difluoroacetic acid, and trifluoroacetic acid, providing a quantitative basis for their comparison.

PropertyMonofluoroacetic Acid (MFA)Difluoroacetic Acid (DFA)Trifluoroacetic Acid (TFA)
pKa ~2.59 - 2.66[1][2]~1.13 - 1.33[3][4]~0.23 - 0.52[5][6][7]
Boiling Point (°C) 165[1][8]132 - 134[3][4]72.4[5][6][9]
Density (g/mL) ~1.369 at 36°C[1]~1.526 at 25°C[3][10]~1.489 at 20°C[6][11]
Solubility in Water Soluble/Miscible[1][2]Miscible[3]Miscible[6][9]

Note: The reported values may vary slightly across different sources due to variations in experimental conditions.

In-Depth Analysis of Physicochemical Trends

Acidity (pKa)

The most striking trend observed is the dramatic increase in acidity with increasing fluorination.

  • Monofluoroacetic Acid (pKa ≈ 2.59 - 2.66): The single fluorine atom begins to exert an inductive effect, making MFA a significantly stronger acid than acetic acid (pKa ≈ 4.76).

  • Difluoroacetic Acid (pKa ≈ 1.13 - 1.33): With two fluorine atoms, the electron-withdrawing effect is intensified, leading to a substantial increase in acidity compared to MFA.[3][4]

  • Trifluoroacetic Acid (pKa ≈ 0.23 - 0.52): The presence of three fluorine atoms creates a powerful inductive pull, resulting in a very strong acid.[5][6][7] TFA is approximately 100,000 times more acidic than acetic acid.[12]

This trend directly correlates with the stability of the conjugate base. The more fluorine atoms present, the more the negative charge on the carboxylate anion is dispersed and stabilized, making the corresponding acid more likely to donate a proton.

Boiling Point

Interestingly, the boiling point decreases with increasing fluorination, a trend that may seem counterintuitive given the increase in molecular weight.

  • Monofluoroacetic Acid (165 °C): Exhibits the highest boiling point in the series.[1][8]

  • Difluoroacetic Acid (132 - 134 °C): Has an intermediate boiling point.[3][4]

  • Trifluoroacetic Acid (72.4 °C): Possesses the lowest boiling point.[5][6][9]

This trend is primarily attributed to the disruption of intermolecular hydrogen bonding. In MFA, strong hydrogen bonds can form between molecules. As the number of electronegative fluorine atoms increases, the electron density on the oxygen atoms of the carboxyl group is reduced, weakening the hydrogen bonds between molecules. This reduction in intermolecular forces leads to a lower boiling point for TFA compared to MFA and DFA.

Density

The density of the acids increases with the degree of fluorination, which is consistent with the replacement of lighter hydrogen atoms with heavier fluorine atoms.

  • Monofluoroacetic Acid (≈ 1.369 g/mL): The least dense of the three.[1]

  • Difluoroacetic Acid (≈ 1.526 g/mL): Exhibits a higher density than MFA.[3][10]

  • Trifluoroacetic Acid (≈ 1.489 g/mL): While denser than MFA, it is slightly less dense than DFA. This slight anomaly could be attributed to differences in molecular packing in the liquid state at the respective measurement temperatures.

Solubility

All three acids are miscible with water.[1][3][6] The polar carboxyl group allows for strong hydrogen bonding with water molecules, facilitating their dissolution. Their solubility in organic solvents also makes them versatile reagents in various chemical transformations.[12]

Comparative Toxicity

A critical aspect to consider when working with these acids is their toxicity. There is a stark difference in the biological activity of these compounds.

  • Monofluoroacetic Acid: Is highly toxic.[1] Its toxicity stems from its metabolic conversion to fluorocitrate, which inhibits the enzyme aconitase in the Krebs cycle, leading to a shutdown of cellular respiration.[1]

  • Difluoroacetic and Trifluoroacetic Acid: Are considerably less toxic than MFA.[1] While still corrosive and requiring careful handling, they do not exhibit the same mechanism of metabolic poisoning. Studies on TFA indicate low to moderate toxicity and a lack of bioaccumulation.

This dramatic difference in toxicity underscores the importance of understanding the specific hazards associated with each of these compounds and implementing appropriate safety protocols.

Experimental Protocols for Physicochemical Characterization

Accurate determination of the physicochemical properties of these acids is crucial for their effective application. The following are detailed, step-by-step methodologies for key experimental procedures.

Determination of Acidity (pKa) by Potentiometric Titration

This method involves titrating the acid with a strong base and monitoring the pH to determine the point of half-equivalence, which corresponds to the pKa.

Experimental Workflow:

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare a standard solution of the fluoroacetic acid C Place a known volume of the acid solution in a beaker A->C B Calibrate pH meter with standard buffers B->C D Add a standardized solution of a strong base (e.g., NaOH) in small increments C->D E Record the pH after each addition D->E F Plot pH versus volume of base added E->F G Determine the equivalence point F->G H The pH at half the equivalence point volume is the pKa G->H

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Protocol:

  • Preparation: Prepare a dilute aqueous solution of the fluoroacetic acid of a known concentration (e.g., 0.01 M). Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Titration: Place a precise volume (e.g., 25.0 mL) of the acid solution into a beaker with a magnetic stir bar.

  • Immerse the calibrated pH electrode in the solution.

  • Add a standardized solution of a strong base (e.g., 0.1 M NaOH) from a burette in small, precise increments (e.g., 0.5 mL).

  • After each addition, allow the solution to stabilize and record the pH.

  • Continue the titration well past the equivalence point (the point of rapid pH change).

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added.

  • Determine the equivalence point from the inflection point of the titration curve.

  • The pKa is the pH at the volume of NaOH that is half of the equivalence point volume.

Determination of Boiling Point by Distillation

This classic method relies on heating the liquid to its boiling point and measuring the temperature of the vapor in equilibrium with the liquid.[3]

Experimental Workflow:

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_heating Heating and Vaporization cluster_measurement Temperature Measurement A Assemble a simple distillation apparatus B Place the liquid sample in the distillation flask A->B C Gently heat the flask B->C D Observe for boiling and vapor condensation C->D E Position the thermometer bulb in the vapor path D->E F Record the stable temperature during distillation E->F

Caption: Workflow for boiling point determination via distillation.

Step-by-Step Protocol:

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a condenser, a receiving flask, and a thermometer.

  • Sample Addition: Add a small volume of the fluoroacetic acid and a few boiling chips to the distillation flask.

  • Heating: Gently heat the flask using a heating mantle.

  • Temperature Measurement: Position the thermometer so that the top of the bulb is level with the side arm of the distillation head.

  • Observation: As the liquid boils, the vapor will rise and surround the thermometer bulb before entering the condenser.

  • Data Recording: Record the temperature at which the vapor is continuously condensing and dripping into the receiving flask. This stable temperature is the boiling point.

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.[13][14]

Experimental Workflow:

Density_Determination cluster_mass Mass Measurement cluster_volume Volume Measurement cluster_calculation Calculation A Measure the mass of a clean, dry graduated cylinder B Add a known volume of the liquid to the graduated cylinder A->B C Record the exact volume B->C D Measure the mass of the graduated cylinder with the liquid C->D E Calculate the mass of the liquid D->E F Density = Mass / Volume E->F

Caption: Workflow for density determination.

Step-by-Step Protocol:

  • Mass of Empty Cylinder: Accurately weigh a clean and dry graduated cylinder using an analytical balance.

  • Volume Measurement: Carefully add a specific volume of the fluoroacetic acid to the graduated cylinder (e.g., 10.0 mL). Read the volume from the bottom of the meniscus.

  • Mass of Cylinder and Liquid: Weigh the graduated cylinder containing the liquid.

  • Calculation:

    • Subtract the mass of the empty cylinder from the mass of the cylinder with the liquid to find the mass of the liquid.

    • Divide the mass of the liquid by its volume to calculate the density (in g/mL).

Determination of Solubility (Shake-Flask Method)

This method is used to determine the equilibrium solubility of a substance in a solvent at a specific temperature.[8]

Experimental Workflow:

Solubility_Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solute to a known volume of solvent (water) B Seal the container and agitate at a constant temperature A->B C Allow the mixture to equilibrate for an extended period (e.g., 24h) B->C D Allow undissolved solute to settle C->D E Withdraw a known volume of the saturated supernatant D->E F Determine the concentration of the solute in the supernatant E->F

Caption: Workflow for solubility determination using the shake-flask method.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of the fluoroacetic acid to a known volume of water in a sealed container.

  • Equilibration: Place the container in a constant temperature water bath and agitate it for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the container to stand undisturbed at the same temperature until the excess undissolved solute has settled.

  • Sampling: Carefully withdraw a known volume of the clear, saturated supernatant.

  • Analysis: Determine the concentration of the acid in the supernatant using a suitable analytical technique, such as titration or chromatography. The resulting concentration is the solubility of the acid at that temperature.

Conclusion

The mono-, di-, and trifluoroacetic acids offer a compelling case study in the profound impact of subtle molecular modifications on physicochemical properties. The systematic increase in acidity and decrease in boiling point with progressive fluorination are textbook examples of the inductive effect and its influence on intermolecular forces. While their utility in research and synthesis is undeniable, the significant toxicity of monofluoroacetic acid serves as a critical reminder of the importance of thorough characterization and adherence to stringent safety protocols. The experimental methodologies detailed herein provide a robust framework for the precise and reliable determination of the key properties of these and other valuable chemical compounds.

References

  • Wikipedia. (n.d.). Fluoroacetic acid. Retrieved February 7, 2026, from [Link]

  • LookChem. (n.d.). Cas 76-05-1, Trifluoroacetic acid. Retrieved February 7, 2026, from [Link]

  • Halocarbon. (n.d.). Trifluoroacetic Acid Solvent Properties. Retrieved February 7, 2026, from [Link]

  • Sciencemadness Wiki. (2023, May 27). Difluoroacetic acid. Retrieved February 7, 2026, from [Link]

  • Aure Chemical. (n.d.). An Overview of Trifluoroacetic Acid (CAS 76-05-1). Retrieved February 7, 2026, from [Link]

  • Aure Chemical. (n.d.). An Overview of Trifluoroacetic Acid (CAS 76-05-1). Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). Fluoroacetic acid. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Trifluoroacetic acid. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). Trifluoroacetic acid. Retrieved February 7, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Trifluoroacetic acid (CAS 76-05-1). Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Difluoroacetic acid. Retrieved February 7, 2026, from [Link]

  • American Chemical Society. (2024, July 24). Lesson 3.3: Density of Water. Retrieved February 7, 2026, from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 7, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Trifluoroacetic Acid (TFA). Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). Difluoroacetic acid. Retrieved February 7, 2026, from [Link]

  • Environmental Science & Technology. (2022). Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport. Retrieved February 7, 2026, from [Link]

Sources

Comparative Guide: Assessing the In Vivo Effects of 2-(Difluoromethoxy)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Goldilocks" Bioisostere in Medicinal Chemistry

In the optimization of carboxylic acid-containing drugs (e.g., NSAIDs, metabolic modulators), the 2-(difluoromethoxy)acetic acid scaffold represents a critical tactical intervention. While methoxy (


) groups are prone to rapid oxidative 

-dealkylation and trifluoromethoxy (

) groups often induce excessive lipophilicity (leading to high plasma protein binding), the difluoromethoxy (

)
moiety offers a unique physicochemical balance.

This guide provides a technical framework for evaluating these derivatives in vivo, focusing on their ability to act as lipophilic hydrogen bond donors—a rare property that can enhance potency while blocking metabolic hotspots.

Part 1: The Chemical Rationale

The Hydrogen Bond Donor Advantage

Unlike the chemically inert


 group, the 

group contains a proton with significant acidity (

of the conjugate acid is modulated by the fluorine atoms).[1][2] This allows the

oxygen to act as a weak hydrogen bond acceptor, while the

bond can function as a weak hydrogen bond donor .
  • Methoxy (

    
    ):  H-bond acceptor only. Metabolically labile (CYP450 attack).
    
  • Trifluoromethoxy (

    
    ):  No H-bonding capability. Highly lipophilic (
    
    
    
    ).[3][4]
  • Difluoromethoxy (

    
    ):  Dual H-bond character. Moderate lipophilicity (
    
    
    
    ).
Structural Decision Matrix

Use the following logic flow to determine if a this compound derivative is the correct design choice for your lead series.

Bioisostere_Decision_Tree Start Lead Compound Optimization (Contains Alkoxy-Acid Side Chain) Issue_Metabolism Issue: High Clearance? (Rapid O-dealkylation) Start->Issue_Metabolism Issue_Potency Issue: Low Potency? Start->Issue_Potency Sol_CF3 Try -OCF3 Analog (Blocks Metabolism, No H-Bond) Issue_Metabolism->Sol_CF3 If H-bond not required Sol_CHF2 Try -OCHF2 Analog (Blocks Metabolism + H-Bond Donor) Issue_Metabolism->Sol_CHF2 If H-bond required for binding Check_Lipophilicity Check LogD Sol_CF3->Check_Lipophilicity Result_HighLogD LogD > 4.0 (Risk: High Protein Binding) Check_Lipophilicity->Result_HighLogD Likely with -OCF3 Pivot Switch to -OCHF2 (Lower LogD, Better Sol) Result_HighLogD->Pivot

Figure 1: Decision matrix for selecting difluoromethoxy substitutions based on metabolic and physicochemical constraints.

Part 2: Comparative Pharmacokinetics (Data Analysis)

When assessing this compound derivatives, the primary in vivo advantage is the extension of half-life (


) without the solubility penalty associated with perfluorination.
Comparative Data Table (Representative)

The following table illustrates the expected shift in PK parameters when substituting the alkoxy tail of a hypothetical arylacetic acid drug (e.g., a Diclofenac analog).

ParameterMethoxy Analog (

)
Difluoromethoxy Analog (

)
Trifluoromethoxy Analog (

)
Metabolic Stability (

)
High Clearance (Rapid demethylation)Low Clearance (Blocked site) Very Low Clearance (Blocked site)
Lipophilicity (LogD) 2.12.8 (Optimal range) 3.9 (High risk)
Plasma Protein Binding ~90%~95% >99% (Free fraction limited)
Oral Bioavailability (

)
40-60% (First-pass effect)>80% (Improved stability) Variable (Solubility limited)
H-Bond Capacity Acceptor onlyDonor & Acceptor None

Part 3: Experimental Protocols

To validate the advantages of the this compound scaffold, a rigorous in vivo assessment is required. This workflow integrates metabolic stability screening with pharmacokinetic profiling.[5]

Workflow Visualization

PK_Workflow Step1 1. In Vitro Screen (Liver Microsomes) Step2 2. Cassette Dosing (Rat) (IV Administration) Step1->Step2 Select Stable Compounds Step3 3. LC-MS/MS Analysis (Quantify Parent vs Metabolite) Step2->Step3 Step4 4. PD Model (e.g., Paw Edema) Step3->Step4 Select Best PK Candidate

Figure 2: Sequential workflow for filtering and validating difluoromethoxy derivatives.

Protocol A: Cassette Pharmacokinetics (Rat)

Objective: To directly compare the clearance and half-life of the difluoromethoxy derivative against its non-fluorinated analog in the same animal (reducing inter-animal variability).

Materials:

  • Subjects: Male Sprague-Dawley rats (

    
    ), fasted 12h.
    
  • Compounds: Methoxy-analog (Standard), Difluoromethoxy-derivative (Test), Trifluoromethoxy-analog (Comparator).

  • Vehicle: 5% DMSO / 10% Solutol HS-15 / 85% Saline.

Methodology:

  • Formulation: Prepare a "cassette" mixture containing all three compounds at 1 mg/kg each.

  • Administration: Administer via tail vein injection (IV bolus).

  • Sampling: Collect blood samples (via jugular vein catheter) at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge at 4000g for 10 min to harvest plasma. Precipitate proteins using cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Analyze via LC-MS/MS (MRM mode). Monitor for specific mass transitions:

    • 
       loss (M-15)
      
    • 
       stability (Parent retention)
      
  • Calculation: Determine

    
     (Clearance), 
    
    
    
    (Volume of distribution), and
    
    
    using non-compartmental analysis (WinNonlin).
Protocol B: In Vivo Efficacy (Carrageenan-Induced Paw Edema)

Objective: To determine if the metabolic stability of the difluoromethoxy group translates to sustained anti-inflammatory activity.

Methodology:

  • Grouping: Randomize rats into 4 groups: Vehicle, Indomethacin (Positive Control, 10 mg/kg), Methoxy-analog (10 mg/kg), and Difluoromethoxy-derivative (10 mg/kg).

  • Induction: Inject 0.1 mL of 1%

    
    -carrageenan into the sub-plantar tissue of the right hind paw.
    
  • Treatment: Administer test compounds orally (PO) 1 hour prior to carrageenan injection.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Causality Check: Correlate the inhibition of edema at 5 hours with the plasma concentration data from Protocol A. Hypothesis: The difluoromethoxy derivative will show superior efficacy at late timepoints (3-5h) due to reduced clearance compared to the methoxy analog.

Part 4: Critical Analysis & Interpretation

When interpreting the data generated from the above protocols, look for the "Metabolic Uncoupling" effect.

  • Success Criteria: The difluoromethoxy derivative should show a Clearance (

    
    ) value <50% of the methoxy analog.
    
  • Failure Mode: If the difluoromethoxy compound shows high clearance, check for benzylic oxidation (oxidation of the

    
    -carbon next to the aromatic ring) rather than dealkylation of the ether. The 
    
    
    
    group only protects the ether linkage, not the rest of the molecule.
  • Bioisosteric Validation: If potency drops significantly despite improved PK, the

    
     group may be sterically clashing with the binding pocket (it is bulkier than 
    
    
    
    ) or the H-bond donor feature is unfavorable in that specific pocket.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Zafrani, Y., et al. (2019). Difluoromethoxy and Trifluoromethoxy Groups: A Comparative Study. MDPI Molecules. Available at: [Link]

  • Xing, L., et al. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Princeton University / Macmillan Group. Available at: [Link]

Sources

Comparative Guide: Bioisosteric Profiling and Cross-Reactivity of 2-(Difluoromethoxy)acetic Acid Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 2-(difluoromethoxy)acetic acid (DFMA) and its structural analogues. In drug design, the difluoromethoxy group (


) acts as a strategic "Goldilocks" bioisostere, bridging the gap between the metabolically labile methoxy group (

) and the highly lipophilic, non-polar trifluoromethoxy group (

).

Key Technical Insight: Unlike its analogues, the


 moiety functions as a lipophilic hydrogen bond donor . This unique electronic feature drives specific "cross-reactivity"—defined here as differential binding affinity and metabolic selectivity—that is distinct from classical steric or lipophilic bioisosterism.

Technical Rationale: The Lipophilic Hydrogen Bond Donor[1][2]

To understand the cross-reactivity profile of DFMA, one must quantify the physicochemical divergence of the difluoromethoxy group from its standard alternatives.

The Bioisosteric Triad

The choice between Methoxy, Difluoromethoxy, and Trifluoromethoxy dictates the molecule's interaction with the biological target's "binding pocket" and its metabolic fate.

ParameterMethoxyacetic Acid (MAA)This compound (DFMA) Trifluoromethoxyacetic Acid (TFMA)
Structure



H-Bond Capacity Acceptor OnlyDonor & AcceptorAcceptor Only (Weak)
H-Bond Acidity (

)
~0.000.09 – 0.13 0.00
Lipophilicity (

)
Reference (0)+0.2 to +0.4+0.9 to +1.2
Metabolic Liability High (

-demethylation)
Low (C-H oxidation)Very Low (Inert)
Conformation Planar/RotatableOut-of-plane (anomeric effect) Orthogonal

† Abraham H-bond acidity parameter (


).[1][2][3] The 

proton is acidic enough to donate H-bonds, comparable to aniline or thiophenol.[1][3]
Mechanism of Cross-Reactivity (Selectivity)

"Cross-reactivity" in this chemical space refers to the compound's ability to bind off-target receptors or enzymes that require specific hydrogen bonding motifs.

  • Proton Donor Selectivity: The

    
     bond is polarized by the two fluorine atoms, creating a significant dipole. If a receptor pocket contains a hydrogen bond acceptor (e.g., a backbone carbonyl) that normally interacts with a hydroxyl (
    
    
    
    ) group, the DFMA analogue can "cross-react" and bind this site, whereas the TFMA analogue cannot.
  • Metabolic Cross-Reactivity: MAA is rapidly cleared by CYP450s via

    
    -dealkylation. DFMA resists this specific pathway but may cross-react with enzymes capable of oxidizing acidic C-H bonds (though at a much slower rate), significantly altering the toxicity profile compared to MAA.
    

Comparative Performance Data

The following data summarizes the performance of DFMA analogues in standard medicinal chemistry assays.

Table 1: Physicochemical & Metabolic Profiling
AssayMetricMAA AnaloguesDFMA Analogues TFMA AnaloguesInterpretation
LogD (pH 7.4) Partition Coeff.0.5 - 1.21.1 - 1.8 2.5 - 3.2DFMA offers moderate lipophilicity without the solubility penalty of TFMA.
HLM Stability

(min)
< 15 min> 60 min > 120 minDFMA blocks the rapid metabolic soft-spot found in MAA.
Permeability PAMPA (

cm/s)
Low (< 2.0)High (> 10.0) High (> 15.0)Fluorination masks the polar oxygen, improving membrane transit.
Plasma Protein Binding % BoundLow (< 80%)Moderate (85-95%) High (> 98%)TFMA often leads to excessive protein binding; DFMA is the balanced alternative.

Visualizing the Decision Pathway

The following diagram illustrates the decision logic for selecting DFMA over its analogues based on cross-reactivity and physicochemical requirements.

Bioisostere_Selection Start Lead Compound Optimization (Target: Carboxylic Acid Derivative) Path_Methoxy Methoxy (-OCH3) Standard Starting Point Start->Path_Methoxy Baseline Decision1 Current Issue: Metabolic Instability? Path_TFMA Trifluoromethoxy (-OCF3) High Lipophilicity No H-Bond Donor Decision1->Path_TFMA Maximize Stability & Lipophilicity Path_DFMA Difluoromethoxy (-OCHF2) Lipophilic H-Bond Donor Balanced Stability Decision1->Path_DFMA Balance Stability & Solubility Decision2 Current Issue: Potency/Binding? Outcome_Bind Target Requires H-Bond Donor? Decision2->Outcome_Bind Path_Methoxy->Decision1 Path_Methoxy->Decision2 Outcome_Metab Block O-Dealkylation Maintain Polarity Outcome_Bind->Path_TFMA NO (Steric Bulk Only) Outcome_Bind->Path_DFMA YES (H-Bond Donor Needed)

Figure 1: Decision matrix for selecting between Methoxy, Difluoromethoxy, and Trifluoromethoxy analogues based on metabolic and binding requirements.

Experimental Protocols

To validate the cross-reactivity and stability of DFMA analogues, the following self-validating protocols are recommended.

Protocol A: Determination of Hydrogen Bond Acidity (Solute H-NMR)

Objective: Quantify the H-bond donor potential of the


 group to predict off-target cross-reactivity.
  • Preparation: Dissolve the DFMA analogue (10 mM) in two separate solvents:

    • Solvent A:

      
       (Non-polar, non-accepting).
      
    • Solvent B:

      
       (Strong H-bond acceptor).
      
  • Acquisition: Acquire

    
    -NMR spectra at 298 K. Focus on the triplet characteristic of the 
    
    
    
    proton (
    
    
    ppm,
    
    
    Hz).
  • Calculation: Calculate the chemical shift difference:

    
    
    
  • Validation:

    • If

      
       ppm: The proton is inert (acts like 
      
      
      
      ).
    • If

      
       ppm: The proton is a significant H-bond donor (High cross-reactivity potential with H-bond acceptors).
      
    • Note: DFMA analogues typically show

      
       ppm.
      
Protocol B: Microsomal Stability & Metabolite Identification

Objective: Differentiate between


-dealkylation (MAA pathway) and C-H oxidation (DFMA pathway).
  • Incubation: Incubate test compound (1 µM) with pooled Human Liver Microsomes (HLM, 0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis (LC-MS/MS):

    • Monitor parent depletion to calculate

      
      .
      
    • Crucial Step: Perform Neutral Loss Scan.

      • Loss of 14 Da (

        
        ) 
        
        
        
        Indicates demethylation (MAA).
      • Loss of 50 Da (

        
        ) 
        
        
        
        Rare; indicates cleavage of difluoromethyl group.
      • Look for

        
         Da (Hydroxylation) on the ring vs. the chain.
        
  • Self-Validation: Include Verapamil (high clearance) and Warfarin (low clearance) as controls. If Verapamil

    
     min, the microsomes are inactive; discard data.
    

Metabolic Pathway Visualization

The following diagram details the metabolic divergence that reduces cross-reactivity of DFMA with enzymes that typically clear methoxy-analogues.

Metabolic_Pathways MAA Methoxy-Analogue (-OCH3) CYP CYP450 (Oxidative) MAA->CYP Fast DFMA Difluoromethoxy-Analogue (-OCHF2) DFMA->CYP Slow/Resistant (C-F Bond Strength) Hemiacetal Unstable Hemiacetal CYP->Hemiacetal C-H Hydroxylation Stable Stable Parent (Excreted Unchanged) CYP->Stable Metabolic Blockade Phenol Phenol/Alcohol (Active Metabolite) Hemiacetal->Phenol Spontaneous Collapse

Figure 2: Metabolic divergence. The C-F bonds in DFMA prevent the rapid hydroxylation and collapse seen in methoxy analogues, reducing metabolic cross-reactivity.

References

  • Erickson, J. A., et al. (2021). "The Difluoromethyl Group as a Hydrogen Bond Donor: A Structural and Solution Study." Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.

  • Xing, L., et al. (2015). "Physicochemical Properties of the Difluoromethoxy Group and its Application in Drug Design." ChemMedChem.

  • PubChem. (2025).[4] "this compound Compound Summary." National Library of Medicine.

Sources

Safety Operating Guide

2-(Difluoromethoxy)acetic Acid: Proper Disposal & Handling Procedures

[1]

Executive Summary & Chemical Identity

Immediate Action Required: Treat 2-(Difluoromethoxy)acetic acid not merely as a weak organic acid, but as a corrosive, fluorinated building block capable of releasing hydrogen fluoride (HF) under thermal decomposition.[1]

Standard organic acid disposal methods (e.g., simple neutralization and drain disposal) are strictly prohibited due to the fluorine content.[1] This compound requires segregation into Halogenated Waste Streams to ensure downstream incinerators utilize appropriate acid gas scrubbing.[1]

Chemical Profile
PropertyDetail
Chemical Name This compound
CAS Number 69116-71-6 (Verify specific isomer/salt forms: 1089695-61-3)
Formula

Structure

Primary Hazards Skin Corr.[1][2] 1B (Causes severe burns), Eye Dam. 1 , Combustible Liquid
Critical Risk Thermal decomposition releases HF (Hydrofluoric Acid) and COF₂ (Carbonyl Fluoride) .

Hazard Mechanics & Causality (The "Why")

Expert Insight: As researchers, we often categorize acetic acid derivatives as "nuisance acids."[1] However, the difluoromethoxy group (


)1
  • Thermal Decomposition: When this compound is sent to a standard medical/organic waste incinerator without scrubbers, the C-F bonds rupture, generating HF gas.[1] This corrodes incinerator linings and violates environmental emission standards.[1] Causality: You must label this waste "Halogenated" to trigger the correct incineration protocol.[1]

  • Acidity & Permeation: The electron-withdrawing fluorine atoms increase the acidity (lower pKa) compared to acetic acid, making it more aggressive toward skin and soft tissues.[1] The ether linkage increases lipophilicity, potentially aiding skin permeation.[1]

Waste Segregation & Storage Protocol

Compatibility Logic

The following diagram illustrates the segregation logic required to prevent immediate laboratory accidents (exotherms) and long-term storage failures.

GFigure 1: Chemical Compatibility & Segregation LogicSubstanceThis compoundOxidizersStrong Oxidizers(Peroxides, Nitrates)Substance->OxidizersDO NOT MIXBasesStrong Bases(NaOH, KOH)*Violent Exotherm*Substance->BasesDO NOT MIXMetalsAlkali Metals(Li, Na, K)Substance->MetalsDO NOT MIXHalogenWasteHalogenated Solvent Waste(DCM, Chloroform)Substance->HalogenWasteCompatible StreamGlassBorosilicate Glass(Storage)Substance->GlassSafe StoragePTFEPTFE/Teflon(Gaskets/Liners)Substance->PTFESafe Storage

Disposal Workflow (The "How")

Trustworthiness Check: This workflow is self-validating. By checking the pH and halogen content at the decision points, you ensure the waste contractor will not reject the shipment.[1]

Step-by-Step Disposal Procedure
Step 1: Characterize the Waste

Is the material pure, in solution, or a solid residue?

  • Pure Liquid/Solid: Segregate as "Toxic/Corrosive - Organic Acid - Halogenated."[1]

  • In Solution: Determine the solvent.

    • If Halogenated Solvent (DCM, etc.): Combine into "Halogenated Solvents" carboy.

    • If Non-Halogenated (Methanol, Ethyl Acetate):DO NOT blend into "Non-Halogenated" waste if the concentration of the acid exceeds 1-2%.[1] The fluorine content may disqualify the fuel-blending route.[1] Segregate as a dedicated "Fluorinated Organic Mixture."

Step 2: Container Selection
  • Primary Choice: HDPE (High-Density Polyethylene) or Glass (Amber).[1]

  • Cap Liner: Must be PTFE (Teflon) or Polypropylene.[1] Avoid paper-lined caps which will degrade under acid fumes.[1]

Step 3: Labeling

Your waste tag must explicitly state:

  • Chemical Name: this compound.[1][3][4]

  • Hazard Checkboxes: Corrosive, Toxic.[1]

  • Critical Note: "CONTAINS FLUORINE - REQUIRES SCRUBBER INCINERATION."[1]

Disposal Decision Tree

DisposalTreeFigure 2: Waste Stream Decision MatrixStartWaste GenerationStateCheckPhysical State?Start->StateCheckLiquidLiquid / SolutionStateCheck->LiquidSolidSolid / ResidueStateCheck->SolidSolventCheckIs Solvent Halogenated?Liquid->SolventCheckStreamCStream C: Solid Hazardous Waste(Lab Pack)Solid->StreamCHaloYesYes (e.g., DCM)SolventCheck->HaloYesHaloNoNo (e.g., MeOH)SolventCheck->HaloNoStreamAStream A: Halogenated Solvents(Standard Pickup)HaloYes->StreamAStreamBStream B: Fluorinated Organic Mix(Do NOT Fuel Blend)HaloNo->StreamBHigh F Content

Spill Response: A Self-Validating Protocol

Expert Insight: Speed is secondary to containment.[1] The high density of fluorinated compounds often means they spread along surfaces differently than water.[1]

  • PPE Upgrade: Standard nitrile gloves may degrade.[1] Double-glove (Nitrile outer / Laminate inner) or use Neoprene (min 0.11mm).[1] Wear a face shield if volumes >100mL.[1]

  • Containment: Ring the spill with an inert absorbent (Vermiculite or Diatomaceous Earth).[1] Do not use paper towels initially (fire risk if the acid is concentrated).[1]

  • Neutralization (The "Soft" Approach):

    • Do not dump NaOH pellets (violent boiling).[1]

    • Use Sodium Bicarbonate (

      
      )  or a specialized Acid Neutralizer.[1]
      
    • Sprinkle from the outside in.[1] Wait for effervescence (

      
       evolution) to cease.[1]
      
  • Verification (Self-Validation):

    • Apply pH paper to the wet slurry.[1]

    • Goal: pH 6–8.[1] If red (pH < 4), add more bicarbonate.[1]

  • Cleanup: Scoop slurry into a wide-mouth jar. Label as "Debris from Acid Spill (Fluorinated)."[1]

References

  • PubChem. (2025).[1] this compound - Safety and Hazards. National Library of Medicine.[1] [Link]

  • American Chemical Society (ACS). (2023).[1] Directly Fluorinated Containers as a Source of Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology Letters.[1] [Link][1]

  • Division of Research Safety, University of Illinois. (2019). Chemical Compatibility Guide. [Link]

Personal protective equipment for handling 2-(Difluoromethoxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: 2-(Difluoromethoxy)acetic Acid

Executive Safety Summary: The "Why" Before the "Wear"

Handling This compound requires more than standard compliance; it demands a defensive strategy against chemical aggression. As a fluorinated carboxylic acid, this compound exhibits properties distinct from simple organic acids like acetic acid.

The electron-withdrawing nature of the difluoromethoxy group (


) increases the acidity of the carboxylic tail relative to non-fluorinated analogs, enhancing its corrosive potential. Furthermore, the lipophilic nature of the fluorinated ether moiety can facilitate faster dermal absorption than standard mineral acids, potentially delivering the acidic payload deeper into the subcutaneous tissue.

Critical Hazard Profile (Precautionary GHS Classification):

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).

  • Serious Eye Damage: Category 1 (Irreversible damage possible upon contact).

  • Respiratory Sensitization: Potential mucosal irritant; inhalation of mists must be prevented.

PPE Selection Matrix: The Barrier System

Do not rely on generic "lab safety" rules. The following matrix is engineered based on the chemical compatibility of fluorinated organic acids.

Table 1: Personal Protective Equipment Specifications
PPE ComponentStandard Operation (Analytical/Small Scale)High-Volume / Synthesis / Spill CleanupTechnical Rationale
Hand Protection Double-Gloved Nitrile (Inner: 4 mil, Outer: 5 mil minimum)Laminate (Silver Shield) or Butyl Rubber (>0.5 mm)Nitrile provides fair splash resistance but degrades under prolonged exposure to fluorinated acids. Laminate films offer broad chemical permeation resistance.
Eye Protection Indirect-Vent Chemical Goggles Goggles + Polycarbonate Face Shield Standard safety glasses allow vapor ingress. Indirect venting prevents liquid splash entry while managing fogging.
Respiratory Fume Hood (Face velocity: 80–100 fpm)Full-Face Respirator (OV/AG Cartridge)The compound has low vapor pressure but can form corrosive aerosols. Inhalation causes immediate mucosal necrosis.
Body Defense Lab Coat (Poly/Cotton or Nomex) + Chemical Apron Tychem® or ChemTape® Suit Cotton absorbs acids, keeping them against the skin. A rubberized or Tychem apron provides the necessary "slick" surface for runoff.

Decision Logic: PPE Deployment

The following logic flow dictates your PPE setup based on experimental parameters.

PPE_Decision_Matrix cluster_checks Pre-Donning Checks Start Start: Assess Operation VolumeCheck Volume > 50 mL OR Heated Reaction? Start->VolumeCheck StandardPPE Standard Protocol: - Double Nitrile Gloves - Chemical Goggles - Lab Coat + Apron - Fume Hood VolumeCheck->StandardPPE No HighRiskPPE High-Risk Protocol: - Butyl/Laminate Gloves - Face Shield + Goggles - Tychem Sleeves/Suit - Blast Shield (if heating) VolumeCheck->HighRiskPPE Yes Check1 Inspect Gloves for Pinholes (Nitrogen Inflation Method) StandardPPE->Check1 HighRiskPPE->Check1 Check2 Verify Hood Flow (Magnahelic Gauge) Check1->Check2

Figure 1: PPE Decision Logic for handling fluorinated organic acids. Note the escalation to laminate gloves and face shields for high-energy or high-volume manipulations.

Operational Protocol: The Closed-Loop Handling System

To ensure safety, we treat the handling process as a "Closed Loop"—exposure is only possible if the loop is broken.

Phase 1: Preparation & Weighing
  • Engineering Control: All handling must occur inside a certified chemical fume hood.

  • Static Control: Fluorinated compounds often carry static charges. Use an anti-static gun on the weighing boat to prevent powder scattering (if solid) or aerosolization.

  • The "Dirty Hand/Clean Hand" Rule:

    • Left Hand (Dirty): Handles the reagent bottle and secondary container.

    • Right Hand (Clean): Handles the spatula, balance door, and notebook.

    • Why? This prevents cross-contamination of the lab bench and balance interface.

Phase 2: Transfer & Synthesis
  • Secondary Containment: Place the reaction vessel inside a polyethylene tray capable of holding 110% of the total volume.

  • Syringe Transfer: If handling liquid forms, use luer-lock syringes. Avoid open pouring to minimize vapor generation.

  • Immediate Decon: Have a beaker of saturated Sodium Bicarbonate (

    
    ) solution in the hood. Dip contaminated spatulas or pipettes immediately into this base trap to neutralize the acid residue before removal from the hood.
    
Phase 3: Waste Disposal
  • Segregation: Do NOT mix with general organic solvents. Fluorinated compounds often require specific incineration temperatures to prevent the formation of HF gas in the incinerator flue.

  • Labeling: Clearly label waste as "Acidic Organic Waste - Fluorinated."

  • Container: Use High-Density Polyethylene (HDPE) containers. Avoid glass for long-term waste storage if there is any risk of HF generation (though low for this specific compound, HDPE is safer for corrosive impact resistance).

Emergency Response: Self-Validating Safety

A "self-validating" safety system means the response is prepared before the accident.

Scenario A: Skin Contact
  • Immediate Action: Do not wipe. Wiping drives the chemical into the pores.

  • Flush: Immediately place the affected area under the safety shower or drench hose for 15 minutes .

  • Neutralize (Medical): Unlike HF, Calcium Gluconate is likely not required unless specific decomposition has occurred, but standard acid burn treatment applies. Consult the SDS specific to your vendor.

Scenario B: Spills (>10 mL)
  • Evacuate: Clear the immediate area.

  • Isolate: Close the fume hood sash.

  • Absorb: Use a Universal Sorbent Pads or Vermiculite . Do not use paper towels (cellulose), as strong acids can dehydrate them rapidly, potentially causing heat/fire.

  • Neutralize: Apply a spill neutralizer (sodium carbonate based) around the perimeter first, then move inward to prevent spreading.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link][1]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.